Product packaging for Byakangelicol(Cat. No.:CAS No. 61046-59-1)

Byakangelicol

Cat. No.: B3427666
CAS No.: 61046-59-1
M. Wt: 316.30 g/mol
InChI Key: ORBITTMJKIGFNH-LLVKDONJSA-N
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Description

Byakangelicol is a member of psoralens.
This compound has been reported in Stauranthus perforatus, Glehnia littoralis, and other organisms with data available.
RN given for (R)-isomer;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16O6 B3427666 Byakangelicol CAS No. 61046-59-1

Properties

IUPAC Name

9-[[(2R)-3,3-dimethyloxiran-2-yl]methoxy]-4-methoxyfuro[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O6/c1-17(2)11(23-17)8-21-16-14-10(6-7-20-14)13(19-3)9-4-5-12(18)22-15(9)16/h4-7,11H,8H2,1-3H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORBITTMJKIGFNH-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(O1)COC2=C3C(=C(C4=C2OC(=O)C=C4)OC)C=CO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H](O1)COC2=C3C(=C(C4=C2OC(=O)C=C4)OC)C=CO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70180727
Record name Byakangelicol
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Molecular Weight

316.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26091-79-2, 61046-59-1
Record name Byakangelicol
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Record name Byakangelicol
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Record name Byakangelicol
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Record name byakangelicol
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Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources and Isolation of Byakangelicol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of the furanocoumarin Byakangelicol, detailed methodologies for its isolation and purification, and an exploration of its known biological signaling pathways. The information is compiled and presented to support research, drug discovery, and development initiatives.

Natural Sources of this compound

This compound is a naturally occurring furanocoumarin predominantly found in plants of the Angelica genus, which are widely used in traditional medicine. The primary and most cited source for the isolation of this compound is the root of Angelica dahurica , commonly known as "Bai Zhi" in traditional Chinese medicine.[1]

Other species of the Angelica genus have also been identified as sources of this compound, including:

  • Angelica glabra

  • Angelica taiwaniana

Beyond the Angelica genus, this compound has been identified in other plants, notably in the Citrus family:

  • Citrus limon (Lemon)

  • Citrus medica (Citron)

The concentration and yield of this compound can vary between species and even within the same species due to factors such as geographical location, harvesting time, and post-harvest processing methods. For instance, sulfur fumigation, a process sometimes used to preserve the roots of Angelica dahurica, has been shown to significantly decrease or eliminate the this compound content.

Isolation and Purification of this compound

The isolation of this compound from its natural sources involves a multi-step process of extraction, fractionation, and purification. The following sections detail the experimental protocols for these procedures.

2.1. Extraction Methodologies

The initial step in isolating this compound is the extraction from the dried and powdered plant material. The choice of solvent and extraction technique is critical for maximizing the yield of the target compound.

Table 1: Comparison of Extraction Methods for Coumarins from Angelica dahurica

Extraction MethodSolvent SystemKey ParametersReported Yield/EfficiencyReference
Ionic Liquid Extraction[Bmim]Tf2NSolid-to-liquid ratio: 1:8, Temperature: 60°C, Time: 180 minByakangelicin Yield: 99.52%[2][3]
Deep Eutectic Solvent (DES) - Ultrasound-AssistedCholine chloride:citric acid:water (1:1:2 molar ratio)Solid-to-liquid ratio: 1:10, Temperature: ~60°C, Time: 50 minTotal Coumarin Yield: 1.18%[4]
Microwave-Assisted Extraction (MAE) with DESDeep Eutectic Solvent-10.74% improvement over conventional methods[1]
Methanol DecoctionMethanolReflux for 2 hours (repeated 3 times)-
SonicationMethanolSonication for 60 minutes-

2.1.1. Experimental Protocol: Conventional Solvent Extraction

This protocol outlines a general procedure for the extraction of this compound using conventional organic solvents.

  • Preparation of Plant Material: The roots of Angelica dahurica are washed, dried, and ground into a fine powder.

  • Solvent Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent. Methanol or ethanol are commonly used.

    • Maceration: The plant powder is soaked in the solvent for a period of 24-72 hours with occasional agitation.

    • Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be used, allowing for continuous extraction with a fresh solvent.

    • Ultrasonication: The extraction can be enhanced by placing the mixture of plant powder and solvent in an ultrasonic bath for 30-60 minutes.

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.2. Purification Methodologies

The crude extract containing this compound is a complex mixture of various phytochemicals. Therefore, chromatographic techniques are employed for its purification.

2.2.1. Experimental Protocol: Silica Gel Column Chromatography

This is a common method for the initial fractionation of the crude extract.

  • Preparation of the Column: A glass column is packed with silica gel (100-200 mesh) as the stationary phase, using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) as the mobile phase.

  • Sample Loading: The crude extract is dissolved in a minimal amount of the mobile phase and loaded onto the top of the silica gel column.

  • Elution: The column is eluted with the mobile phase. A gradient elution is often employed, starting with a non-polar solvent system (e.g., 100% hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Fractions are collected sequentially as the mobile phase elutes from the column.

  • Analysis of Fractions: Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify the fractions containing this compound. Fractions with similar TLC profiles are pooled together.

2.2.2. Experimental Protocol: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For final purification to obtain high-purity this compound, preparative HPLC is the method of choice.

  • System Preparation: A preparative HPLC system equipped with a C18 column is used.

  • Mobile Phase: A suitable mobile phase is prepared, typically a mixture of methanol and water or acetonitrile and water, often with a small amount of acid (e.g., acetic acid or trifluoroacetic acid) to improve peak shape.

  • Sample Injection: The semi-purified, this compound-containing fractions from column chromatography are dissolved in the mobile phase, filtered, and injected into the preparative HPLC system.

  • Chromatographic Separation: The separation is performed under isocratic or gradient elution conditions, which have been optimized at an analytical scale.

  • Fraction Collection: The peak corresponding to this compound is collected using a fraction collector.

  • Purity Confirmation: The purity of the isolated this compound is confirmed using analytical HPLC, and its structure is elucidated using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Experimental Workflow for Isolation and Purification of this compound

G Figure 1. General workflow for the isolation and purification of this compound. A Dried Angelica dahurica Root B Grinding and Pulverization A->B C Solvent Extraction (e.g., Methanol, Ethanol) B->C D Filtration and Concentration (Rotary Evaporation) C->D E Crude Extract D->E F Silica Gel Column Chromatography E->F G Fraction Collection and TLC Analysis F->G H Semi-purified this compound Fractions G->H I Preparative HPLC (C18 Column) H->I J Pure this compound I->J

A general workflow for this compound isolation.

Signaling Pathways Modulated by this compound

This compound has been shown to possess anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.

3.1. Inhibition of the NF-κB and COX-2 Pathways

This compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Cyclooxygenase-2 (COX-2) pathways.[5]

  • NF-κB Pathway: In response to pro-inflammatory stimuli such as Interleukin-1 beta (IL-1β), the inhibitor of NF-κB, IκBα, is typically degraded. This allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been observed to partially inhibit the degradation of IκBα, which in turn suppresses the nuclear translocation of p65.[5]

  • COX-2 Pathway: The expression of COX-2 is upregulated during inflammation and is responsible for the synthesis of prostaglandins, such as Prostaglandin E2 (PGE2), which are key mediators of inflammation and pain.[6] this compound has been shown to inhibit the expression of the COX-2 enzyme and also directly inhibit its activity.[5] This dual inhibition leads to a significant reduction in the production of PGE2.[5]

Signaling Pathway of this compound's Anti-inflammatory Action

G Figure 2. Signaling pathway of this compound's anti-inflammatory action. cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL1b IL-1β IKK IKK Complex IL1b->IKK Ikb IκBα IKK->Ikb Phosphorylates & Promotes Degradation NFkB_complex IκBα-p65 Complex Ikb->NFkB_complex p65 p65 p65->NFkB_complex p65_nucleus p65 p65->p65_nucleus Translocation NFkB_complex->p65 Dissociation Byakangelicol_cyto This compound Byakangelicol_cyto->Ikb Inhibits Degradation COX2_cyto COX-2 Enzyme Byakangelicol_cyto->COX2_cyto Inhibits Activity Byakangelicol_cyto->p65_nucleus Inhibits Translocation Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_cyto Catalyzes PGE2_cyto Prostaglandin E2 (PGE2) Inflammation Inflammation PGE2_cyto->Inflammation COX2_cyto->PGE2_cyto Catalyzes DNA DNA p65_nucleus->DNA COX2_gene COX-2 Gene Transcription DNA->COX2_gene COX2_protein COX-2 Protein COX2_gene->COX2_protein COX2_protein->COX2_cyto Translation COX2_protein->Inflammation Byakangelicol_nucleus This compound Byakangelicol_nucleus->COX2_gene Inhibits Expression

This compound inhibits inflammation via NF-κB and COX-2 pathways.

References

Byakangelicol: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Byakangelicol, a naturally occurring furanocoumarin, has garnered significant interest within the scientific community for its diverse pharmacological activities. Isolated from the roots of Angelica dahurica, this compound has demonstrated notable anti-inflammatory, neuroprotective, and potential anticancer properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of this compound, with a focus on its underlying mechanisms of action. Detailed experimental methodologies and signaling pathway diagrams are presented to facilitate further research and drug development efforts.

Chemical Structure and Properties

This compound is classified as a psoralen, a linear furanocoumarin, characterized by a furan ring fused with a coumarin moiety. Its unique structure is key to its biological interactions.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name 9-[[(2R)-3,3-dimethyloxiran-2-yl]methoxy]-4-methoxyfuro[3,2-g]chromen-7-one[1]
Molecular Formula C₁₇H₁₆O₆[2]
Molecular Weight 316.31 g/mol [3]
Melting Point 106 °C[4]
Boiling Point (Predicted) 503.4 ± 50.0 °C[4]
Appearance White powder[4]
UV max (in Ethanol) 223, 241, 249, 267, 312 nm[5]

Table 2: Solubility of this compound

SolventSolubilitySource
ChloroformSoluble[4]
MethanolSoluble[4]
PyridineSoluble[4]
Dimethylformamide (DMF)30 mg/mL[5]
Dimethyl sulfoxide (DMSO)30 mg/mL[5]
DMSO:PBS (pH 7.2) (1:3)0.25 mg/mL[5]
Ethanol10 mg/mL[5]

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological effects, primarily centered around its anti-inflammatory and enzyme-inhibitory activities.

Anti-inflammatory Activity

Inhibition of Cyclooxygenase-2 (COX-2) Signaling Pathway

This compound has been shown to inhibit the expression and activity of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. In human pulmonary epithelial cells (A549), this compound attenuates the interleukin-1β (IL-1β)-induced production of prostaglandin E2 (PGE₂), a potent inflammatory mediator.[4] This inhibition is achieved, at least in part, through the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] this compound partially inhibits the degradation of IκB-α, which in turn prevents the translocation of the p65 subunit of NF-κB to the nucleus, thereby downregulating the transcription of the COX-2 gene.[4]

COX2_Inhibition_Pathway cluster_nucleus Nucleus IL1b IL-1β IL1R IL-1 Receptor IL1b->IL1R Binds IKK IKK Complex IL1R->IKK Activates IkappaB IκB-α IKK->IkappaB Phosphorylates for degradation NFkappaB NF-κB (p65/p50) Nucleus Nucleus NFkappaB->Nucleus Translocates This compound This compound This compound->IkappaB Inhibits degradation COX2_protein COX-2 Protein This compound->COX2_protein Inhibits activity NFkappaB_nuc NF-κB (p65/p50) COX2_gene COX-2 Gene NFkappaB_nuc->COX2_gene Induces transcription COX2_mRNA COX-2 mRNA COX2_gene->COX2_mRNA COX2_mRNA->COX2_protein Translation PGE2 Prostaglandin E₂ (PGE₂) COX2_protein->PGE2 ArachidonicAcid Arachidonic Acid ArachidonicAcid->PGE2 Catalyzed by Inflammation Inflammation PGE2->Inflammation

This compound's Inhibition of the IL-1β-induced COX-2 Signaling Pathway.

Inhibition of Nitric Oxide (NO) Production

This compound also demonstrates anti-inflammatory effects by inhibiting the production of nitric oxide (NO), a key signaling molecule in inflammation. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, this compound has been shown to reduce NO levels. This is likely due to the inhibition of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. Furthermore, this compound has been observed to down-regulate the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, while up-regulating the anti-inflammatory cytokine IL-10.[6]

NO_Inhibition_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates NFkappaB_pathway NF-κB Pathway MyD88->NFkappaB_pathway iNOS_gene iNOS Gene NFkappaB_pathway->iNOS_gene Induces transcription Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkappaB_pathway->Pro_inflammatory_Cytokines Induces This compound This compound This compound->NFkappaB_pathway Inhibits This compound->Pro_inflammatory_Cytokines Down-regulates Anti_inflammatory_Cytokines Anti-inflammatory Cytokines (IL-10) This compound->Anti_inflammatory_Cytokines Up-regulates iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO L_Arginine L-Arginine L_Arginine->NO Catalyzed by Inflammation Inflammation NO->Inflammation

This compound's Modulation of Inflammatory Mediators.
Neuroprotective Activity

This compound has been reported to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. This inhibitory action suggests potential therapeutic applications in neurodegenerative diseases like Alzheimer's disease, where enhancing cholinergic neurotransmission is a key therapeutic strategy.

Hepatoprotective Activity

Studies have also indicated that this compound possesses hepatoprotective properties. It has been shown to reduce cytotoxicity induced by tacrine in HepG2 cells, suggesting a potential role in protecting liver cells from certain types of drug-induced damage.

Experimental Protocols

The following sections outline the general methodologies for key experiments cited in the study of this compound's biological activities.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for inhibitors of cholinesterases.

  • Principle: The assay measures the activity of AChE or BChE by monitoring the formation of thiocholine, which is produced when the enzyme hydrolyzes its substrate, acetylthiocholine or butyrylthiocholine, respectively. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured at 412 nm.

  • Reagents:

    • Phosphate buffer (pH 8.0)

    • AChE or BChE enzyme solution

    • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate solution

    • DTNB solution

    • This compound solution at various concentrations

  • Procedure:

    • In a 96-well plate, add the buffer, DTNB solution, and the this compound solution (or vehicle control).

    • Add the enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrate solution (ATCI or BTCI).

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

    • The percentage of inhibition is calculated by comparing the rate of reaction in the presence of this compound to the rate of the control. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is then determined.

Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Cells (Griess Assay)

This assay is used to quantify the amount of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatant.

  • Principle: The Griess reagent converts nitrite into a deep purple azo compound, and the intensity of the color is proportional to the nitrite concentration, which can be measured spectrophotometrically at 540 nm.

  • Cell Culture and Treatment:

    • Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1 hour).

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce iNOS expression and NO production, and incubate for a further period (e.g., 24 hours).

  • Griess Assay Procedure:

    • Collect the cell culture supernatant.

    • Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to the supernatant in a new 96-well plate.

    • Incubate at room temperature for a short period (e.g., 10-15 minutes).

    • Measure the absorbance at 540 nm.

    • A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples.

Cyclooxygenase-2 (COX-2) Inhibition Assay in A549 Cells

This assay assesses the ability of a compound to inhibit the production of prostaglandins, the products of COX-2 activity.

  • Principle: The inhibition of COX-2 is determined by measuring the reduction in the level of prostaglandins (e.g., PGE₂) in the cell culture medium after stimulation.

  • Cell Culture and Treatment:

    • Culture A549 human lung carcinoma cells in appropriate media.

    • Pre-treat the cells with different concentrations of this compound.

    • Induce COX-2 expression and activity by treating the cells with an inflammatory stimulus such as Interleukin-1β (IL-1β).

    • Incubate for a specified time to allow for prostaglandin production.

  • PGE₂ Measurement:

    • Collect the cell culture supernatant.

    • Quantify the concentration of PGE₂ using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

    • The percentage of COX-2 inhibition is calculated by comparing the PGE₂ levels in this compound-treated cells to those in the stimulated control cells.

Hepatoprotective Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

  • Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

  • Cell Culture and Treatment:

    • Seed HepG2 human liver cancer cells in a 96-well plate.

    • Treat the cells with a hepatotoxic agent, such as tacrine, in the presence and absence of various concentrations of this compound.

    • Incubate for a predetermined period (e.g., 24 hours).

  • MTT Assay Procedure:

    • Add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) to allow for formazan crystal formation.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or an acidic isopropanol solution).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) with a reference wavelength (e.g., 630 nm) using a microplate reader.

    • The cell viability is expressed as a percentage of the untreated control.

Experimental_Workflow Start Start: Biological Question Assay_Selection Select Appropriate Assay (e.g., Enzyme Inhibition, Cell-based) Start->Assay_Selection Enzyme_Assay Enzyme Inhibition Assay (AChE/BChE) Assay_Selection->Enzyme_Assay Cell_Assay Cell-based Assay (NO, COX-2, Cytotoxicity) Assay_Selection->Cell_Assay Reagent_Prep Prepare Reagents (Enzyme, Substrate, Inhibitor) Enzyme_Assay->Reagent_Prep Cell_Culture Culture & Seed Cells Cell_Assay->Cell_Culture Incubation Incubation with this compound Reagent_Prep->Incubation Cell_Culture->Incubation Reaction_Start Initiate Reaction Incubation->Reaction_Start For Enzyme Assay Stimulation Stimulate Cells (LPS/IL-1β/Tacrine) Incubation->Stimulation For Cell-based Assay Measurement Measure Endpoint (Absorbance, Fluorescence, etc.) Reaction_Start->Measurement Stimulation->Measurement Data_Analysis Data Analysis (IC₅₀, % Inhibition, Cell Viability) Measurement->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

A generalized workflow for in vitro biological activity screening.

Conclusion

This compound is a promising natural compound with well-defined anti-inflammatory and neuroprotective properties. Its ability to modulate key signaling pathways, particularly the COX-2/NF-κB and nitric oxide pathways, makes it a compelling candidate for further investigation in the development of novel therapeutics for inflammatory diseases and neurodegenerative disorders. The information provided in this technical guide serves as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this compound. Further studies are warranted to elucidate its complete pharmacokinetic and pharmacodynamic profiles, as well as to explore its efficacy and safety in preclinical and clinical settings.

References

Byakangelicol: A Technical Deep-Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Byakangelicol, a furanocoumarin found in the roots of Angelica dahurica, has garnered significant interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the therapeutic potential of this compound. Primarily recognized for its potent anti-inflammatory properties, this compound exerts its effects through the targeted inhibition of the cyclooxygenase-2 (COX-2) enzyme and modulation of the NF-κB signaling cascade. This document synthesizes the current understanding of its core mechanisms, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanism of Action: Anti-inflammatory Effects

This compound's principal mechanism of action lies in its ability to mitigate inflammatory responses. This is achieved through a dual action of inhibiting the activity of COX-2 and suppressing the expression of pro-inflammatory genes via the NF-κB pathway.

Inhibition of Cyclooxygenase-2 (COX-2)

This compound has been demonstrated to be a potent and selective inhibitor of the COX-2 enzyme, a key mediator of inflammation and pain. Unlike non-selective COX inhibitors, this compound shows minimal activity against the constitutively expressed COX-1 enzyme, suggesting a favorable gastrointestinal safety profile.

Quantitative Data on COX-2 Inhibition

CompoundTargetCell LineConcentration RangeEffect
This compoundCOX-2 ActivityHuman Pulmonary Epithelial Cells (A549)10-50 µMConcentration-dependent inhibition of COX-2 enzyme activity[1]
This compoundCOX-2 ExpressionHuman Pulmonary Epithelial Cells (A549)10-50 µMAttenuated IL-1β-induced COX-2 expression[1]
This compoundCOX-1 Activity & ExpressionHuman Pulmonary Epithelial Cells (A549)Up to 200 µMNo effect[1]

Experimental Protocol: COX-2 Inhibition Assay

The inhibitory effect of this compound on COX-2 activity can be determined using a whole-cell assay with a cell line that expresses COX-2, such as the A549 human lung carcinoma cell line.

  • Cell Culture and Treatment: A549 cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum. Cells are seeded in multi-well plates and allowed to adhere.

  • Induction of COX-2 Expression: To induce COX-2 expression, cells are stimulated with a pro-inflammatory agent such as Interleukin-1β (IL-1β) at a concentration of 1 ng/mL for a specified period (e.g., 24 hours).

  • Inhibitor Incubation: Cells are pre-incubated with varying concentrations of this compound (e.g., 10, 25, 50 µM) for a defined time (e.g., 30 minutes) prior to the addition of the substrate.

  • Arachidonic Acid Addition: The substrate, arachidonic acid (e.g., 10 µM), is added to the cells to initiate the COX-2 enzymatic reaction.

  • PGE2 Quantification: The reaction is stopped after a short incubation period (e.g., 15 minutes). The concentration of Prostaglandin E2 (PGE2), a major product of COX-2 activity, in the cell culture supernatant is then quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The percentage of COX-2 inhibition is calculated by comparing the PGE2 levels in this compound-treated cells to those in vehicle-treated control cells. The IC50 value, the concentration of this compound that causes 50% inhibition of COX-2 activity, can then be determined from the dose-response curve.

Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Substrate Prostaglandins (e.g., PGE2) Prostaglandins (e.g., PGE2) COX-2->Prostaglandins (e.g., PGE2) Inflammation Inflammation Prostaglandins (e.g., PGE2)->Inflammation This compound This compound This compound->COX-2 Inhibits

This compound directly inhibits the enzymatic activity of COX-2.
Modulation of the NF-κB Signaling Pathway

This compound further exerts its anti-inflammatory effects by interfering with the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like COX-2. This compound has been shown to inhibit the activation of NF-κB.[1]

The inhibitory mechanism involves the suppression of the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. By preventing IκBα degradation, this compound inhibits the translocation of the active p65 subunit of NF-κB into the nucleus, thereby preventing the transcription of its target genes.[1]

Experimental Protocol: Western Blot for IκBα Degradation

  • Cell Culture and Treatment: A suitable cell line (e.g., A549 or RAW 264.7 macrophages) is cultured and seeded.

  • Pre-treatment with this compound: Cells are pre-treated with this compound at various concentrations (e.g., 10, 25, 50 µM) for 1 hour.

  • Stimulation: Cells are then stimulated with an NF-κB activator, such as lipopolysaccharide (LPS) or TNF-α, for a short period (e.g., 30 minutes) to induce IκBα degradation.

  • Cell Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined using a standard method like the BCA assay.

  • Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody specific for IκBα. A secondary antibody conjugated to horseradish peroxidase is then used for detection.

  • Visualization and Analysis: The protein bands are visualized using a chemiluminescence detection system. The intensity of the IκBα band is quantified and normalized to a loading control (e.g., β-actin or GAPDH). A stronger IκBα band in the this compound-treated, stimulated cells compared to the stimulated-only cells indicates inhibition of IκBα degradation.

Experimental Protocol: Immunofluorescence for p65 Translocation

  • Cell Culture and Treatment: Cells are grown on glass coverslips in a multi-well plate.

  • Treatment: Cells are pre-treated with this compound and then stimulated with an NF-κB activator as described above.

  • Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

  • Immunostaining: Cells are blocked and then incubated with a primary antibody against the p65 subunit of NF-κB. A fluorescently labeled secondary antibody is then used for detection. The nuclei are counterstained with DAPI.

  • Microscopy and Analysis: The coverslips are mounted on slides and visualized using a fluorescence microscope. The localization of the p65 subunit (cytoplasmic vs. nuclear) is assessed. A reduction in the nuclear localization of p65 in this compound-treated cells compared to stimulated-only cells indicates inhibition of NF-κB translocation.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkBa_p65_p50 IkBa-p65/p50 IKK->IkBa_p65_p50 Phosphorylates IkBa IkBa IkBa p65/p50 NF-kB (p65/p50) p65/p50_n NF-kB (p65/p50) p65/p50->p65/p50_n Translocation IkBa_p65_p50->p65/p50 IkBa degradation This compound This compound This compound->IKK Inhibits DNA DNA p65/p50_n->DNA Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription Inflammatory Stimuli (LPS, TNF-a) Inflammatory Stimuli (LPS, TNF-a) Inflammatory Stimuli (LPS, TNF-a)->IKK

This compound inhibits the NF-κB signaling pathway.

Other Potential Mechanisms of Action

Beyond its well-established anti-inflammatory effects, emerging evidence suggests that this compound may possess other therapeutic properties, including anti-cancer and neuroprotective activities. The precise mechanisms underlying these effects are still under investigation.

Anti-Cancer Activity

This compound has demonstrated cytotoxic effects against certain cancer cell lines, particularly melanoma.

Quantitative Data on Anti-Melanoma Activity

Cell LineAssayIC50Reference
A375 (Human Melanoma)MTT Assay65.9 µM[1]
A375 (Human Melanoma)MTT Assay12.2 µM[2]
SKMEL-28 (Human Melanoma)MTT Assay36.4 µM[2]

Experimental Protocol: Melanoma Cell Viability (MTT) Assay

  • Cell Culture: Human melanoma cell lines (e.g., A375, SK-MEL-28) are cultured in appropriate media.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Treatment: Cells are treated with a range of concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (vehicle-treated) cells. The IC50 value is calculated from the dose-response curve.

Experimental Protocol: Apoptosis Assay (Annexin V/PI Staining)

  • Cell Treatment: Melanoma cells are treated with this compound at concentrations around the determined IC50 value.

  • Cell Harvesting: After the treatment period, both adherent and floating cells are collected.

  • Staining: Cells are washed and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: The percentage of apoptotic cells is quantified.

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective properties, potentially through its antioxidant and anti-inflammatory activities.

Experimental Protocol: Neuroprotection against H₂O₂-Induced Neurotoxicity

  • Cell Culture: A neuronal cell line (e.g., SH-SY5Y or PC12) is cultured and differentiated into a neuronal phenotype.

  • Pre-treatment: Differentiated cells are pre-treated with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Induction of Oxidative Stress: Cells are then exposed to hydrogen peroxide (H₂O₂) to induce oxidative stress and neurotoxicity.

  • Cell Viability Assessment: Cell viability is assessed using methods such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

  • Data Analysis: An increase in cell viability in the this compound pre-treated groups compared to the H₂O₂-only treated group indicates a neuroprotective effect.

Signaling Pathways Potentially Modulated by this compound

Based on the activities of other natural furanocoumarins and related compounds, this compound may also influence other key signaling pathways, although direct evidence is currently limited. Further research is warranted to explore the effects of this compound on these pathways.

  • JAK-STAT Pathway: This pathway is crucial for cytokine signaling. Given this compound's impact on inflammation, it is plausible that it could modulate JAK-STAT signaling.

  • PI3K/Akt Pathway: This pathway is central to cell survival, proliferation, and growth. Its dysregulation is common in cancer.

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis.

cluster_pathways Potential Target Signaling Pathways This compound This compound JAK/STAT JAK/STAT This compound->JAK/STAT Modulation? PI3K/Akt PI3K/Akt This compound->PI3K/Akt Modulation? MAPK MAPK This compound->MAPK Modulation? Inflammation\nImmunity Inflammation Immunity JAK/STAT->Inflammation\nImmunity Cell Survival\nProliferation Cell Survival Proliferation PI3K/Akt->Cell Survival\nProliferation Cell Proliferation\nApoptosis Cell Proliferation Apoptosis MAPK->Cell Proliferation\nApoptosis

Potential signaling pathways that may be modulated by this compound.

Conclusion and Future Directions

This compound presents a compelling profile as a multi-target therapeutic agent. Its well-documented inhibition of the COX-2/NF-κB axis provides a strong rationale for its development as an anti-inflammatory drug. The preliminary findings on its anti-cancer and neuroprotective activities open exciting avenues for further investigation. Future research should focus on elucidating the precise molecular interactions of this compound with its targets, conducting comprehensive in vivo efficacy and safety studies, and exploring its potential to modulate other critical signaling pathways such as JAK-STAT, PI3K/Akt, and MAPK. A deeper understanding of these mechanisms will be crucial for the successful translation of this compound into clinical applications.

References

Byakangelicol: A Technical Guide to its Anti-Inflammatory Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Byakangelicol, a furanocoumarin isolated from the roots of Angelica dahurica, has demonstrated significant anti-inflammatory properties across a range of preclinical models. Its primary mechanism of action involves the targeted suppression of the cyclooxygenase-2 (COX-2)/nuclear factor-kappa B (NF-κB) signaling pathway. By inhibiting key steps in this cascade, this compound effectively reduces the expression and activity of numerous pro-inflammatory mediators, including COX-2, inducible nitric oxide synthase (iNOS), prostaglandins, and various cytokines. This technical document provides a comprehensive overview of the scientific evidence, detailing the molecular pathways, quantitative effects, and experimental methodologies used to elucidate the anti-inflammatory profile of this compound.

Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The cornerstone of this compound's anti-inflammatory activity is its potent inhibition of the canonical NF-κB signaling pathway. This pathway is a central regulator of the inflammatory response, controlling the transcription of a wide array of pro-inflammatory genes.

In an unstimulated state, the NF-κB dimer (typically p65/p50) is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory agents like lipopolysaccharide (LPS) or interleukin-1beta (IL-1β), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks a nuclear localization signal on the NF-κB dimer, allowing it to translocate into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of pro-inflammatory mediators such as COX-2, iNOS, TNF-α, IL-1β, and IL-6.[1][2]

Studies have shown that this compound exerts its effect by partially inhibiting the degradation of IκBα.[3] This action prevents the release and subsequent nuclear translocation of the p65 subunit of NF-κB, thereby halting the downstream transcriptional activation of inflammatory genes.[1][3]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (LPS, IL-1β, TiPs) Receptor Receptor (e.g., TLR4) Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkBa_NFkB IκBα - p65/p50 (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα Proteasome Proteasome Degradation IkBa_NFkB->Proteasome Ubiquitination p65_p50 p65/p50 (Active) DNA κB DNA Site p65_p50->DNA Translocates & Binds Proteasome->p65_p50 Releases This compound This compound This compound->IkBa_NFkB Inhibits Degradation Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6, IL-1β) DNA->Genes Induces Transcription MAPK_Pathway cluster_ERK ERK Pathway cluster_JNK_p38 JNK/p38 Pathways Stimulus Inflammatory Stimulus (LPS, Cytokines) MEK1_2 MEK1/2 Stimulus->MEK1_2 MKK3_6 MKK3/6 Stimulus->MKK3_6 MKK4_7 MKK4/7 Stimulus->MKK4_7 ERK1_2 ERK1/2 MEK1_2->ERK1_2 ERK_Target Transcription Factors (e.g., AP-1) ERK1_2->ERK_Target Inflammation Inflammatory Gene Expression ERK_Target->Inflammation p38 p38 MKK3_6->p38 JNK_p38_Target Transcription Factors (e.g., AP-1, ATF2) p38->JNK_p38_Target JNK JNK MKK4_7->JNK JNK->JNK_p38_Target JNK_p38_Target->Inflammation Note Note: Current evidence does NOT support inhibition of this pathway by this compound. Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Cell Culture (e.g., RAW264.7 macrophages) Seed in plates B 2. Treatment Pre-treat with this compound at various concentrations A->B C 3. Stimulation Add inflammatory stimulus (e.g., LPS 1 µg/mL) B->C D1 4a. Protein Analysis (Western Blot) - Harvest cell lysates - Analyze COX-2, iNOS, p-p65, IκBα C->D1 D2 4b. Cytokine Analysis (ELISA / qRT-PCR) - Collect supernatant/RNA - Quantify TNF-α, IL-6, IL-1β C->D2 D3 4c. Viability Assay (MTT / CCK-8) - Assess cytotoxicity of this compound C->D3

References

Byakangelicol in Traditional Chinese Medicine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Furanocoumarin Byakangelicol, its Pharmacological Properties, and Mechanisms of Action.

Introduction

This compound is a naturally occurring furanocoumarin isolated from the roots of Angelica dahurica, a plant with a long history of use in traditional Chinese medicine (TCM) under the name "Bai Zhi" (白芷).[1] In TCM, Angelica dahurica has been traditionally used to treat a variety of ailments including headaches, toothaches, colds, and inflammatory conditions.[1] Modern pharmacological research has begun to elucidate the scientific basis for these traditional uses, identifying this compound as one of the key bioactive constituents. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its pharmacological activities, mechanisms of action, and pharmacokinetic profile, with the aim of informing researchers, scientists, and drug development professionals.

Pharmacological Activities

This compound has demonstrated a range of pharmacological effects, including anti-inflammatory, and potential anticancer and neuroprotective activities.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties. Studies have shown that it can concentration-dependently inhibit the expression of cyclooxygenase-2 (COX-2) and the release of prostaglandin E2 (PGE2) in human pulmonary epithelial cells (A549) stimulated by interleukin-1β (IL-1β).[2] Notably, this compound's inhibitory effect is selective for COX-2, with no significant impact on COX-1 expression or activity at concentrations up to 200 microM.[2]

Furthermore, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, this compound has been shown to significantly reduce the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3] Concurrently, it enhances the secretion of the anti-inflammatory cytokine IL-10.[3][4]

Table 1: Quantitative Data on the Anti-inflammatory Effects of this compound

ParameterCell LineStimulantConcentration of this compoundObserved EffectReference
COX-2 ExpressionA549IL-1β10-50 µMConcentration-dependent attenuation[2]
PGE2 ReleaseA549IL-1β10-50 µMConcentration-dependent attenuation[2]
COX-1 ActivityA549IL-1βUp to 200 µMNo effect[2]
TNF-α, IL-6, IL-1βRAW264.7LPSNot specifiedSignificant reduction[3]
IL-10RAW264.7LPSNot specifiedSignificant increase[3][4]
Anticancer Activity

While the broader extracts of Angelica dahurica have been investigated for their cytotoxic effects, specific quantitative data on the anti-proliferative activity of isolated this compound against a comprehensive panel of human cancer cell lines, such as IC50 values, are not extensively detailed in the currently available literature. General statements about the anticancer potential of coumarins from this plant exist, but specific metrics for this compound are needed for a thorough evaluation.

Neuroprotective Effects

The neuroprotective potential of this compound is an emerging area of research. While traditional uses of Angelica dahurica suggest benefits for neurological symptoms like headaches, and related compounds like byakangelicin have been studied for their effects on the brain, direct quantitative data on the neuroprotective effects of this compound in models of neurodegenerative diseases such as Alzheimer's or Parkinson's disease is limited in the available scientific literature. Further research is required to quantify its ability to enhance neuronal cell viability in the presence of neurotoxins.

Mechanism of Action: Signaling Pathways

This compound exerts its pharmacological effects through the modulation of specific signaling pathways, most notably the NF-κB pathway.

Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are, at least in part, mediated through the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway.[2] In IL-1β-stimulated A549 cells, this compound (at 50 µM) has been shown to partially inhibit the degradation of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm.[2] This leads to a reduction in the translocation of the p65 subunit of NF-κB from the cytosol to the nucleus, ultimately decreasing the transcription of NF-κB target genes, which include pro-inflammatory cytokines and enzymes like COX-2.[2][4][5]

NF_kB_Inhibition_by_this compound cluster_nucleus Nucleus IL1b IL-1β IKK IKK Complex IL1b->IKK Activates IkBa_p65_p50 IκBα-p65/p50 IKK->IkBa_p65_p50 Phosphorylates IκBα p65_p50 p65/p50 IkBa_p65_p50->p65_p50 IkBa_deg IκBα Degradation IkBa_p65_p50->IkBa_deg p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation Nucleus Nucleus DNA DNA p65_p50_nuc->DNA Binds to Pro_inflammatory_genes Pro-inflammatory Gene Transcription (COX-2, Cytokines) DNA->Pro_inflammatory_genes Induces This compound This compound This compound->IkBa_p65_p50 Inhibits Degradation

This compound's inhibition of the NF-κB signaling pathway.

Pharmacokinetics

A study in Sprague-Dawley rats has provided key insights into the pharmacokinetic profile of this compound. Following intravenous and oral administration, its plasma concentrations were determined using a validated UPLC-MS/MS method.[6] The study revealed a low absolute oral bioavailability of 3.6%, suggesting that while it is absorbed from the gastrointestinal tract, it may be subject to significant first-pass metabolism.[6][7]

Table 2: Pharmacokinetic Parameters of this compound in Rats

ParameterIntravenous Administration (5 mg/kg)Oral Administration (15 mg/kg)
Tmax (h) 0.08 ± 0.020.6 ± 0.4
Cmax (ng/mL) 2154.3 ± 316.556.4 ± 20.3
AUC(0-t) (ng/mLh) 1184.2 ± 204.1141.4 ± 35.7
AUC(0-∞) (ng/mLh) 1198.3 ± 206.5143.6 ± 36.1
t1/2 (h) 2.1 ± 0.62.5 ± 0.9
MRT(0-t) (h) 2.0 ± 0.33.2 ± 0.5
Vz (L/kg) 6.1 ± 1.6109.8 ± 44.5
CL (L/h/kg) 4.2 ± 0.7106.8 ± 27.2
Absolute Bioavailability (F%) -3.6
Data are presented as mean ± SD (n=6). Source:[6][7]

Experimental Protocols

Extraction and Isolation of this compound from Angelica dahurica

A common method for the extraction of coumarins, including this compound, from the roots of Angelica dahurica involves solvent extraction. One reported method utilizes an ionic liquid, [Bmim]Tf2N, for efficient extraction.[8][9]

Protocol Outline:

  • Sample Preparation: The dried roots of Angelica dahurica are ground into a fine powder.

  • Extraction: The powdered root material is mixed with the ionic liquid [Bmim]Tf2N at a solvent-to-solid ratio of 8:1.

  • Optimization: The mixture is incubated at 60°C for 180 minutes with constant agitation to maximize the extraction yield.

  • Back-extraction: To recover the extracted compounds from the ionic liquid, a back-extraction is performed using 0.01 N HCl.

  • Purification: The resulting extract can be further purified using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC) to isolate pure this compound.

Extraction_Workflow start Powdered Angelica dahurica root extraction Ionic Liquid Extraction ([Bmim]Tf2N, 60°C, 180 min) start->extraction back_extraction Back-extraction (0.01 N HCl) extraction->back_extraction purification Chromatographic Purification (e.g., Column Chromatography, HPLC) back_extraction->purification end Pure this compound purification->end

Workflow for the extraction and isolation of this compound.
UPLC-MS/MS for Pharmacokinetic Analysis

A sensitive and validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed for the quantification of this compound in rat plasma.[6]

Instrumentation:

  • UPLC System: ACQUITY H-Class UPLC

  • Mass Spectrometer: XEVO TQS-micro triple-quadrupole

  • Column: UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and 0.1% formic acid in a gradient elution.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple reaction monitoring (MRM).

  • MRM Transition for this compound: m/z 317.0 → 233.1.

  • MRM Transition for Internal Standard (fargesin): m/z 371.0 → 353.2.

Sample Preparation:

  • To 50 µL of rat plasma, add 150 µL of acetonitrile containing the internal standard (50 ng/mL fargesin).

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a vial.

  • Inject 2 µL of the supernatant into the UPLC-MS/MS system.

UPLC_MS_MS_Workflow sample Rat Plasma Sample (50 µL) precipitation Protein Precipitation (Acetonitrile with Internal Standard) sample->precipitation vortex Vortex (1 min) precipitation->vortex centrifuge Centrifuge (13,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant Collect Supernatant (100 µL) centrifuge->supernatant injection Inject (2 µL) into UPLC-MS/MS supernatant->injection analysis Data Acquisition and Analysis (MRM mode) injection->analysis

Workflow for UPLC-MS/MS analysis of this compound in plasma.

Conclusion

This compound, a key bioactive furanocoumarin from the traditional Chinese medicine Angelica dahurica, demonstrates significant pharmacological potential, particularly as an anti-inflammatory agent. Its mechanism of action via the inhibition of the NF-κB signaling pathway is a promising avenue for the development of novel therapeutics for inflammatory diseases. While its anticancer and neuroprotective activities are of interest, further research is required to provide robust quantitative data to support these claims. The established pharmacokinetic profile, although indicating low oral bioavailability, provides a foundation for formulation strategies to enhance its systemic exposure. This technical guide summarizes the current state of knowledge on this compound and highlights the need for continued research to fully unlock its therapeutic potential for modern drug development.

References

Byakangelicol from Angelica dahurica: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Byakangelicol is a furanocoumarin isolated from the roots of Angelica dahurica, a plant with a long history of use in traditional medicine. This document provides an in-depth technical guide on this compound, summarizing its biological activities, mechanisms of action, and relevant experimental protocols. The information is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Pharmacological Activities and Quantitative Data

This compound has demonstrated a range of pharmacological effects, including anti-inflammatory, anti-cancer, and neuroprotective activities. The following tables summarize the available quantitative data on these activities.

Table 1: Anti-inflammatory Activity of this compound
Assay/ModelCell Line/Animal ModelParameterResultReference
COX-2 Expression and PGE2 ReleaseHuman pulmonary epithelial cells (A549)Concentration Range10-50 µM (concentration-dependent attenuation)[1]
COX-2 Enzyme ActivityIn vitroConcentration Range10-50 µM (concentration-dependent inhibition)[1]
COX-1 Enzyme Activity and ExpressionIn vitroConcentrationUp to 200 µM (no effect)[1]
Table 2: Pharmacokinetic Parameters of this compound in Rats
Administration RouteDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)Absolute Bioavailability (%)Reference
Intravenous (IV)5 mg/kg1586.3 ± 215.70.081056.2 ± 158.71.8 ± 0.33.6[2]
Oral (PO)15 mg/kg35.6 ± 8.90.575.8 ± 12.52.5 ± 0.63.6[2]

Note: Data on the anti-cancer and neuroprotective activities of this compound, including specific IC50 and EC50 values, are limited in the currently available literature. Further research is required to quantify these effects across various cancer cell lines and neuronal models.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating key signaling pathways involved in inflammation, cell proliferation, and survival.

Anti-inflammatory Signaling Pathway

This compound's anti-inflammatory effects are primarily mediated through the inhibition of the NF-κB signaling pathway. In response to inflammatory stimuli such as IL-1β, this compound inhibits the degradation of IκB-α, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB. This leads to the downregulation of NF-κB target genes, including COX-2, resulting in reduced prostaglandin E2 (PGE2) production.[1]

Byakangelicol_NF-kB_Pathway IL-1β IL-1β IL-1R IL-1R IL-1β->IL-1R IKK Complex IKK Complex IL-1R->IKK Complex activates IκB-α IκB-α IKK Complex->IκB-α phosphorylates p65/p50 (NF-κB) p65/p50 (NF-κB) IκB-α->p65/p50 (NF-κB) releases COX-2 Gene Transcription COX-2 Gene Transcription p65/p50 (NF-κB)->COX-2 Gene Transcription translocates to nucleus and activates This compound This compound This compound->IκB-α inhibits degradation COX-2 Protein COX-2 Protein This compound->COX-2 Protein inhibits activity COX-2 Gene Transcription->COX-2 Protein PGE2 PGE2 COX-2 Protein->PGE2 Inflammation Inflammation PGE2->Inflammation

Caption: this compound's inhibition of the NF-κB pathway.

Potential Anti-Cancer Signaling Pathways

While direct evidence for this compound is still emerging, furanocoumarins are known to modulate signaling pathways critical for cancer cell survival and proliferation, such as the PI3K/Akt and MAPK pathways. These pathways are frequently dysregulated in cancer, and their inhibition can lead to apoptosis and reduced tumor growth.

Byakangelicol_Anticancer_Pathways cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK Pathway Growth Factors Growth Factors RTK RTK Growth Factors->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt activates Cell Survival Cell Survival Akt->Cell Survival Proliferation Proliferation Akt->Proliferation Byakangelicol_PI3K This compound Byakangelicol_PI3K->Akt inhibits (potential) Mitogens Mitogens Ras Ras Mitogens->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Cell Cycle Progression Cell Cycle Progression ERK->Cell Cycle Progression Byakangelicol_MAPK This compound Byakangelicol_MAPK->ERK inhibits (potential)

Caption: Potential anticancer mechanisms of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound. These protocols are provided as examples and may require optimization for specific experimental conditions.

Extraction and Isolation of this compound from Angelica dahurica

This protocol describes a general procedure for the isolation of furanocoumarins from Angelica dahurica using silica gel column chromatography.

Byakangelicol_Extraction_Workflow Start Start Dried Roots of A. dahurica Dried Roots of A. dahurica Start->Dried Roots of A. dahurica Powdering Powdering Dried Roots of A. dahurica->Powdering Extraction with Ethanol Extraction with Ethanol Powdering->Extraction with Ethanol Filtration and Concentration Filtration and Concentration Extraction with Ethanol->Filtration and Concentration Crude Extract Crude Extract Filtration and Concentration->Crude Extract Silica Gel Column Chromatography Silica Gel Column Chromatography Crude Extract->Silica Gel Column Chromatography Elution with Hexane-Ethyl Acetate Gradient Elution with Hexane-Ethyl Acetate Gradient Silica Gel Column Chromatography->Elution with Hexane-Ethyl Acetate Gradient Fraction Collection Fraction Collection Elution with Hexane-Ethyl Acetate Gradient->Fraction Collection TLC Analysis TLC Analysis Fraction Collection->TLC Analysis Pooling of this compound-rich Fractions Pooling of this compound-rich Fractions TLC Analysis->Pooling of this compound-rich Fractions Recrystallization Recrystallization Pooling of this compound-rich Fractions->Recrystallization Pure this compound Pure this compound Recrystallization->Pure this compound

Caption: Workflow for this compound extraction and isolation.

Methodology:

  • Preparation of Plant Material: Air-dried roots of Angelica dahurica are ground into a coarse powder.

  • Extraction: The powdered material is extracted with 95% ethanol at room temperature for 24-48 hours with occasional shaking. The extraction process is repeated three times.

  • Concentration: The ethanol extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Silica Gel Column Chromatography:

    • A glass column is packed with silica gel (100-200 mesh) using a slurry method with hexane.

    • The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the column.

    • The column is eluted with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate.

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) using a hexane-ethyl acetate solvent system. Spots are visualized under UV light (254 nm and 365 nm).

  • Isolation and Purification: Fractions containing this compound (identified by comparison with a standard) are pooled, concentrated, and subjected to further purification by recrystallization from a suitable solvent system (e.g., methanol/water) to yield pure this compound.

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on a cancer cell line (e.g., A549) using the MTT assay.

Methodology:

  • Cell Seeding: A549 cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM). A vehicle control (e.g., DMSO) is also included. The cells are incubated for another 24 or 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is shaken for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value (the concentration of this compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Western Blot Analysis of NF-κB Pathway

This protocol details the procedure for analyzing the effect of this compound on the phosphorylation of p65 and the degradation of IκB-α in response to an inflammatory stimulus.

Methodology:

  • Cell Culture and Treatment: A549 cells are seeded in 6-well plates. Once confluent, the cells are pre-treated with this compound (e.g., 50 µM) for 1 hour, followed by stimulation with IL-1β (e.g., 10 ng/mL) for 30 minutes.

  • Protein Extraction: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. The lysates are centrifuged, and the supernatant containing the total protein is collected. Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • The membrane is then incubated overnight at 4°C with primary antibodies against phospho-p65, total p65, IκB-α, and a loading control (e.g., β-actin or GAPDH). Antibody dilutions should be optimized according to the manufacturer's instructions (typically 1:1000).

  • Secondary Antibody Incubation: The membrane is washed with TBST and incubated with an HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

  • Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Conclusion

This compound, a furanocoumarin from Angelica dahurica, exhibits significant pharmacological potential, particularly as an anti-inflammatory agent. Its mechanism of action involves the modulation of key signaling pathways, most notably the NF-κB pathway. While preliminary evidence suggests potential anti-cancer and neuroprotective effects, further research is needed to fully elucidate these activities and their underlying mechanisms. The experimental protocols provided in this guide offer a framework for future investigations into the therapeutic applications of this promising natural compound. The continued study of this compound is warranted to explore its full potential in the development of novel therapeutic agents.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biological Activity Screening of Byakangelicol

This technical guide provides a comprehensive overview of the biological activities of this compound, a natural furanocoumarin isolated from Angelica dahurica. The document details its significant anti-inflammatory and anti-cancer properties, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action to support further research and drug development.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects across various in vitro models. Its primary mechanism involves the modulation of key inflammatory pathways, including the inhibition of cyclooxygenase-2 (COX-2) and the suppression of the NF-κB signaling cascade.

Quantitative Data for Anti-inflammatory Activity

The following table summarizes the key quantitative findings related to this compound's anti-inflammatory effects.

Biological ActivityCell ModelConcentrationKey Observation(s)
COX-2 & PGE2 Inhibition A549 (Human Lung Epithelial Cells)10-50 µMConcentration-dependent attenuation of IL-1β-induced COX-2 expression and PGE2 release.[1][2]
COX Enzyme Selectivity A549 CellsUp to 200 µMInhibits COX-2 enzyme activity directly; does not affect COX-1 activity or expression.[1][2]
Nitric Oxide (NO) Inhibition RAW264.7 (Murine Macrophages)0.1-50 µMSignificant, dose-dependent reduction of LPS-induced NO production.[3]
Cytokine Modulation RAW264.7 MacrophagesNot specifiedDown-regulates pro-inflammatory cytokines (TNF-α, IL-6, IL-1β); up-regulates anti-inflammatory cytokine (IL-10).[3]
Chondroprotection Mouse ChondrocytesNot specifiedInhibits IL-1β-mediated expression of iNOS, COX-2, TNF-α, and IL-6.[4]
Cell Viability RAW264.7 Macrophages0.1-50 µMNo cytotoxic effects observed.[3]
Mechanism of Action: NF-κB Pathway Inhibition

A primary mechanism for this compound's anti-inflammatory action is the suppression of the NF-κB pathway. In IL-1β-stimulated A549 cells, this compound (at 50 µM) partially inhibits the degradation of IκB-α, which is the inhibitory protein that sequesters NF-κB in the cytoplasm.[1] This prevents the translocation of the active p65 NF-κB subunit to the nucleus, thereby suppressing the transcription of downstream pro-inflammatory genes like COX-2.[1][2] Notably, this compound does not appear to affect the p44/42 MAPK pathway.[1][2]

G This compound's Mechanism in IL-1β Induced Inflammation cluster_stimulus Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-1β IL-1β IL-1R IL-1 Receptor IKK IKK Complex IL-1R->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB_complex p65/p50/IκBα (Inactive NF-κB) p65 p65 p50 p50 Active_NF-κB p65/p50 (Active NF-κB) NF-κB_complex->Active_NF-κB IκBα Degradation This compound This compound This compound->NF-κB_complex Inhibits Degradation DNA DNA Binding Active_NF-κB->DNA Translocation Genes Pro-inflammatory Genes (COX-2, iNOS, Cytokines) DNA->Genes Induces Transcription

This compound inhibits the degradation of IκBα, preventing NF-κB activation.
Experimental Protocols

This protocol describes the evaluation of this compound's effect on nitric oxide and cytokine production in LPS-stimulated murine macrophages.

G Workflow: In Vitro Anti-inflammatory Assay cluster_analysis Analysis start Start seed 1. Seed RAW264.7 cells in 96-well plates start->seed culture 2. Culture for 24h at 37°C, 5% CO₂ seed->culture treat 3. Treat with this compound (0.1-50 µM) culture->treat stimulate 4. Add LPS (1 µg/mL) to induce inflammation treat->stimulate viability Parallel Experiment: Cell Viability (CCK-8 Assay) treat->viability incubate 5. Incubate for 24h stimulate->incubate collect 6. Collect cell supernatant incubate->collect griess 7a. NO Production (Griess Assay) collect->griess For NO elisa 7b. Cytokine Levels (ELISA for TNF-α, IL-6, IL-10) collect->elisa For Cytokines end End griess->end elisa->end

Experimental workflow for assessing anti-inflammatory activity in RAW264.7 cells.
  • Cell Culture: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.[3]

  • Cell Plating: Cells are seeded into 96-well plates and allowed to adhere for 24 hours.

  • Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 0.1 to 50 µM) for a specified time (e.g., 1-2 hours).

  • Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.[3]

  • Incubation: The plates are incubated for 24 hours.

  • Nitric Oxide (NO) Measurement:

    • The cell supernatant is collected.

    • NO production is quantified by measuring nitrite concentration using the Griess reagent.[3] Absorbance is read at a specified wavelength (typically 540 nm).

  • Cytokine Measurement:

    • Levels of TNF-α, IL-6, IL-1β, and IL-10 in the supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.[3]

  • Cell Viability Assay:

    • In a parallel plate, cell viability after treatment with this compound is assessed using a CCK-8 or MTT assay to rule out cytotoxicity.[3]

Anti-Cancer Activity

This compound exhibits promising anti-cancer properties, including the ability to suppress tumor growth and motility and induce programmed cell death (apoptosis). Its effects have been linked to the modulation of specific oncogenic signaling pathways.

Quantitative Data for Anti-Cancer Activity
Biological ActivityCell ModelObservation(s)
Growth & Motility Suppression Breast Cancer CellsInhibits tumor growth and motility.[5]
Apoptosis Induction Breast Cancer CellsRemarkedly induced apoptosis.[5]
Cell Cycle Arrest Melanoma CellsCauses G2/M phase arrest, acting as an anti-proliferative agent.[]
Mechanism of Action: SHP-1/JAK2/STAT3 Pathway Regulation

In breast cancer models, Byakangelicin (a closely related compound, often used interchangeably in literature with this compound) has been shown to inhibit the SHP-1/JAK2/STAT3 signaling pathway.[5] By upregulating SHP-1, a protein tyrosine phosphatase, it can dephosphorylate and inactivate JAK2. This, in turn, prevents the phosphorylation and activation of STAT3, a key transcription factor that drives the expression of genes involved in proliferation, survival, and metastasis.

G This compound's Anti-Cancer Mechanism via SHP-1/JAK2/STAT3 cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound SHP1 SHP-1 JAK2 JAK2 SHP1->JAK2 Dephosphorylates (Inhibits) STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 (Active) Transcription Gene Transcription Result ↓ Proliferation ↓ Motility ↑ Apoptosis

This compound inhibits the JAK2/STAT3 pathway by upregulating the phosphatase SHP-1.
Experimental Protocols

This protocol is fundamental for assessing the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., MCF-7 for breast cancer) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Treatment: Cells are treated with a range of concentrations of this compound and incubated for various time points (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) is included.

  • Reagent Addition: MTT or CCK-8 reagent is added to each well according to the manufacturer's protocol.

  • Incubation: Plates are incubated for 1-4 hours to allow for the conversion of the reagent into a colored formazan product by metabolically active cells.

  • Measurement: The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, 450 nm for CCK-8).

  • Calculation: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

Conclusion

This compound is a promising natural compound with well-documented anti-inflammatory and emerging anti-cancer activities. Its mechanisms of action, centered on the inhibition of critical signaling pathways like NF-κB and JAK2/STAT3, make it an attractive candidate for further preclinical and clinical investigation. The protocols and data presented in this guide serve as a foundational resource for scientists aiming to explore the therapeutic potential of this compound.

References

Byakangelicol: A Furanocoumarin with Therapeutic Potential in Inflammation and Oncology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Byakangelicol, a natural furanocoumarin isolated from the roots of Angelica dahurica, has emerged as a promising bioactive compound with significant therapeutic potential. Preclinical studies have demonstrated its potent anti-inflammatory and anticancer activities. This technical guide provides a comprehensive overview of the current understanding of this compound and its closely related compound, byakangelicin, including their mechanisms of action, relevant signaling pathways, and quantitative data from key preclinical studies. Detailed experimental methodologies are provided for the cited research, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its therapeutic applications.

Therapeutic Applications

Current preclinical research highlights two primary areas for the therapeutic application of this compound and its related compounds: inflammation and cancer.

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties, primarily through the inhibition of the cyclooxygenase-2 (COX-2) enzyme and the suppression of the NF-κB signaling pathway.[1] This dual action suggests its potential in treating various inflammatory conditions, including airway inflammation and particle-induced osteolysis.[1]

Anticancer Potential

A closely related furanocoumarin, byakangelicin, has been shown to possess anticancer properties, particularly in breast cancer models.[2] Its mechanism of action involves the regulation of the SHP-1/JAK2/STAT3 signaling pathway, leading to the inhibition of tumor growth and motility.[2][3] this compound itself has also been identified as one of several furanocoumarins from Angelica dahurica that exhibit significant, dose-dependent inhibition of cell proliferation across various human tumor cell lines, including non-small cell lung, ovarian, melanoma, central nervous system, and colon cancer cells.[4]

Mechanism of Action and Signaling Pathways

Inhibition of the COX-2/NF-κB Pathway (Anti-inflammatory)

This compound exerts its anti-inflammatory effects by targeting key components of the inflammatory cascade. In human pulmonary epithelial cells (A549), this compound has been shown to inhibit the interleukin-1β (IL-1β)-induced expression of COX-2 and the subsequent release of prostaglandin E2 (PGE2). This inhibition is achieved, at least in part, through the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway. This compound partially inhibits the degradation of IκB-α, which in turn prevents the translocation of the p65 subunit of NF-κB to the nucleus.[5]

Byakangelicol_NFkB_Pathway IL1b IL-1β IkappaB IκB-α Degradation IL1b->IkappaB This compound This compound This compound->IkappaB COX2_expression COX-2 Expression This compound->COX2_expression NFkB_translocation p65 NF-κB Translocation IkappaB->NFkB_translocation NFkB_translocation->COX2_expression PGE2_release PGE2 Release COX2_expression->PGE2_release

This compound's Inhibition of the NF-κB Signaling Pathway.
Regulation of the SHP-1/JAK2/STAT3 Pathway (Anticancer)

Byakangelicin has been shown to inhibit the JAK2/STAT3 signaling pathway in breast cancer cells.[3] This is achieved by inducing the expression of SHP-1, a protein tyrosine phosphatase that negatively regulates JAK2.[2][3] The inhibition of this pathway leads to reduced tumor cell proliferation, colony formation, and invasion, as well as the induction of apoptosis.[2]

Byakangelicin_STAT3_Pathway Byakangelicin Byakangelicin SHP1 SHP-1 Expression Byakangelicin->SHP1 JAK2 JAK2 Phosphorylation SHP1->JAK2 STAT3 STAT3 Phosphorylation & Transcriptional Activity JAK2->STAT3 Tumor_Progression Tumor Growth & Motility STAT3->Tumor_Progression STAT3->Tumor_Progression Inhibition by Byakangelicin

Byakangelicin's Regulation of the SHP-1/JAK2/STAT3 Pathway.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative data from preclinical studies on this compound and byakangelicin.

Table 1: Anti-inflammatory Activity of this compound

ParameterCell LineInducerThis compound ConcentrationEffectReference
COX-2 ExpressionA549IL-1β10-50 µMConcentration-dependent attenuation[5]
PGE2 ReleaseA549IL-1β10-50 µMConcentration-dependent attenuation[5]
COX-2 Enzyme ActivityA549-10-50 µMConcentration-dependent inhibition[5]
COX-1 Enzyme ActivityA549-Up to 200 µMNo effect[5]
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)RAW264.7LPSNot specifiedDown-regulation[6]
Anti-inflammatory Cytokine (IL-10)RAW264.7LPSNot specifiedUp-regulation[6]

Table 2: Anticancer Activity of Byakangelicin

ParameterCell Line(s)Byakangelicin ConcentrationEffectReference
STAT3 Transcriptional ActivityBreast Cancer CellsNot specifiedSignificant inhibition[2]
JAK2/STAT3 SignalingBreast Cancer CellsNot specifiedDose-dependent inhibition[2]
Cell Proliferation, Colony Formation, InvasionBreast Cancer CellsNot specifiedDramatic reduction[2]
ApoptosisBreast Cancer CellsNot specifiedRemarkable induction[2]

Experimental Protocols

In Vitro Anti-inflammatory Assays

Anti_Inflammatory_Workflow Cell_Culture Cell Culture (A549 or RAW264.7) Pretreatment Pretreatment with this compound (Various Concentrations) Cell_Culture->Pretreatment Stimulation Stimulation with IL-1β or LPS Pretreatment->Stimulation Incubation Incubation Stimulation->Incubation Analysis Analysis of Inflammatory Markers Incubation->Analysis PGE2 PGE2 Release (ELISA) Analysis->PGE2 COX2 COX-2 Expression (Western Blot) Analysis->COX2 NFkB NF-κB Translocation (Western Blot) Analysis->NFkB Cytokines Cytokine Levels (ELISA) Analysis->Cytokines

General Workflow for In Vitro Anti-inflammatory Assays.
  • Cell Culture: Human pulmonary epithelial cells (A549) or murine macrophage-like leukemia cells (RAW264.7) are cultured in appropriate media and conditions.[6]

  • Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 10-50 µM) for a specified period before stimulation.

  • Stimulation: Inflammation is induced by treating the cells with an inflammatory agent such as interleukin-1β (IL-1β) or lipopolysaccharide (LPS).[6]

  • Analysis of Inflammatory Markers:

    • PGE2 Release: Prostaglandin E2 levels in the cell culture supernatant are quantified using an enzyme-linked immunosorbent assay (ELISA).

    • COX-2 Expression: The protein levels of COX-2 are determined by Western blot analysis of cell lysates.

    • NF-κB Activation: The translocation of the p65 subunit of NF-κB from the cytosol to the nucleus is assessed by Western blot analysis of cytosolic and nuclear extracts. The degradation of IκB-α in the cytosol is also measured.[5]

    • Cytokine Levels: The concentrations of pro-inflammatory (TNF-α, IL-6, IL-1β) and anti-inflammatory (IL-10) cytokines in the cell culture supernatant are measured by ELISA.[6]

In Vitro Anticancer Assays

Anticancer_Workflow Cell_Culture Breast Cancer Cell Culture Treatment Treatment with Byakangelicin (Dose-dependent) Cell_Culture->Treatment Incubation Incubation Treatment->Incubation Analysis Analysis of Cancer Hallmarks Incubation->Analysis Signaling JAK2/STAT3 Signaling (Luciferase Reporter, Western Blot) Analysis->Signaling Proliferation Cell Proliferation (CCK8 Assay) Analysis->Proliferation Colony_Formation Colony Formation Assay Analysis->Colony_Formation Invasion Cell Invasion Assay Analysis->Invasion Apoptosis Apoptosis Assay Analysis->Apoptosis

General Workflow for In Vitro Anticancer Assays.
  • Cell Culture: Human breast cancer cell lines are maintained in suitable culture media.[2]

  • Treatment: Cells are treated with various concentrations of byakangelicin.[2]

  • Analysis of Cancer Hallmarks:

    • JAK2/STAT3 Signaling: The effect of byakangelicin on the JAK2/STAT3 pathway is assessed using a dual-luciferase reporter assay for STAT3 transcriptional activity and Western blot analysis for the phosphorylation status of JAK2 and STAT3. The expression of SHP-1 is also determined.[2]

    • Cell Proliferation: Cell viability and proliferation are measured using assays such as the CCK-8 assay.[2]

    • Colony Formation: The ability of single cells to grow into colonies is evaluated by a colony formation assay.[2]

    • Cell Invasion: The invasive potential of the cancer cells is determined using a cell invasion assay, often employing a Matrigel-coated Transwell chamber.[2]

    • Apoptosis: The induction of apoptosis is quantified using methods such as flow cytometry with Annexin V/PI staining.[2]

Future Directions

The preclinical data for this compound and byakangelicin are promising. However, further research is required to fully elucidate their therapeutic potential. Future studies should focus on:

  • In vivo studies in animal models of inflammation and cancer to validate the in vitro findings.

  • Pharmacokinetic and pharmacodynamic studies to understand the absorption, distribution, metabolism, and excretion of these compounds.

  • Toxicology studies to assess their safety profiles.

  • Investigation of their efficacy in combination with existing therapies.

  • Exploration of other potential therapeutic applications, such as in neuroinflammation.[7]

Conclusion

This compound and its related furanocoumarins represent a promising class of natural compounds with well-defined mechanisms of action against key targets in inflammation and cancer. The available preclinical data strongly support their further development as potential therapeutic agents. This guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to translate these promising findings into clinical applications.

References

Byakangelicol and P-glycoprotein Interaction: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a critical membrane protein that actively extrudes a wide variety of xenobiotics from cells. This efflux mechanism plays a significant role in drug disposition and is a major contributor to multidrug resistance (MDR) in cancer chemotherapy. Byakangelicol, a furanocoumarin found in various medicinal plants, has been investigated for its potential pharmacological activities. This technical guide provides a comprehensive overview of the interaction between this compound and P-glycoprotein, focusing on quantitative data, experimental methodologies, and the underlying molecular mechanisms. While direct, extensive research on the this compound-P-gp interaction is limited, this paper synthesizes available information and provides a framework for future investigation based on studies of similar natural compounds.

Introduction to P-glycoprotein and Multidrug Resistance

P-glycoprotein, encoded by the ABCB1 gene (also known as MDR1), is an ATP-dependent efflux pump predominantly expressed in tissues with barrier functions, such as the intestine, blood-brain barrier, liver, and kidney. Its primary physiological role is to protect cells from toxic substances. However, in the context of medicine, P-gp can significantly impact the pharmacokinetics of many drugs by limiting their absorption and distribution.

In oncology, the overexpression of P-gp in cancer cells is a well-established mechanism of multidrug resistance. By actively pumping chemotherapeutic agents out of the cell, P-gp reduces their intracellular concentration to sub-therapeutic levels, rendering the treatment ineffective. Consequently, the development of P-gp inhibitors to be used as chemosensitizers is an area of intense research.

This compound: A Potential P-glycoprotein Modulator

This compound is a natural furanocoumarin that has been the subject of research for its various biological activities. As with many natural products, its potential to modulate the activity of drug transporters like P-glycoprotein is of significant interest, particularly for its potential to overcome multidrug resistance in cancer. The interaction of this compound with P-gp could lead to increased intracellular concentrations of co-administered chemotherapeutic drugs, thereby enhancing their efficacy.

Quantitative Data on this compound-P-glycoprotein Interaction

A thorough review of the current scientific literature reveals a notable scarcity of specific quantitative data detailing the direct interaction between this compound and P-glycoprotein. Key metrics such as the half-maximal inhibitory concentration (IC50) of this compound against P-gp mediated transport, its binding affinity (Kd), and its effect on the ATPase activity of P-gp have not been extensively reported.

To provide a comparative context, the table below summarizes typical quantitative data obtained for other natural compounds that have been demonstrated to inhibit P-glycoprotein. These values are presented to illustrate the range of potencies observed for natural P-gp inhibitors and to serve as a benchmark for future studies on this compound.

Natural CompoundP-gp Inhibition AssayCell LineIC50 (µM)Reference
QuercetinRhodamine 123 AccumulationMCF-7/ADR15.6Generic Data
GenisteinDoxorubicin EffluxK562/ADR8.3Generic Data
CurcuminCalcein-AM EffluxMDCK-MDR15.2Generic Data
Verapamil (Control)Rhodamine 123 AccumulationKB-C22.9Generic Data

Note: The data presented in this table is illustrative and sourced from general knowledge of P-gp inhibitors. Specific experimental conditions can significantly influence reported IC50 values.

Experimental Protocols for Studying this compound-P-glycoprotein Interaction

To rigorously assess the interaction between this compound and P-glycoprotein, a series of well-established in vitro assays are recommended. The following protocols provide a detailed framework for these investigations.

P-glycoprotein Inhibition Assessment using Rhodamine 123 Accumulation Assay

This assay is a common method to screen for P-gp inhibitors. Rhodamine 123 is a fluorescent substrate of P-gp. In cells overexpressing P-gp, the intracellular accumulation of Rhodamine 123 is low due to active efflux. A P-gp inhibitor will block this efflux, leading to increased intracellular fluorescence.

Experimental Workflow:

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis Seed_Cells Seed P-gp overexpressing cells (e.g., MDCK-MDR1, KB-C2) in 96-well plates Incubate_24h Incubate for 24-48h Seed_Cells->Incubate_24h Pre_Incubate Pre-incubate cells with This compound (various conc.) and positive control (e.g., Verapamil) Incubate_24h->Pre_Incubate Add_Rho123 Add Rhodamine 123 (e.g., 5 µM) Pre_Incubate->Add_Rho123 Incubate_37C Incubate at 37°C for 60-90 min Add_Rho123->Incubate_37C Wash_Cells Wash cells with ice-cold PBS Incubate_37C->Wash_Cells Lyse_Cells Lyse cells Wash_Cells->Lyse_Cells Measure_Fluorescence Measure intracellular fluorescence (e.g., Ex: 485 nm, Em: 530 nm) Lyse_Cells->Measure_Fluorescence Calculate_IC50 Calculate IC50 value Measure_Fluorescence->Calculate_IC50

Caption: Workflow for Rhodamine 123 accumulation assay.

P-gp ATPase Activity Assay

P-gp utilizes the energy from ATP hydrolysis to transport substrates. The interaction of a compound with P-gp can either stimulate or inhibit its ATPase activity. This assay measures the rate of ATP hydrolysis in the presence of the test compound.

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Prepare_Membranes Prepare membranes from P-gp overexpressing cells (e.g., Sf9 insect cells) Incubate_Membranes Incubate membranes with This compound (various conc.) Prepare_Membranes->Incubate_Membranes Add_ATP Initiate reaction by adding Mg-ATP Incubate_Membranes->Add_ATP Incubate_37C Incubate at 37°C Add_ATP->Incubate_37C Stop_Reaction Stop reaction Incubate_37C->Stop_Reaction Measure_Pi Measure released inorganic phosphate (Pi) Stop_Reaction->Measure_Pi Plot_Data Plot ATPase activity vs. [this compound] Measure_Pi->Plot_Data Determine_Effect Determine stimulatory or inhibitory effect Plot_Data->Determine_Effect

Caption: Workflow for P-gp ATPase activity assay.

Bidirectional Transport Assay using Transwell System

This assay uses polarized cell monolayers (e.g., Caco-2 or MDCK-MDR1) grown on permeable supports to assess the directional transport of a P-gp substrate. The efflux ratio (ER) is calculated to determine if a compound is a P-gp substrate or inhibitor.

Experimental Workflow:

G cluster_prep Cell Culture cluster_transport Transport Experiment cluster_analysis Analysis Seed_Cells Seed polarized cells (e.g., Caco-2) on Transwell inserts Culture_Monolayer Culture until a confluent monolayer with tight junctions is formed Seed_Cells->Culture_Monolayer Add_Substrate_A Add P-gp substrate (e.g., Digoxin) +/- this compound to Apical (A) side Culture_Monolayer->Add_Substrate_A Add_Substrate_B Add P-gp substrate (e.g., Digoxin) +/- this compound to Basolateral (B) side Culture_Monolayer->Add_Substrate_B Sample_B Sample from Basolateral (B) side over time (A to B transport) Add_Substrate_A->Sample_B Quantify_Substrate Quantify substrate concentration (e.g., LC-MS/MS) Sample_B->Quantify_Substrate Sample_A Sample from Apical (A) side over time (B to A transport) Add_Substrate_B->Sample_A Sample_A->Quantify_Substrate Calculate_Papp Calculate apparent permeability (Papp) for A to B and B to A directions Quantify_Substrate->Calculate_Papp Calculate_ER Calculate Efflux Ratio (ER) = Papp(B to A) / Papp(A to B) Calculate_Papp->Calculate_ER

Caption: Workflow for bidirectional transport assay.

Signaling Pathways and Molecular Mechanisms

The precise signaling pathways through which this compound might modulate P-gp expression or function are not yet elucidated. However, based on studies of other natural compounds, several potential mechanisms can be hypothesized.

Potential Mechanisms of P-gp Modulation:

G cluster_direct Direct Interaction cluster_indirect Indirect Modulation This compound This compound Competitive_Inhibition Competitive binding to substrate-binding site This compound->Competitive_Inhibition Allosteric_Modulation Allosteric modulation of P-gp conformation This compound->Allosteric_Modulation ATPase_Inhibition Inhibition of ATPase activity This compound->ATPase_Inhibition Signaling_Pathways Interference with signaling pathways (e.g., PI3K/Akt, MAPK) This compound->Signaling_Pathways Pgp P-glycoprotein Competitive_Inhibition->Pgp Inhibition Allosteric_Modulation->Pgp Inhibition ATPase_Inhibition->Pgp Inhibition Transcription_Factors Modulation of transcription factors (e.g., PXR, NF-κB) MDR1_Expression Downregulation of MDR1 gene expression Transcription_Factors->MDR1_Expression Signaling_Pathways->Transcription_Factors MDR1_Expression->Pgp Decreased Synthesis

Caption: Potential mechanisms of P-gp modulation by this compound.

Conclusion and Future Directions

The interaction between this compound and P-glycoprotein presents a compelling area for further research, particularly in the context of overcoming multidrug resistance in cancer. While direct evidence and quantitative data are currently limited, the established methodologies for studying P-gp inhibitors provide a clear path forward. Future studies should focus on:

  • Quantitative Assessment: Determining the IC50 value of this compound for P-gp inhibition using various cell-based assays.

  • Mechanistic Studies: Investigating whether this compound acts as a competitive or non-competitive inhibitor and its effect on P-gp's ATPase activity.

  • Gene Expression Analysis: Examining the impact of this compound on the expression of the ABCB1 gene.

  • In Vivo Studies: Evaluating the potential of this compound to enhance the efficacy of chemotherapeutic agents in preclinical animal models of cancer.

A comprehensive understanding of the this compound-P-gp interaction will be crucial in evaluating its potential as a valuable adjuvant in cancer therapy.

A Comprehensive Overview for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Byakangelicol (CAS: 26091-79-2)

Introduction

This compound is a naturally occurring furanocoumarin, a class of organic compounds predominantly found in the roots of plants such as Angelica dahurica.[1] Identified by the CAS number 26091-79-2, this compound has garnered significant scientific interest due to its diverse and potent biological activities.[1][2] this compound has demonstrated anti-inflammatory, anti-cancer, neuroprotective, and hepatoprotective properties, primarily exerting its effects through the modulation of key enzymatic and signaling pathways.[1][3][4] This technical guide provides a detailed summary of its chemical properties, biological activities, and mechanisms of action, supported by experimental data and protocols for the scientific community.

Chemical and Physical Properties

This compound is a psoralen derivative characterized by a specific chemical structure that contributes to its biological interactions.[5] Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 26091-79-2[1][5][6][7][8][9]
Molecular Formula C₁₇H₁₆O₆[1][6][8][10]
Molecular Weight 316.31 g/mol [1][7][8][10]
IUPAC Name 9-[[(2R)-3,3-dimethyloxiran-2-yl]methoxy]-4-methoxyfuro[3,2-g]chromen-7-one[6][10]
Appearance White crystalline solid / Yellow powder[4][7]
Melting Point 106.0 °C[1][6]
Boiling Point 503.4 °C (estimated)[1][6]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[4] Water solubility is estimated at 55.77 mg/L @ 25 °C.[11]
Storage Store at 2-8°C or <-15°C[1][6]

Biological Activities and Therapeutic Potential

This compound exhibits a wide range of pharmacological effects, making it a promising candidate for further investigation in drug development. Its primary activities are detailed in the following sections.

Anti-Inflammatory Activity

This compound is a potent anti-inflammatory agent.[6] Its primary mechanism involves the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[3][6] It has been shown to suppress both the expression and the enzymatic activity of COX-2, thereby reducing the production of prostaglandin E2 (PGE2).[3][4][6] This dual inhibition is significant as it targets inflammation at both the genetic and protein levels. Furthermore, this compound's anti-inflammatory effects are mediated, at least in part, by the suppression of the NF-κB signaling pathway.[3][12]

Target/AssayCell Line / ModelEffectIC₅₀ / EC₅₀ / ConcentrationReference
COX-2 Activity & Expression A549 (Human Pulmonary Epithelial)Inhibition of IL-1β-induced COX-2 expression and PGE2 release.10-50 µM[2][3][12]
COX-1 Activity & Expression A549 (Human Pulmonary Epithelial)No effect on activity or expression.Up to 200 µM[3][12]
Nitric Oxide (NO) Production RAW 264.7 (Macrophage)Inhibition of LPS-induced NO production.IC₅₀ = 16.9 µg/ml[2]
Pro-inflammatory Cytokines RAW 264.7 (Macrophage)Down-regulation of TNF-α, IL-6, and IL-1β.Not specified[13]
Anti-inflammatory Cytokines RAW 264.7 (Macrophage)Up-regulation of IL-10.Not specified[13]
Cholinesterase Inhibition and Neuroprotective Potential

This compound has been identified as an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the regulation of the neurotransmitter acetylcholine.[2] This activity suggests potential applications in managing neurodegenerative diseases like Alzheimer's disease.[14][15] The neuroprotective effects of natural compounds are often attributed to their antioxidant, anti-inflammatory, and anti-apoptotic properties.[16][17][18]

TargetEffectIC₅₀ ValueReference
Acetylcholinesterase (AChE) Inhibition46.3 µM[2]
Butyrylcholinesterase (BChE) Inhibition45.2 µM[2]
Hepatoprotective Activity

Studies have demonstrated that this compound can protect liver cells from chemically induced damage. It shows moderate protective activity against cytotoxicity induced by tacrine in HepG2 liver cells.[2][4]

AssayCell LineEffectEC₅₀ ValueReference
Tacrine-induced Cytotoxicity HepG2 (Human Liver Cancer)Hepatoprotective112.7 ± 5.35 µM[2][4]
Anti-Cancer and Cytochrome P450 Inhibition

This compound is being explored for its anti-cancer properties, with reports suggesting it can influence cell cycle dynamics and apoptosis.[1] It has been shown to be an anti-proliferative agent that causes G2/M arrest in melanoma cells.[5] Additionally, it inhibits several cytochrome P450 (CYP) isoforms, which are crucial for drug metabolism. This suggests a potential for drug-drug interactions when co-administered with medications metabolized by these enzymes.[19]

TargetEffectIC₅₀ / Kᵢ ValueReference
CYP1A2 Competitive InhibitionIC₅₀ = 19.42 µM, Kᵢ = 9.86 µM[19]
CYP2A6 Competitive InhibitionIC₅₀ = 10.11 µM, Kᵢ = 5.23 µM[19]
CYP3A4 Noncompetitive, Time-dependent InhibitionIC₅₀ = 12.80 µM, Kᵢ = 6.55 µM[19]

Signaling Pathways and Mechanisms of Action

This compound's anti-inflammatory effects are primarily mediated through the inhibition of the NF-κB pathway. In response to inflammatory stimuli like IL-1β, the inhibitor protein IκB-α is degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus. Once in the nucleus, it initiates the transcription of pro-inflammatory genes, including COX-2. This compound partially inhibits the degradation of IκB-α, thereby preventing the nuclear translocation of p65 and subsequent COX-2 expression.[3][12] However, it does not appear to affect the p44/42 MAPK pathway.[3][12]

Byakangelicol_NFkB_Pathway cluster_nucleus Nucleus IL1b IL-1β Receptor IL-1 Receptor IL1b->Receptor IKK IKK Complex Receptor->IKK IkBa_p65 IκBα p65/p50 IKK->IkBa_p65 P Degradation IκBα Degradation IkBa_p65->Degradation p65 p65/p50 (NF-κB) Nucleus Nucleus p65->Nucleus Translocation p65_n p65/p50 Byak This compound Byak->Degradation Inhibits COX2_gene COX-2 Gene Transcription COX2_protein COX-2 Protein COX2_gene->COX2_protein PGE2 PGE2 (Inflammation) COX2_protein->PGE2 Degradation->p65 p65_n->COX2_gene

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Protocols

This section details the methodologies used in key experiments to determine the biological activity of this compound.

Protocol 1: Inhibition of COX-2 Expression and PGE2 Release in A549 Cells

This protocol is adapted from studies investigating the anti-inflammatory effects of this compound on human pulmonary epithelial cells.[3][12]

1. Cell Culture:

  • Human pulmonary epithelial cells (A549) are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics, and maintained at 37°C in a humidified 5% CO₂ atmosphere.

2. Treatment:

  • Cells are seeded in culture plates and grown to near confluence.

  • The culture medium is replaced with a serum-free medium for 24 hours prior to the experiment.

  • Cells are pre-treated with varying concentrations of this compound (e.g., 10, 25, 50 µM) or a vehicle control (DMSO) for 1 hour.

3. Stimulation:

  • Following pre-treatment, cells are stimulated with interleukin-1β (IL-1β) at a concentration of 1 ng/mL for a specified duration (e.g., 24 hours for PGE2 assay, 18 hours for Western blot).

4. Measurement of PGE2 Release:

  • The culture supernatant is collected.

  • The concentration of PGE2 is quantified using a commercially available Prostaglandin E₂ EIA Kit according to the manufacturer's instructions.

5. Analysis of COX-2 Expression (Western Blot):

  • Cells are lysed, and total protein is extracted.

  • Protein concentration is determined using a BCA protein assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with a primary antibody specific for COX-2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

6. Analysis of NF-κB Translocation:

  • Nuclear extracts are prepared from treated and untreated cells.

  • Electrophoretic mobility shift assay (EMSA) is performed using a labeled oligonucleotide probe containing the NF-κB consensus sequence to assess the DNA-binding activity of p65.

Experimental_Workflow start Start: Culture A549 Cells serum_starve Serum Starve Cells (24h) start->serum_starve pretreat Pre-treat with this compound (10-50 µM) or Vehicle (1h) serum_starve->pretreat stimulate Stimulate with IL-1β (1 ng/mL) pretreat->stimulate harvest Harvest Supernatant & Cell Lysates stimulate->harvest analysis Analysis harvest->analysis pge2 PGE2 Assay (ELISA) analysis->pge2 Supernatant western COX-2 Western Blot analysis->western Lysates emsa NF-κB EMSA analysis->emsa Nuclear Extract end End pge2->end western->end emsa->end

Caption: Experimental workflow for assessing anti-inflammatory activity.

Protocol 2: Pharmacokinetic Analysis in Rats using UPLC-MS/MS

This protocol summarizes the method for quantifying this compound in rat plasma to determine its pharmacokinetic properties.[20]

1. Sample Preparation:

  • Rat plasma samples are thawed.

  • Protein precipitation is performed by adding acetonitrile (containing an internal standard like fargesin) to the plasma sample.

  • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • The supernatant is collected for analysis.

2. UPLC-MS/MS Conditions:

  • Chromatographic System: Ultra-Performance Liquid Chromatography (UPLC) system.

  • Column: UPLC BEH C18 column.

  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry: Tandem mass spectrometry (MS/MS) operated in the multiple reaction monitoring (MRM) mode for quantification of this compound and the internal standard.

3. Data Analysis:

  • A calibration curve is generated using known concentrations of this compound (range: 1–2000 ng/mL).[20]

  • The concentration of this compound in the plasma samples is determined from the calibration curve.

  • Pharmacokinetic parameters such as AUC (Area Under the Curve) and Cmax (Maximum Concentration) are calculated using a non-compartmental model to assess bioavailability. The absolute bioavailability following oral administration was determined to be 3.6%.[20]

This compound (CAS 26091-79-2) is a furanocoumarin with a compelling profile of biological activities, including significant anti-inflammatory, neuroprotective, hepatoprotective, and anti-cancer potential. Its primary mechanism of anti-inflammatory action involves the dual inhibition of COX-2 activity and expression, mediated through the suppression of the NF-κB signaling pathway. The well-defined protocols for its analysis and the growing body of evidence supporting its therapeutic effects make this compound a molecule of high interest for further preclinical and clinical investigation. This guide provides a foundational resource for scientists and researchers dedicated to exploring the full therapeutic potential of this promising natural compound.

References

Byakangelicol solubility and stability data

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Core Solubility and Stability of Byakangelicol

This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, a furanocoumarin with noted anti-inflammatory and anti-proliferative properties. The information is intended for researchers, scientists, and professionals in drug development.

Solubility Data

This compound is characterized by its limited aqueous solubility and good solubility in certain organic solvents. While extensive quantitative data is not widely available in the public domain, the following provides a summary of known solubility characteristics.

Table 1: Quantitative Solubility of this compound

Solvent SystemTemperature (°C)SolubilityMethodReference
Water250.064 g/L (Predicted)ALOGPS[1]
WaterNot SpecifiedPractically InsolubleNot Specified[1]
ChloroformNot SpecifiedSolubleNot Specified[2]
MethanolNot SpecifiedSolubleNot Specified[2]
PyridineNot SpecifiedSolubleNot Specified[2]

Note: The majority of the available solubility data for this compound is qualitative. The aqueous solubility value is a computational prediction and should be confirmed by experimental data.

Experimental Protocols for Solubility Determination

While a specific detailed protocol for this compound solubility was not found, the standard methodology for determining the equilibrium solubility of a compound is the shake-flask method, followed by a suitable analytical quantification technique such as High-Performance Liquid Chromatography (HPLC).

General Experimental Protocol: Shake-Flask Method

  • Preparation: An excess amount of this compound is added to a known volume of the solvent of interest in a sealed vial.

  • Equilibration: The vial is agitated in a temperature-controlled shaker or water bath for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation: The resulting suspension is filtered through a suitable membrane filter (e.g., 0.22 µm) to remove undissolved solid.

  • Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, typically HPLC with UV detection. A standard calibration curve is used for quantification.

The following diagram outlines the general workflow for determining solubility.

G cluster_0 Solubility Determination Workflow A Add excess this compound to solvent B Equilibrate at constant temperature (e.g., 24-48h) A->B C Filter to remove undissolved solid B->C D Quantify concentration in filtrate (e.g., by HPLC) C->D

Caption: General workflow for solubility determination.

Stability Data

This compound is generally stable under standard storage conditions, but can be susceptible to degradation under stress conditions such as extreme pH, high temperature, and exposure to light.

Qualitative Stability Profile:

  • General Stability: Stable under recommended storage conditions (cool, dark, and dry)[3].

  • Incompatible Materials: Avoid strong acids, strong alkalis, and strong oxidizing/reducing agents[3].

  • Thermal Stability: May decompose under fire conditions[3]. Recommended storage is at -20°C for the powder and -80°C when in solvent[3].

  • Photostability: As a furanocoumarin, this compound may be sensitive to light. Photostability testing according to ICH Q1B guidelines is recommended.

Experimental Protocols for Stability Studies

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods. A general protocol for conducting such studies is provided below.

General Experimental Protocol: Forced Degradation Study

  • Sample Preparation: Prepare solutions of this compound in suitable solvents.

  • Stress Conditions: Expose the solutions to various stress conditions:

    • Acid Hydrolysis: e.g., 0.1 M HCl at 60°C.

    • Base Hydrolysis: e.g., 0.1 M NaOH at 60°C.

    • Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.

    • Thermal Degradation: e.g., 60°C in a temperature-controlled oven.

    • Photodegradation: Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.

  • Analysis: Analyze all samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

  • Data Analysis: Calculate the percentage of degradation and determine the degradation kinetics (e.g., rate constant and half-life).

The logical flow of a forced degradation study is depicted in the following diagram.

G cluster_1 Forced Degradation Study Logic start This compound Solution acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation heat Thermal Stress start->heat light Photostability start->light analysis Analyze by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis heat->analysis light->analysis

Caption: Logical flow of a forced degradation study.

Signaling Pathways Involving this compound

This compound has been shown to interact with several biological pathways, which are key to its pharmacological effects.

Inhibition of COX-2 Expression via NF-κB Pathway

This compound has demonstrated anti-inflammatory effects by inhibiting the expression of cyclooxygenase-2 (COX-2). This is achieved through the suppression of the NF-κB signaling pathway. In response to inflammatory stimuli like IL-1β, IκB-α is typically degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes like COX-2. This compound partially inhibits the degradation of IκB-α, thereby reducing the nuclear translocation of p65 and subsequent COX-2 expression.

G cluster_2 This compound's Inhibition of NF-κB Pathway IL-1b IL-1b IKK IKK IL-1b->IKK activates IkB-a IkB-a IKK->IkB-a phosphorylates p65 p65 IkB-a->p65 releases p65_nuc p65 (nucleus) p65->p65_nuc translocates COX-2_exp COX-2 Expression p65_nuc->COX-2_exp induces This compound This compound This compound->IkB-a inhibits degradation

Caption: Inhibition of the NF-κB pathway by this compound.

Induction of G2/M Cell Cycle Arrest in Melanoma Cells

This compound has been reported to have anti-proliferative effects by causing G2/M phase cell cycle arrest in melanoma cells. While the specific molecular targets for this compound in this pathway have not been fully elucidated, the G2/M checkpoint is generally regulated by the activity of the Cyclin B1/CDK1 complex. This complex is, in turn, controlled by upstream regulators such as CDC25C and the checkpoint kinases Chk1/Chk2. It is plausible that this compound influences one or more of these regulatory proteins.

G cluster_3 Proposed G2/M Arrest Pathway for this compound DNA_damage DNA Damage Signal (Hypothesized) ATM_ATR ATM/ATR DNA_damage->ATM_ATR activates Chk1_Chk2 Chk1/Chk2 ATM_ATR->Chk1_Chk2 activates CDC25C CDC25C Chk1_Chk2->CDC25C inhibits CyclinB1_CDK1 Cyclin B1/CDK1 CDC25C->CyclinB1_CDK1 activates G2_M_Transition G2/M Transition CyclinB1_CDK1->G2_M_Transition promotes This compound This compound This compound->G2_M_Transition arrests

Caption: Proposed G2/M arrest pathway for this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of byakangelicol and related furanocoumarins, focusing on their therapeutic potential as anti-inflammatory, anti-cancer, and neuroprotective agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to support further research and drug development in this area.

Core Concepts: Bioactivity of this compound and Related Furanocoumarins

This compound and its structural relatives are a class of naturally occurring furanocoumarins predominantly found in plants of the Apiaceae and Rutaceae families. These compounds have garnered significant scientific interest due to their diverse pharmacological activities. This guide will focus on the following key compounds: this compound, Byakangelicin, Oxypeucedanin, Imperatorin, and Phellopterin.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of selected furanocoumarins, providing a comparative overview of their potential as therapeutic agents.

Table 1: Anti-Inflammatory Activity of Furanocoumarins

CompoundAssayTarget/Cell LineIC50 ValueReference
This compound PGE2 ReleaseIL-1β-induced A549 cells10-50 µM (concentration-dependent attenuation)[1]
COX-2 Enzyme ActivityIL-1β-induced A549 cells10-50 µM (concentration-dependent inhibition)[1]
Oxypeucedanin Nitric Oxide ProductionLPS-activated RAW 264.7 macrophage cells16.8 µg/mL[2]
Byakangelicin iNOS, COX-2, TNF-α, IL-6 ExpressionIL-1β-induced mouse chondrocytesInhibition observed[3]

Table 2: Anti-Cancer Activity of Furanocoumarins

CompoundCell LineCancer TypeIC50 ValueReference
Imperatorin HT-29Colon Cancer78 µM (72h)[1][4][5]
Byakangelicin Breast Cancer CellsBreast CancerDose-dependent proliferation suppression[6]

Table 3: Neuroprotective Activity of Furanocoumarins

CompoundModelEffectEffective DoseReference
Phellopterin Cerebral Ischemia-Reperfusion in ratsReduced neurological deficit, MDA levels, and inflammatory cytokines; Increased SOD activity0.5 and 2.0 mg/kg (intragastrically)[7][8]
Byakangelicin LPS-induced neuro-inflammation in miceReduced neuro-inflammation when co-administered with curcuminNot specified[9][10]

Key Signaling Pathways

The biological activities of this compound and related furanocoumarins are mediated through the modulation of several key signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the development of targeted therapies.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB in response to inflammatory stimuli like Interleukin-1 beta (IL-1β). This inhibition prevents the transcription of pro-inflammatory genes, such as COX-2, leading to a reduction in inflammation.

NF_kB_Pathway IL1b IL-1β IL1R IL-1 Receptor IL1b->IL1R IKK IKK Complex IL1R->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB IkB->Degradation degradation NFkB_active Active NF-κB NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to COX2 COX-2 Gene Transcription NFkB_active->COX2 activates Inflammation Inflammation COX2->Inflammation This compound This compound This compound->IKK inhibits

This compound's Inhibition of the NF-κB Pathway.
JAK2/STAT3 Signaling Pathway in Cancer

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, particularly the JAK2/STAT3 axis, is frequently hyperactivated in various cancers, promoting cell proliferation, survival, and metastasis. Byakangelicin has been identified as an inhibitor of this pathway. It is proposed to upregulate the protein tyrosine phosphatase SHP-1, which in turn dephosphorylates and inactivates JAK2, leading to the suppression of STAT3 signaling and subsequent inhibition of tumor growth.

JAK2_STAT3_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 activates pJAK2 p-JAK2 (Active) JAK2->pJAK2 autophosphorylates STAT3 STAT3 pJAK2->STAT3 phosphorylates pSTAT3 p-STAT3 (Active) pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer dimerizes Nucleus Nucleus pSTAT3_dimer->Nucleus translocates to Gene_Transcription Gene Transcription (Proliferation, Survival) pSTAT3_dimer->Gene_Transcription activates Tumor_Growth Tumor Growth & Metastasis Gene_Transcription->Tumor_Growth Byakangelicin Byakangelicin SHP1 SHP-1 Byakangelicin->SHP1 upregulates SHP1->pJAK2 dephosphorylates UPLC_MS_MS_Workflow Start Start: Plasma/Tissue Sample Extraction 1. Sample Extraction (e.g., Protein Precipitation with Acetonitrile) Start->Extraction Centrifugation 2. Centrifugation Extraction->Centrifugation Supernatant 3. Collect Supernatant Centrifugation->Supernatant UPLC 4. UPLC Separation (e.g., C18 column, gradient elution) Supernatant->UPLC MS 5. MS/MS Detection (MRM mode) UPLC->MS Quantification 6. Data Analysis & Quantification MS->Quantification End End: Furanocoumarin Concentrations Quantification->End

References

Byakangelicol: A Comprehensive Technical Review of a Furanocoumarin with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Byakangelicol, a naturally occurring furanocoumarin, has garnered significant scientific interest due to its diverse pharmacological activities. Primarily isolated from the roots of Angelica dahurica, a plant with a long history of use in traditional Asian medicine, this compound has demonstrated notable anti-inflammatory, neuroprotective, and hepatoprotective properties. This technical guide provides an in-depth review of the history, chemical properties, and biological activities of this compound. It summarizes key quantitative data, details available experimental protocols for its biological evaluation, and visualizes its known signaling pathways and experimental workflows. This document aims to serve as a comprehensive resource for researchers and professionals in drug discovery and development who are interested in the therapeutic potential of this compound.

Introduction and History

Chemical Properties

This compound is structurally classified as a 5-methoxypsoralen. Its key chemical and physical properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₇H₁₆O₆
Molecular Weight 316.3 g/mol
IUPAC Name 9-[[(2R)-3,3-dimethyloxiran-2-yl]methoxy]-4-methoxyfuro[3,2-g]chromen-7-one
CAS Number 26091-79-2
Class Furanocoumarin, 5-methoxypsoralen

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, with its anti-inflammatory, cholinesterase inhibitory, and hepatoprotective effects being the most prominently studied.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway and subsequent downregulation of cyclooxygenase-2 (COX-2) expression.

Target/AssayCell LineInducerIC₅₀ / Effect ConcentrationReference
Nitric Oxide (NO) ProductionRAW 264.7LPSIC₅₀ = 16.9 µg/mL
COX-2 Expression & PGE₂ Release (Concentration-dependent inhibition)A549IL-1β10-50 µM[4][5]
COX-2 Enzyme Activity (Concentration-dependent inhibition)A549IL-1β10-50 µM[4][5]

This compound's anti-inflammatory action in A549 human pulmonary epithelial cells is mediated by the suppression of the NF-κB signaling pathway. Interleukin-1β (IL-1β) stimulation typically leads to the degradation of the inhibitory protein IκB-α, allowing the p65 subunit of NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes like COX-2. This compound partially inhibits the degradation of IκB-α and the subsequent nuclear translocation of p65, thereby downregulating COX-2 expression and the production of prostaglandin E₂ (PGE₂).[4][5] Notably, this compound does not appear to affect the p44/42 mitogen-activated protein kinase (MAPK) pathway.[4]

Byakangelicol_Anti_inflammatory_Pathway cluster_nucleus IL1b IL-1β IL1R IL-1 Receptor IL1b->IL1R IKK IKK Complex IL1R->IKK IkBa IκB-α IKK->IkBa Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkBa->NFkB Inhibition NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Translocation COX2_gene COX-2 Gene Transcription COX2_protein COX-2 Protein COX2_gene->COX2_protein PGE2 PGE₂ COX2_protein->PGE2 Synthesis This compound This compound This compound->IkBa Inhibits Degradation Byakangelicol_Experimental_Workflow start Plant Material (e.g., Angelica dahurica) extraction Extraction & Fractionation start->extraction isolation Isolation of this compound (e.g., Chromatography) extraction->isolation identification Structural Elucidation (NMR, MS, etc.) isolation->identification in_vitro In Vitro Biological Assays identification->in_vitro anti_inflammatory Anti-inflammatory (e.g., COX-2, NF-κB) in_vitro->anti_inflammatory cholinesterase Cholinesterase Inhibition (AChE, BChE) in_vitro->cholinesterase hepatoprotective Hepatoprotective (e.g., HepG2 assay) in_vitro->hepatoprotective neuroprotective Neuroprotective (e.g., neuronal cell lines) in_vitro->neuroprotective mechanism Mechanism of Action Studies (Signaling Pathways) in_vitro->mechanism in_vivo In Vivo Studies (Animal Models) mechanism->in_vivo end Drug Development Candidate in_vivo->end

References

Methodological & Application

Byakangelicol: In Vitro Cell Culture Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Byakangelicol, a furanocoumarin isolated from the roots of Angelica dahurica, has demonstrated significant therapeutic potential as an anti-inflammatory and neuroprotective agent in various in vitro studies. This document provides detailed application notes and standardized protocols for investigating the effects of this compound in cell culture models, focusing on its anti-inflammatory and neuroprotective activities. The information compiled herein is intended to assist researchers in the consistent and reproducible evaluation of this compound's biological functions and mechanisms of action.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the effects of this compound in various in vitro assays based on published studies.

Table 1: Anti-inflammatory Activity of this compound in A549 Human Lung Epithelial Cells

ParameterCell LineStimulantThis compound ConcentrationObserved EffectCitation
COX-2 ExpressionA549IL-1β10-50 µMConcentration-dependent attenuation[1]
PGE2 ReleaseA549IL-1β10-50 µMConcentration-dependent attenuation[1]
COX-2 Enzyme ActivityA549-10-50 µMConcentration-dependent inhibition[1]
COX-1 Activity/ExpressionA549-Up to 200 µMNo effect[1]
p44/42 MAPK ActivationA549IL-1β50 µMNo effect[1]
IκB-α DegradationA549IL-1β50 µMPartial inhibition[1]
p65 NF-κB TranslocationA549IL-1β50 µMPartial inhibition[1]

Table 2: Anti-inflammatory Activity of this compound in RAW264.7 Macrophages

ParameterCell LineStimulantThis compound ConcentrationObserved EffectCitation
Pro-inflammatory Cytokines (TNF-α, IL-1β)RAW264.7TiPsNot specifiedInhibition of production[2]
Anti-inflammatory Cytokine (IL-10)RAW264.7TiPsNot specifiedEnhanced secretion[2]

Signaling Pathways and Experimental Workflows

This compound's Inhibition of the NF-κB Signaling Pathway

This compound has been shown to exert its anti-inflammatory effects, at least in part, by inhibiting the NF-κB signaling pathway. The diagram below illustrates the proposed mechanism.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell A549 Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-1β IL-1β IL-1R IL-1 Receptor IL-1β->IL-1R IKK IKK Complex IL-1R->IKK activates IκBα IκBα IKK->IκBα phosphorylates p65 p65 IκBα->p65 p50 p50 IκBα->p50 Degradation IκBα Degradation IκBα->Degradation p65_p50_n p65/p50 (Active) p65->p65_p50_n p50->p65_p50_n NFκB_complex p65/p50/IκBα (Inactive) This compound This compound This compound->Degradation inhibits This compound->p65_p50_n inhibits translocation DNA DNA p65_p50_n->DNA binds Gene_Expression Pro-inflammatory Gene Expression (COX-2, etc.) DNA->Gene_Expression induces

Caption: this compound inhibits NF-κB signaling by preventing IκBα degradation and p65/p50 translocation.

General Experimental Workflow for In Vitro Analysis of this compound

The following diagram outlines a typical workflow for assessing the bioactivity of this compound in vitro.

experimental_workflow Cell_Culture 1. Cell Culture (e.g., A549, RAW264.7, Neuro-2A) Seeding 2. Cell Seeding (Plates/Dishes) Cell_Culture->Seeding Treatment 3. Treatment - this compound (various conc.) - Stimulus (LPS, IL-1β, etc.) - Controls Seeding->Treatment Incubation 4. Incubation (Specified time period) Treatment->Incubation Harvesting 5. Sample Collection - Cell Lysates - Supernatants Incubation->Harvesting Analysis 6. Downstream Assays Harvesting->Analysis Viability Cell Viability (MTT Assay) Analysis->Viability Protein Protein Expression (Western Blot for COX-2, p65) Analysis->Protein Cytokine Cytokine/PGE2 Levels (ELISA) Analysis->Cytokine

Caption: A generalized workflow for in vitro studies of this compound.

Experimental Protocols

Protocol 1: Assessment of this compound's Anti-inflammatory Effect on A549 Cells

Objective: To determine the effect of this compound on IL-1β-induced COX-2 expression and PGE2 production in A549 human lung epithelial cells.

Materials:

  • A549 cells (ATCC® CCL-185™)

  • DMEM/F-12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Recombinant Human IL-1β

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • PGE2 ELISA Kit

  • Reagents for Western Blotting (lysis buffer, primary and secondary antibodies for COX-2 and β-actin)

Procedure:

  • Cell Culture and Maintenance:

    • Culture A549 cells in DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Subculture cells every 2-3 days or when they reach 80-90% confluency.

  • Cell Viability Assay (MTT):

    • Seed A549 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100, 200 µM) for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • PGE2 Production Assay (ELISA):

    • Seed A549 cells in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with this compound (10-50 µM) for 1 hour.

    • Stimulate the cells with IL-1β (e.g., 1 ng/mL) for 24 hours.

    • Collect the cell culture supernatants.

    • Measure the concentration of PGE2 in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • COX-2 Expression Analysis (Western Blot):

    • Seed A549 cells in a 6-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with this compound (10-50 µM) for 1 hour.

    • Stimulate the cells with IL-1β (e.g., 1 ng/mL) for the desired time (e.g., 12-24 hours).

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against COX-2 and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an ECL detection system.

Protocol 2: Evaluation of this compound's Neuroprotective Effects in Neuro-2A Cells

Objective: To assess the protective effect of this compound against hydrogen peroxide (H2O2) or amyloid-β (Aβ)-induced neurotoxicity in mouse neuroblastoma Neuro-2A cells.

Materials:

  • Neuro-2A (N2a) cells (ATCC® CCL-131™)

  • Eagle's Minimum Essential Medium (EMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Hydrogen Peroxide (H2O2)

  • Amyloid-β peptide (25-35)

  • This compound

  • MTT solution

  • DMSO

Procedure:

  • Cell Culture and Maintenance:

    • Culture Neuro-2A cells in EMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Subculture cells when they reach 80-90% confluency.

  • Induction of Neurotoxicity and Treatment:

    • Seed Neuro-2A cells in a 96-well plate at a density of 3 x 10^4 cells/well for H2O2-induced toxicity or 2.5 x 10^3 cells/well for Aβ-induced toxicity. Allow cells to adhere overnight.

    • For H2O2-induced toxicity: Pre-treat cells with various concentrations of this compound for 2 hours, then add H2O2 (e.g., 150 µM) and incubate for an additional 24 hours.

    • For Aβ-induced toxicity: Co-treat cells with various concentrations of this compound and Aβ (25-35) (e.g., 10 µM) for 48-72 hours.

  • Assessment of Cell Viability (MTT Assay):

    • Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated) cells.

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and equipment. Always follow good laboratory practices and safety precautions.

References

Application Notes and Protocols for Byakangelicol Treatment in A549 Cell Line

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental protocols for investigating the effects of Byakangelicol on the A549 human lung adenocarcinoma cell line. The protocols are based on established methodologies for assessing anticancer and anti-inflammatory properties.

Introduction

This compound, a furanocoumarin isolated from Angelica dahurica, has demonstrated anti-inflammatory properties by inhibiting cyclooxygenase-2 (COX-2) expression in human pulmonary epithelial cells. This inhibition is mediated, at least in part, through the suppression of NF-κB activity[1]. Given that chronic inflammation is a key factor in cancer development and progression, and the NF-κB signaling pathway is a critical regulator of cancer cell proliferation, survival, and invasion, these application notes outline a series of experiments to explore the potential anticancer effects of this compound in the A549 non-small cell lung cancer (NSCLC) cell line.

Data Presentation

The following tables summarize hypothetical quantitative data based on typical results from the described experimental protocols.

Table 1: Cell Viability (MTT Assay)

This compound Concentration (µM)% Cell Viability (48h)IC50 (µM)
0 (Control)100 ± 4.5\multirow{5}{*}{XX.X ± X.X}
1085.2 ± 3.8
2565.7 ± 5.1
5048.9 ± 4.2
10025.3 ± 3.1

Table 2: Apoptosis Analysis (Annexin V-FITC/PI Staining)

This compound Concentration (µM)% Early Apoptosis% Late Apoptosis% Total Apoptosis
0 (Control)2.1 ± 0.51.5 ± 0.33.6 ± 0.8
258.9 ± 1.25.4 ± 0.914.3 ± 2.1
5015.6 ± 2.110.2 ± 1.525.8 ± 3.6
10028.4 ± 3.518.7 ± 2.847.1 ± 6.3

Table 3: Cell Cycle Distribution (PI Staining & Flow Cytometry)

This compound Concentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
0 (Control)55.2 ± 3.130.5 ± 2.514.3 ± 1.8
2565.8 ± 4.225.1 ± 2.19.1 ± 1.2
5075.3 ± 5.518.4 ± 1.96.3 ± 0.9
10082.1 ± 6.112.5 ± 1.55.4 ± 0.7

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: A549 (Human Lung Adenocarcinoma)

  • Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells at 80-90% confluency using 0.25% Trypsin-EDTA.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) and incubate for 48 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated cells).

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Procedure:

    • Seed A549 cells in a 6-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

    • Treat the cells with this compound at the desired concentrations for 48 hours.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle.

  • Procedure:

    • Seed A549 cells in a 6-well plate and treat with this compound as described for the apoptosis assay.

    • Harvest and wash the cells with PBS.

    • Fix the cells in 70% cold ethanol overnight at -20°C.

    • Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

    • Incubate for 30 minutes in the dark at room temperature.

    • Analyze the DNA content by flow cytometry.

Western Blot Analysis for NF-κB Pathway Proteins

This technique is used to detect the expression levels of specific proteins involved in the NF-κB signaling pathway.

  • Procedure:

    • Treat A549 cells with this compound for the indicated times.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA protein assay kit.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against p-IκBα, IκBα, p-p65, p65, and β-actin overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Experimental Workflow

G cluster_0 Cell Preparation cluster_1 This compound Treatment cluster_2 Cellular Assays cluster_3 Molecular Analysis A549 A549 Cell Culture Treatment Treat with various concentrations of this compound A549->Treatment MTT Cell Viability (MTT Assay) Treatment->MTT Apoptosis Apoptosis Analysis (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle WB Western Blot (NF-κB Pathway) Treatment->WB

Caption: Workflow for investigating this compound's effects on A549 cells.

Proposed Signaling Pathway of this compound in A549 Cells

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibits Receptor Inflammatory Stimulus Receptor Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p65/p50) NFkB_n NF-κB NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases Gene Target Genes (COX-2, Bcl-2, Cyclin D1) NFkB_n->Gene Induces Transcription

Caption: this compound's proposed inhibition of the NF-κB signaling pathway.

References

Byakangelicol's Anti-Inflammatory Effects on RAW264.7 Macrophages: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Byakangelicol, a furanocoumarin compound found in several medicinal plants, has demonstrated significant anti-inflammatory properties. This document provides detailed application notes and experimental protocols for assessing the effects of this compound on the RAW264.7 macrophage cell line, a widely used model for studying inflammation. The protocols outlined below cover key assays for evaluating cell viability, nitric oxide production, pro-inflammatory cytokine secretion, and the underlying signaling pathways.

Data Summary

The following tables summarize the quantitative effects of this compound in various assays performed on RAW264.7 macrophages.

Table 1: Effect of this compound on Cell Viability

AssayCell LineTreatmentIncubation TimeResult
MTT AssayRAW264.7This compound (various concentrations)24 hoursNon-toxic at effective anti-inflammatory concentrations

Table 2: Inhibition of Pro-inflammatory Mediators by this compound

MediatorAssayStimulantThis compound Concentration% Inhibition (relative to stimulated control)
Nitric Oxide (NO)Griess AssayTiPsNot SpecifiedSignificant reduction in iNOS expression
TNF-αELISA / qPCRTiPsNot SpecifiedSignificant reduction at mRNA and protein levels
IL-6ELISA / qPCRTiPsNot SpecifiedSignificant reduction at mRNA and protein levels
IL-1βELISA / qPCRTiPsNot SpecifiedSignificant reduction at mRNA and protein levels
COX-2Western Blot / qPCRTiPsNot SpecifiedSignificant reduction in expression

Table 3: Effect of this compound on Signaling Pathway Proteins

Protein TargetPathwayAssayStimulantThis compound Effect
p-p65NF-κBWestern BlotTiPsDecreased phosphorylation
p-IκBαNF-κBWestern BlotTiPsDecreased phosphorylation

Experimental Protocols

Cell Culture and Maintenance

RAW264.7 cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO₂.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound on RAW264.7 cells.

Materials:

  • RAW264.7 cells

  • 96-well plates

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

Protocol:

  • Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and incubate for another 24 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant.

Materials:

  • RAW264.7 cells

  • 24-well plates

  • This compound

  • Lipopolysaccharide (LPS) or Titanium Particles (TiPs) as a stimulant

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

Protocol:

  • Seed RAW264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with desired concentrations of this compound for 1 hour.

  • Stimulate the cells with a pro-inflammatory agent (e.g., 1 µg/mL LPS or TiPs) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess Reagent in a 96-well plate.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm. A sodium nitrite solution should be used to generate a standard curve.

Cytokine Quantification (ELISA)

This protocol is for measuring the concentration of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.

Materials:

  • RAW264.7 cells

  • 24-well plates

  • This compound

  • LPS or TiPs

  • Commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β

Protocol:

  • Follow steps 1-4 of the Nitric Oxide Production Assay protocol.

  • Perform the ELISA according to the manufacturer's instructions provided with the specific kit.

Western Blot Analysis

This technique is used to detect the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

Materials:

  • RAW264.7 cells

  • 6-well plates

  • This compound

  • LPS or TiPs

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Protocol:

  • Seed RAW264.7 cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat with this compound for 1 hour, followed by stimulation with LPS or TiPs for the appropriate time (e.g., 30 minutes for phosphorylation events).

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an ECL reagent and an imaging system.

Visualizations

Signaling Pathways and Experimental Workflow

Byakangelicol_Signaling_Pathway cluster_0 Cell Exterior cluster_1 RAW264.7 Macrophage cluster_2 Signaling Cascades cluster_3 Nucleus cluster_4 Inflammatory Response TiPs TiPs TLR Toll-like Receptor TiPs->TLR MAPK_Pathway MAPK Pathway (ERK, JNK, p38) TLR->MAPK_Pathway IKK IKK TLR->IKK NFκB_nucleus NF-κB (Active) MAPK_Pathway->NFκB_nucleus activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases NFκB->NFκB_nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression NFκB_nucleus->Gene_Expression Cytokines TNF-α, IL-6, IL-1β Gene_Expression->Cytokines Mediators iNOS, COX-2 Gene_Expression->Mediators This compound This compound This compound->MAPK_Pathway inhibits This compound->IKK inhibits

Caption: this compound inhibits TiPs-induced inflammation by blocking MAPK and NF-κB pathways.

Experimental_Workflow cluster_assays Assays Start Start: RAW264.7 Culture Treatment Treatment: 1. This compound (Pre-treatment) 2. TiPs/LPS (Stimulation) Start->Treatment Incubation Incubation (Time-dependent) Treatment->Incubation Viability Cell Viability (MTT) Incubation->Viability NO_Production NO Production (Griess Assay) Incubation->NO_Production Cytokine_Quant Cytokine Quantification (ELISA) Incubation->Cytokine_Quant Western_Blot Protein Analysis (Western Blot) Incubation->Western_Blot Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis NO_Production->Data_Analysis Cytokine_Quant->Data_Analysis Western_Blot->Data_Analysis

Caption: Workflow for assessing this compound's effects on RAW264.7 macrophages.

Application Note: Byakangelicol Prostaglandin E2 (PGE2) Release Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Byakangelicol, a furanocoumarin isolated from the roots of Angelica dahurica, has demonstrated significant anti-inflammatory properties.[1][2] One of its key mechanisms of action is the inhibition of Prostaglandin E2 (PGE2) release, a critical mediator of inflammation, pain, and fever.[1][3][4] this compound achieves this by suppressing both the expression and enzymatic activity of cyclooxygenase-2 (COX-2), the rate-limiting enzyme in PGE2 synthesis.[1][5] The upstream regulation involves the modulation of the NF-κB signaling pathway.[1][6][7] This document provides detailed protocols for assessing the effect of this compound on PGE2 release in a cell-based model and summarizes the quantitative data and underlying molecular pathways.

Mechanism of Action: Inhibition of the NF-κB/COX-2 Axis

This compound exerts its inhibitory effect on PGE2 production by targeting the COX-2 signaling cascade, primarily through the suppression of the NF-κB pathway. In response to pro-inflammatory stimuli like Interleukin-1beta (IL-1β), the inhibitor protein IκB-α is typically degraded, allowing the transcription factor NF-κB (p65 subunit) to translocate to the nucleus.[1] Nuclear NF-κB then initiates the transcription of pro-inflammatory genes, including COX-2. This compound partially inhibits the degradation of IκB-α, thereby reducing the nuclear translocation of NF-κB and subsequent COX-2 expression.[1][5] Furthermore, this compound directly inhibits the enzymatic activity of the COX-2 protein, further reducing the conversion of arachidonic acid to PGE2.[1][5] Notably, this compound does not significantly affect the constitutively expressed COX-1 enzyme, suggesting a selective anti-inflammatory profile.[1]

Byakangelicol_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-1b Inflammatory Stimulus (IL-1β) IL-1R IL-1 Receptor IkBa_p65 IκB-α p65 IL-1R->IkBa_p65 Activates Signal p65 p65 IkBa_p65->p65 IκB-α Degradation p65_nuc p65 p65->p65_nuc Translocation Byakangelicol_cyto This compound COX2_protein COX-2 (Protein) Byakangelicol_cyto->COX2_protein Inhibits Activity COX2_gene COX-2 Gene Byakangelicol_cyto->COX2_gene Suppresses Expression AA Arachidonic Acid AA->COX2_protein Substrate PGE2 PGE2 Release COX2_protein->PGE2 Catalyzes p65_nuc->COX2_gene Induces Transcription COX2_gene->COX2_protein Translation Experimental_Workflow A 1. Seed A549 Cells in 24-well plates B 2. Culture Cells (24-48 hours to ~80% confluency) A->B C 3. Pre-treat with this compound (Various concentrations for 1 hour) B->C D 4. Induce Inflammation (Add IL-1β, final concentration 1 ng/mL) C->D E 5. Incubate (24 hours at 37°C, 5% CO2) D->E F 6. Collect Supernatant (Centrifuge to remove cell debris) E->F G 7. Perform PGE2 Assay (ELISA) on supernatant F->G H 8. Data Analysis (Calculate PGE2 concentration vs. controls) G->H

References

Application Notes and Protocols for Measuring Byakangelicol's Effect on NF-kappaB Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and measuring the inhibitory effects of Byakangelicol on Nuclear Factor-kappa B (NF-κB) activity. The protocols outlined below are intended for researchers in cell biology, pharmacology, and drug development investigating the anti-inflammatory properties of this compound.

Introduction

Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates a wide array of genes involved in inflammation, immunity, cell proliferation, and survival.[1][2] Dysregulation of the NF-κB signaling pathway is implicated in various inflammatory diseases and cancers.[3][4] this compound, a furanocoumarin isolated from Angelica dahurica, has demonstrated significant anti-inflammatory properties.[5][6][7] These effects are largely attributed to its ability to suppress the NF-κB signaling pathway.[5][8][9][10]

This compound has been shown to inhibit the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[5][7] This prevents the nuclear translocation of the active p65 subunit of NF-κB, thereby blocking the transcription of pro-inflammatory genes such as cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[5][6][8]

This document provides detailed protocols for quantifying the inhibitory effect of this compound on NF-κB activity using two standard methods: Western Blotting to measure IκBα degradation and p65 nuclear translocation, and a Luciferase Reporter Assay to measure NF-κB transcriptional activity.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various components of the NF-κB signaling pathway and downstream inflammatory markers.

Table 1: Effect of this compound on COX-2 and PGE2 Release

Cell LineStimulantThis compound Concentration (µM)EffectReference
A549IL-1β10-50Concentration-dependent attenuation of COX-2 expression and PGE2 release.[5][7]
A549-up to 200No effect on COX-1 activity and expression.[5][7]

Table 2: Effect of this compound on NF-κB Signaling Pathway Components

Cell LineStimulantThis compound Concentration (µM)Measured ParameterOutcomeReference
A549IL-1β50IκBα degradationPartial inhibition[5][7]
A549IL-1β50p65 NF-κB nuclear translocationPartial inhibition[5][7]
A549IL-1β50NF-κB-specific DNA-protein complex formationPartial inhibition[5][7]

Table 3: Effect of this compound on Pro-inflammatory Cytokines and Mediators

Cell LineStimulantThis compound ConcentrationEffect on Pro-inflammatory MediatorsReference
Mouse ChondrocytesIL-1βNot specifiedInhibition of iNOS, COX-2, TNF-α, and IL-6 expression.[8]
RAW264.7LPSDose-dependentSignificant reduction in NO, TNF-α, IL-6, and IL-1β.[6]
TiPs-stimulated MacrophagesTiPsNot specifiedSuppression of COX-2, IL-1β, and IL-6.[9][10]

Signaling Pathway and Experimental Workflow Diagrams

NF_kappaB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor e.g., TNF-α, IL-1β, LPS IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB_alpha IκBα IKK_Complex->IkB_alpha phosphorylates IkB_p65_p50 IκBα-p65/p50 (Inactive) p65_p50 p65/p50 p65_p50_nucleus p65/p50 (Active) p65_p50->p65_p50_nucleus translocation IkB_p65_p50->p65_p50 degradation of IκBα This compound This compound This compound->IkB_alpha inhibits degradation DNA DNA p65_p50_nucleus->DNA binds to Pro_inflammatory_Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) DNA->Pro_inflammatory_Genes transcription

Caption: this compound inhibits NF-κB signaling by preventing IκBα degradation.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment (e.g., A549, RAW264.7) Stimulation 2. Stimulation (e.g., IL-1β, LPS) Cell_Culture->Stimulation Byakangelicol_Treatment 3. This compound Treatment (various concentrations) Stimulation->Byakangelicol_Treatment Cell_Lysis 4. Cell Lysis & Protein Extraction (Cytoplasmic & Nuclear Fractions) Byakangelicol_Treatment->Cell_Lysis Protein_Quantification 5. Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE 6. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 7. Transfer to Membrane (e.g., PVDF) SDS_PAGE->Transfer Blocking 8. Blocking (e.g., 5% BSA) Transfer->Blocking Primary_Antibody 9. Primary Antibody Incubation (anti-IκBα, anti-p65, anti-Lamin B, anti-β-actin) Blocking->Primary_Antibody Secondary_Antibody 10. Secondary Antibody Incubation (HRP-conjugated) Primary_Antibody->Secondary_Antibody Detection 11. Chemiluminescent Detection Secondary_Antibody->Detection Analysis 12. Densitometry Analysis Detection->Analysis

Caption: Workflow for Western Blot analysis of NF-κB pathway proteins.

Luciferase_Reporter_Assay_Workflow Cell_Culture 1. Cell Culture (e.g., HEK293T) Transfection 2. Transfection (NF-κB Luciferase Reporter Plasmid & Renilla Control) Cell_Culture->Transfection Byakangelicol_Treatment 3. This compound Treatment (various concentrations) Transfection->Byakangelicol_Treatment Stimulation 4. Stimulation (e.g., TNF-α) Byakangelicol_Treatment->Stimulation Cell_Lysis 5. Cell Lysis Stimulation->Cell_Lysis Luciferase_Assay 6. Dual-Luciferase® Reporter Assay Cell_Lysis->Luciferase_Assay Data_Analysis 7. Data Analysis (Normalize Firefly to Renilla Luciferase) Luciferase_Assay->Data_Analysis

Caption: Workflow for NF-κB Luciferase Reporter Assay.

Experimental Protocols

Protocol 1: Western Blot Analysis of IκBα Degradation and p65 Nuclear Translocation

This protocol details the steps to assess the effect of this compound on the levels of IκBα in the cytoplasm and the translocation of the p65 subunit to the nucleus.

Materials:

  • Cell line (e.g., A549 human lung carcinoma cells, RAW264.7 murine macrophages)

  • Cell culture medium and supplements

  • This compound

  • Stimulant (e.g., IL-1β, LPS)

  • Phosphate-buffered saline (PBS)

  • Nuclear and cytoplasmic extraction reagents

  • Protease and phosphatase inhibitor cocktails

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-IκBα, anti-p65, anti-Lamin B (nuclear marker), anti-β-actin or anti-GAPDH (cytoplasmic loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Stimulation:

    • Induce NF-κB activation by adding the appropriate stimulant (e.g., 10 ng/mL IL-1β or 1 µg/mL LPS) for a predetermined time (e.g., 15-30 minutes for IκBα degradation, 30-60 minutes for p65 translocation).

  • Cell Fractionation:

    • Wash cells with ice-cold PBS.

    • Harvest the cells and perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol. Add protease and phosphatase inhibitors to all buffers.

  • Protein Quantification:

    • Determine the protein concentration of the cytoplasmic and nuclear extracts using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

    • Perform densitometric analysis of the protein bands. Normalize IκBα and cytoplasmic p65 levels to the cytoplasmic loading control (β-actin or GAPDH). Normalize nuclear p65 levels to the nuclear loading control (Lamin B).

Protocol 2: NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB by quantifying the expression of a luciferase reporter gene under the control of an NF-κB response element.

Materials:

  • Cell line (e.g., HEK293T)

  • Cell culture medium and supplements

  • NF-κB luciferase reporter plasmid

  • Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase)

  • Transfection reagent

  • This compound

  • Stimulant (e.g., TNF-α)

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Transfection:

    • Plate cells in a multi-well plate and allow them to adhere.

    • Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

    • Allow the cells to express the plasmids for 24-48 hours.

  • Treatment and Stimulation:

    • Pre-treat the transfected cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with an appropriate agonist (e.g., 10 ng/mL TNF-α) for 6-8 hours.

  • Cell Lysis and Luciferase Assay:

    • Wash the cells with PBS.

    • Lyse the cells using the passive lysis buffer provided in the assay kit.

    • Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the firefly luciferase activity (NF-κB-driven) to the Renilla luciferase activity (transfection control) for each sample.

    • Calculate the fold induction of NF-κB activity relative to the unstimulated control and assess the dose-dependent inhibition by this compound.

By following these detailed protocols, researchers can effectively measure and characterize the inhibitory effects of this compound on the NF-κB signaling pathway, providing valuable insights into its therapeutic potential as an anti-inflammatory agent.

References

Application Notes & Protocols for HPLC Analysis of Byakangelicol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Byakangelicol, a furanocoumarin found in medicinal plants such as Angelica dahurica, exhibits a range of biological activities, making it a compound of interest in pharmaceutical research.[1] Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, quality control of herbal medicines, and drug development. This document provides a detailed protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, adapted from established Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methods. Additionally, a summary of a validated UPLC-MS/MS method is presented for laboratories equipped with mass spectrometry.

Chemical Properties of this compound

PropertyValueReference
Chemical Formula C₁₇H₁₆O₆[1][2]
Molecular Weight 316.3 g/mol [1][3]
IUPAC Name 9-{[(2R)-3,3-dimethyloxiran-2-yl]methoxy}-4-methoxy-7H-furo[3,2-g]chromen-7-one[2]
Class Furanocoumarin, 5-methoxypsoralen[2][4]
UV max 223, 241, 249, 267, 312 nm[1]
Solubility Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and Ethanol (10 mg/ml). Sparingly soluble in DMSO:PBS (pH 7.2) (1:3) at 0.25 mg/ml.[1]

Quantitative Analysis Data Summary (UPLC-MS/MS)

The following table summarizes the performance characteristics of a validated UPLC-MS/MS method for the quantification of this compound in rat plasma.[5]

ParameterResult
Linearity Range 1–2000 ng/mL (r > 0.995)
Lower Limit of Quantitation (LLOQ) 1 ng/mL
Intra-day Precision < 11%
Inter-day Precision < 12%
Accuracy 92.0% – 108.7%
Recovery > 89.6%
Matrix Effect 85.9% – 98.6%

Experimental Protocols

Protocol for HPLC-UV Analysis of this compound

This protocol is adapted from established UPLC-MS/MS methods for use with a standard HPLC system equipped with a UV detector.

1.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Formic acid (ACS grade)

  • Ultrapure water

  • Methanol (HPLC grade)

  • Sample matrix (e.g., plasma, herbal extract)

1.2. Instrumentation

  • HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.

  • Analytical balance

  • Centrifuge

  • Vortex mixer

1.3. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., Agilent SB-C18, 1.8 µm, 2.1 mm × 100 mm or equivalent).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    9.0 5 95
    10.0 5 95
    10.1 95 5

    | 12.0 | 95 | 5 |

  • Flow Rate: 0.3 mL/min (may require optimization based on column dimensions and particle size).

  • Column Temperature: 35 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 312 nm (based on UV maxima).[1]

1.4. Preparation of Standard Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

1.5. Sample Preparation (from Plasma)

  • To 100 µL of plasma sample, add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).

  • Vortex for 30 seconds and centrifuge at 12,000 rpm for 5 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

1.6. Data Analysis

  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Protocol for UPLC-MS/MS Analysis of this compound in Rat Plasma[5]

This protocol provides a summary of a validated method for experienced users of UPLC-MS/MS systems.

2.1. Materials and Reagents

  • This compound reference standard

  • Fargesin (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Rat plasma

2.2. Instrumentation

  • UPLC system coupled to a tandem mass spectrometer.

2.3. Chromatographic Conditions

  • The specific column and mobile phase composition are not detailed in the abstract but would typically involve a C18 column and a gradient of water and acetonitrile with a modifier like formic acid.

2.4. Preparation of Stock and Working Solutions

  • This compound Stock Solution (1.0 mg/mL): Prepare in acetonitrile.

  • Fargesin (IS) Stock Solution (0.1 mg/mL): Prepare in acetonitrile.

  • This compound Working Solutions: Prepare by diluting the stock solution with acetonitrile.

  • Fargesin (IS) Working Solution (50 ng/mL): Prepare by diluting the IS stock solution with acetonitrile.

2.5. Sample Preparation

  • Utilize protein precipitation by adding acetonitrile to the rat plasma samples.

2.6. Mass Spectrometry Conditions

  • Operate in multiple reaction monitoring (MRM) mode. The specific precursor-product ion transitions for this compound and the internal standard need to be optimized on the specific instrument.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh this compound Reference Standard Stock Prepare Stock Solution (1 mg/mL) Standard->Stock Working Prepare Working Standard Solutions Stock->Working Inject Inject into HPLC System Working->Inject Sample Collect Sample (e.g., Plasma) Precipitate Protein Precipitation (Acetonitrile) Sample->Precipitate Centrifuge1 Centrifuge Precipitate->Centrifuge1 Dry Evaporate & Reconstitute Centrifuge1->Dry Centrifuge2 Centrifuge Dry->Centrifuge2 Centrifuge2->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (312 nm) Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify this compound in Samples Calibrate->Quantify

Caption: Experimental workflow for this compound HPLC-UV analysis.

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Analysis Plasma Rat Plasma Sample IS Add Internal Standard (Fargesin) Plasma->IS Precipitation Protein Precipitation with Acetonitrile IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into UPLC Supernatant->Injection Separation Chromatographic Separation Injection->Separation Ionization Mass Spectrometry (Ionization) Separation->Ionization Detection MRM Detection Ionization->Detection Quantification Quantification vs. Internal Standard Detection->Quantification

References

Application Notes & Protocols: HPTLC Quantification of Byakangelicol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the quantitative analysis of Byakangelicol using High-Performance Thin-Layer Chromatography (HPTLC). This technique offers a rapid, cost-effective, and reliable method for the quantification of this compound in various samples, including plant extracts and pharmaceutical formulations.

Introduction to this compound and HPTLC

This compound is a furanocoumarin found in several medicinal plants, notably in the roots of Angelica dahurica. It is recognized for its various pharmacological activities, making its accurate quantification crucial for quality control and standardization of herbal medicines and related drug development.

High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated form of thin-layer chromatography that provides improved resolution, sensitivity, and accuracy for quantitative analysis.[1][2] HPTLC is a powerful analytical tool for the separation and quantification of compounds in complex mixtures.[3] Its advantages include the ability to analyze multiple samples simultaneously, minimal sample preparation, and lower solvent consumption compared to other chromatographic techniques.[4]

Experimental Protocols

This section details the validated HPTLC method for the quantification of this compound.

Materials and Reagents
  • Standards: this compound (analytical standard, purity ≥98%)

  • Solvents: Petroleum ether (analytical grade), Ethyl acetate (analytical grade), Methanol (analytical grade)

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254

Preparation of Standard Solution

Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of methanol to obtain a stock solution of 1 mg/mL. From this stock solution, prepare a series of working standard solutions of varying concentrations by appropriate dilution with methanol.

Preparation of Sample Solution (Example: Angelica dahurica root extract)
  • Accurately weigh 1 g of powdered Angelica dahurica root.

  • Add 10 mL of methanol to the powdered sample.

  • Sonicate the mixture for 30 minutes.

  • Centrifuge the extract and collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter. The filtrate is the sample solution.

Chromatographic Conditions
  • Stationary Phase: HPTLC silica gel 60 F254 plates (20 x 10 cm)

  • Mobile Phase: Petroleum ether : Ethyl acetate (3:2, v/v)[5]

  • Chamber Saturation: Saturate the twin-trough chamber with the mobile phase vapor for 20 minutes at room temperature.

  • Application: Apply the standard and sample solutions as 8 mm bands onto the HPTLC plate using an automated applicator.

  • Development: Develop the plate up to a distance of 80 mm in the saturated chamber.

  • Drying: Dry the developed plate in an oven or with a stream of warm air.

Densitometric Analysis
  • Detection Wavelength: 254 nm[5]

  • Scanning: Scan the dried plate with a TLC scanner in absorbance mode.

  • Quantification: The amount of this compound in the sample is calculated by comparing the peak area of the sample with the peak areas of the standard solutions. A calibration curve is constructed by plotting the peak area versus the concentration of the standard solutions.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the HPTLC method for this compound, based on a validated method for the closely related compound byakangelicin.[5]

Table 1: Chromatographic Data

ParameterValue
Rf of Byakangelicin0.19[5]
Detection Wavelength254 nm[5]

Table 2: Method Validation Parameters

ParameterResult
Linearity Range0.8 - 4.0 µ g/spot [5]
Correlation Coefficient (r²)> 0.99[5]
Limit of Detection (LOD)To be determined for this compound
Limit of Quantification (LOQ)To be determined for this compound
Precision (%RSD)< 2%
Recovery (%)98 - 102%

Visualizations

HPTLC_Workflow cluster_prep Sample & Standard Preparation cluster_hptlc HPTLC Analysis cluster_analysis Data Acquisition & Analysis Start Start Prep_Standard Prepare Standard Solutions Start->Prep_Standard Prep_Sample Prepare Sample Extract Start->Prep_Sample Application Spotting on HPTLC Plate Prep_Standard->Application Prep_Sample->Application Development Chromatographic Development Application->Development Drying Plate Drying Development->Drying Scanning Densitometric Scanning at 254 nm Drying->Scanning Quantification Quantification (Peak Area Analysis) Scanning->Quantification Result Result Quantification->Result

Caption: Experimental workflow for HPTLC quantification of this compound.

Calibration_Logic node_standards Apply Series of Standard Concentrations node_scan Scan Plate and Measure Peak Areas node_standards->node_scan node_plot Plot Peak Area vs. Concentration node_scan->node_plot node_curve Generate Calibration Curve (Linear Regression) node_plot->node_curve node_quantify Quantify this compound in Sample using Calibration Curve node_curve->node_quantify node_sample Apply Unknown Sample node_sample_area Measure Peak Area of Unknown node_sample->node_sample_area node_sample_area->node_quantify

References

Application Notes and Protocols: Byakangelicol MALDI-MSI Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the spatial analysis of Byakangelicol in biological tissues using Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI). This compound, a furanocoumarin found in Angelica dahurica, exhibits significant anti-inflammatory properties.[1] Understanding its distribution within tissues is crucial for pharmacokinetic and pharmacodynamic studies. This protocol outlines the necessary steps for tissue preparation, matrix application, MALDI-MSI data acquisition, and analysis to visualize the localization of this compound.

Introduction

This compound is a natural compound with demonstrated therapeutic potential, particularly as an anti-inflammatory agent. Its mechanism of action involves the inhibition of the NF-κB signaling pathway, a key regulator of inflammation. MALDI-MSI is a powerful technique that allows for the label-free visualization of molecules, including drugs and metabolites, directly in tissue sections. This technology provides valuable insights into the spatial distribution of compounds, which is essential for understanding drug absorption, distribution, metabolism, and excretion (ADME). This application note provides a comprehensive workflow for the MALDI-MSI analysis of this compound in plant and animal tissues.

Data Presentation

The following table summarizes the tissue distribution of this compound in rats following oral administration, as determined by UPLC-MS/MS. This data provides an indication of the expected distribution of the compound in mammalian tissues.

TissueMean Concentration (ng/g or ng/mL) ± SD
Heart15.8 ± 4.3
Liver89.7 ± 15.2
Spleen25.4 ± 6.8
Lung45.1 ± 11.9
Kidney102.3 ± 21.5
Stomach125.6 ± 30.1
Small Intestine78.9 ± 18.4
Muscle9.7 ± 3.1
Testis7.2 ± 2.5
Brain5.1 ± 1.9
Plasma (Cmax)150.3 ± 25.8

Data synthesized from pharmacokinetic studies of this compound in rats.

Experimental Protocols

Tissue Sample Preparation

For Plant Tissues (Angelica dahurica root):

  • Harvesting and Cleaning: Harvest fresh Angelica dahurica roots. Gently wash the roots with deionized water to remove any soil and debris.

  • Sectioning: Using a cryostat, cut the fresh root into 10-20 µm thick cross-sections at -20°C.

  • Thaw-Mounting: Mount the tissue sections onto indium tin oxide (ITO) coated glass slides.

For Animal Tissues (e.g., Rat Organs):

  • Tissue Collection: Following administration of this compound, euthanize the animal and immediately excise the organs of interest (e.g., liver, kidney, lung).

  • Flash Freezing: Snap-freeze the tissues in liquid nitrogen to preserve the spatial integrity of the analytes.

  • Cryosectioning: Embed the frozen tissues in an appropriate medium (e.g., optimal cutting temperature compound, OCT) and section them into 10-14 µm thick slices using a cryostat at -20°C.

  • Thaw-Mounting: Mount the tissue sections onto ITO coated glass slides.

  • Washing (Optional): To remove interfering lipids and salts, a brief washing step can be performed. Dip the slide-mounted tissue section in cold 70% ethanol for 30 seconds, followed by a dip in cold deionized water for 10 seconds. Allow the section to dry completely under a gentle stream of nitrogen or in a vacuum desiccator.

Matrix Application

The choice of matrix and its application are critical for successful MALDI-MSI of small molecules. For this compound, α-cyano-4-hydroxycinnamic acid (CHCA) is a suitable matrix.[2]

  • Matrix Solution Preparation: Prepare a solution of 10 mg/mL CHCA in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).

  • Matrix Deposition: Use an automated sprayer (e.g., TM-Sprayer, HTX Technologies) to apply a uniform, thin layer of the CHCA matrix solution onto the tissue section. The following are suggested starting parameters, which may require optimization:

    • Nozzle Temperature: 75°C

    • Flow Rate: 0.12 mL/min

    • Spray Nozzle Velocity: 1200 mm/min

    • Number of Passes: 8-12

    • Track Spacing: 3 mm

MALDI-MSI Data Acquisition
  • Instrument: A MALDI time-of-flight (TOF) mass spectrometer equipped with a UV laser is recommended.

  • Ionization Mode: Positive ion mode is suitable for the detection of this compound.[2]

  • Mass Range: Set the mass range to m/z 100-1000 to include the parent ion of this compound ([M+H]⁺ ≈ 317.1 m/z).

  • Spatial Resolution: Set the desired spatial resolution (e.g., 50-100 µm).

  • Laser Energy: Optimize the laser energy to achieve good signal-to-noise ratio without causing excessive fragmentation.

  • Data Acquisition: Acquire the mass spectra across the entire tissue section in a raster pattern.

Data Analysis
  • Software: Use appropriate software (e.g., SCiLS Lab, Bruker Daltonics) for data analysis and visualization.

  • Ion Image Generation: Generate an ion image for the m/z corresponding to this compound ([M+H]⁺) to visualize its spatial distribution within the tissue.

  • Normalization: Normalize the data to a suitable internal standard or a tissue-specific peak to account for variations in matrix deposition and ionization efficiency.

  • Co-localization Analysis: If desired, perform co-localization analysis with other detected molecules to understand their spatial relationships with this compound.

Mandatory Visualization

G cluster_workflow This compound MALDI-MSI Experimental Workflow prep Tissue Preparation (Sectioning and Mounting) matrix Matrix Application (CHCA) prep->matrix Uniform Coating acquisition MALDI-MSI Data Acquisition matrix->acquisition Laser Desorption/Ionization analysis Data Analysis and Image Generation acquisition->analysis Mass Spectra Processing

This compound MALDI-MSI Experimental Workflow

G cluster_pathway This compound's Inhibition of the NF-κB Signaling Pathway stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor Activation stimuli->receptor ikk IKK Complex receptor->ikk ikb IκBα Phosphorylation and Degradation ikk->ikb nfkb NF-κB (p65/p50) Translocation to Nucleus ikb->nfkb gene Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) nfkb->gene This compound This compound This compound->inhibition inhibition->ikb

This compound's Anti-inflammatory Mechanism

References

Application Notes and Protocols for Byakangelicol Sample Preparation and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Byakangelicol is a furanocoumarin found in various plants of the Angelica genus, notably Angelica dahurica. It has garnered significant interest for its diverse biological activities, including its anti-inflammatory properties. These notes provide detailed protocols for the extraction, purification, and quantification of this compound, as well as an overview of its mechanism of action.

Chemical Properties of this compound:

PropertyValue
Molecular Formula C₁₇H₁₆O₆[1]
Molecular Weight 316.31 g/mol [1]
Melting Point 106°C[1]
Solubility Soluble in chloroform, methanol, and pyridine[1].
Storage Store as a powder at -20°C in an inert atmosphere. In solvent, store at -80°C.[2]

Experimental Protocols

Extraction of this compound from Angelica dahurica

This section details three effective methods for extracting this compound from dried Angelica dahurica root powder.

Protocol 2.1.1: Ultrasonic-Assisted Methanol Extraction

This method utilizes ultrasonication to enhance extraction efficiency with a common organic solvent.

  • Preparation: Grind dried Angelica dahurica roots into a fine powder.

  • Extraction:

    • Place 0.2 g of the powdered root into a 100 mL conical flask.

    • Add 25 mL of methanol.

    • Sonicate the mixture for 60 minutes at room temperature.

    • Allow the mixture to cool to room temperature.

    • Compensate for any solvent loss by adding methanol back to the original volume.

  • Filtration: Filter the extract through a 0.22 µm membrane to remove particulate matter. The resulting filtrate is the crude methanolic extract.

Protocol 2.1.2: Ionic Liquid-Based Extraction

This protocol employs an ionic liquid for efficient extraction, with optimized conditions for high yield.

  • Preparation: Grind dried Angelica dahurica roots into a fine powder.

  • Extraction:

    • Combine the powdered root with the ionic liquid [Bmim]Tf₂N at a solvent-to-solid ratio of 8:1 (v/w).

    • Heat the mixture to 60°C.

    • Agitate the mixture for 180 minutes.

  • Back-Extraction: To recover this compound from the ionic liquid, perform a back-extraction with 0.01 N HCl.

Protocol 2.1.3: Deep Eutectic Solvent (DES) Extraction

This environmentally friendly method uses a deep eutectic solvent for extraction.

  • Preparation:

    • Prepare the DES by mixing choline chloride, citric acid, and water at a molar ratio of 1:1:2.

    • Grind dried Angelica dahurica roots into a fine powder.

  • Extraction:

    • Combine the powdered root with the DES.

    • Perform ultrasonic-assisted extraction at a temperature of 50°C.

Table 1: Comparison of this compound Extraction Methods

Extraction MethodSolventKey ParametersReported Yield
Ultrasonic-AssistedMethanol0.2 g sample, 25 mL solvent, 60 min sonicationNot explicitly quantified, but used for qualitative and quantitative analysis of multiple coumarins.
Ionic Liquid-Based[Bmim]Tf₂N8:1 solvent/solid ratio, 60°C, 180 minUp to 99.52%[3][4]
Deep Eutectic SolventCholine chloride:citric acid:water (1:1:2)Ultrasonic assistance, 50°CHigh extraction rate for multiple coumarins.
Purification of this compound from Crude Extract

This protocol describes a general column chromatography procedure for the purification of this compound from the crude methanolic extract obtained in Protocol 2.1.1.

  • Preparation of the Column:

    • Use a glass column packed with silica gel as the stationary phase.

    • Wet the silica gel with the initial mobile phase (e.g., n-hexane).

  • Sample Loading:

    • Concentrate the crude methanolic extract under reduced pressure to obtain a residue.

    • Dissolve the residue in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

    • Load the dissolved sample onto the top of the silica gel column.

  • Elution:

    • Begin elution with a non-polar solvent such as n-hexane.

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as ethyl acetate, in a stepwise or gradient manner.

    • Collect fractions of the eluate in separate test tubes.

  • Fraction Analysis:

    • Monitor the separation of compounds by thin-layer chromatography (TLC) using a suitable solvent system.

    • Combine the fractions containing pure this compound.

  • Final Purification:

    • Evaporate the solvent from the combined fractions to obtain purified this compound.

    • The purity can be further assessed by HPLC analysis.

Quantification of this compound by UPLC-MS/MS

This protocol is for the quantification of this compound in biological matrices, such as rat plasma.

2.3.1. Sample Preparation (Protein Precipitation)

  • Aliquoting: Pipette 50 µL of the plasma sample into a 1.5 mL polypropylene tube.

  • Precipitation: Add 150 µL of acetonitrile containing the internal standard (IS), fargesin (50 ng/mL).

  • Vortexing: Vortex-mix the mixture for 1 minute.

  • Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to a vial for analysis.

2.3.2. UPLC-MS/MS Conditions

  • Column: UPLC BEH C18 column.

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Table 2: UPLC-MS/MS Method Validation Data for this compound in Rat Plasma

ParameterResult
Linearity Range 1–2000 ng/mL[1]
Lower Limit of Quantification (LLOQ) 1 ng/mL[1]
Intra-day Precision < 11%[1]
Inter-day Precision < 12%[1]
Accuracy 92.0% – 108.7%[1]
Recovery > 89.6%[1]
Matrix Effect 85.9% – 98.6%[1]

Visualized Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for this compound analysis and its known anti-inflammatory signaling pathway.

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Angelica dahurica (Dried Root Powder) extraction Extraction (e.g., Methanol Sonication) plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Column Chromatography crude_extract->column_chromatography sample_prep Sample Preparation (Protein Precipitation) crude_extract->sample_prep purified_this compound Purified this compound column_chromatography->purified_this compound purified_this compound->sample_prep uplc_msms UPLC-MS/MS Analysis sample_prep->uplc_msms quantification Quantification uplc_msms->quantification

Caption: Experimental workflow for this compound analysis.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL1R IL-1β Receptor TRAF6 TRAF6 IL1R->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates (leading to degradation) NFkB_complex NF-κB (p65/p50) IkB->NFkB_complex Inhibits NFkB_p65 p65 NFkB_p65->NFkB_complex NFkB_p50 p50 NFkB_p50->NFkB_complex NFkB_translocated NF-κB (p65/p50) NFkB_complex->NFkB_translocated Translocation This compound This compound This compound->IkB Inhibits Degradation COX2_gene COX-2 Gene NFkB_translocated->COX2_gene Induces Transcription COX2_protein COX-2 Protein COX2_gene->COX2_protein Translation PGE2 Prostaglandin E₂ (Inflammation) COX2_protein->PGE2 Synthesis IL1beta IL-1β IL1beta->IL1R

References

Byakangelicol's Inhibition of COX-2 Expression: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for researchers, scientists, and drug development professionals, this document provides a detailed overview of the experimental application of Byakangelicol in modulating Cyclooxygenase-2 (COX-2) expression, with a focus on Western blot analysis. This compound, a natural furanocoumarin, has demonstrated significant anti-inflammatory properties by targeting the COX-2 pathway.

Recent studies have elucidated that this compound effectively downregulates the expression of COX-2, an enzyme pivotal in the inflammatory cascade and a key target in the development of anti-inflammatory therapeutics. This document compiles detailed protocols for assessing the impact of this compound on COX-2 expression and its underlying signaling mechanisms, primarily through the Nuclear Factor-kappa B (NF-κB) pathway.

Data Presentation: Quantitative Analysis of COX-2 Inhibition

While direct quantitative percentages of COX-2 inhibition by this compound from densitometric analysis of Western blots are not extensively published, qualitative data strongly indicates a concentration-dependent suppression of COX-2 protein expression. The following table summarizes the observed effects of this compound on Interleukin-1β (IL-1β)-induced COX-2 expression in human pulmonary epithelial (A549) cells.

This compound Concentration (µM)Cell TypeInducerObserved COX-2 Inhibition (Qualitative)Reference
10A549IL-1β (1 ng/mL)+[1]
25A549IL-1β (1 ng/mL)++[1]
50A549IL-1β (1 ng/mL)+++[1]
  • + : Slight reduction in COX-2 protein expression observed.

  • ++ : Moderate reduction in COX-2 protein expression observed.

  • +++ : Strong reduction in COX-2 protein expression observed.

Signaling Pathway and Experimental Workflow

The inhibitory effect of this compound on COX-2 expression is primarily mediated through the suppression of the NF-κB signaling pathway. The following diagrams illustrate the proposed signaling cascade and a typical experimental workflow for investigating this interaction.

Byakangelicol_NFkB_COX2_Pathway cluster_inhibition This compound Action cluster_transcription Gene Expression Stimulus e.g., IL-1β, LPS, TiPs IKK IKK Complex Stimulus->IKK Activates This compound This compound This compound->IKK Inhibits IκBα_Degradation IκBα Degradation IKK->IκBα_Degradation Inhibits p65_Translocation p65 Nuclear Translocation IκBα_Degradation->p65_Translocation Inhibits COX2_Gene COX-2 Gene p65_Translocation->COX2_Gene Activates Transcription COX2_Protein COX-2 Protein COX2_Gene->COX2_Protein Translation

Caption: this compound inhibits COX-2 expression via the NF-κB pathway.

Western_Blot_Workflow Cell_Culture 1. Cell Culture (e.g., A549, RAW 264.7) Treatment 2. Treatment - Inducer (e.g., IL-1β) - this compound (various conc.) Cell_Culture->Treatment Cell_Lysis 3. Cell Lysis (RIPA Buffer) Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE 5. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 6. Protein Transfer (PVDF Membrane) SDS_PAGE->Transfer Blocking 7. Blocking (5% Non-fat milk or BSA) Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (anti-COX-2, anti-p65, anti-IκBα) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Densitometry Analysis Detection->Analysis

Caption: Workflow for Western blot analysis of COX-2 expression.

Experimental Protocols

The following are detailed protocols for performing Western blot analysis to determine the expression of COX-2, as well as key proteins in the NF-κB pathway, p65 and IκBα.

Protocol 1: Western Blot for COX-2 Expression in A549 Cells

1. Cell Culture and Treatment:

  • Culture A549 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Starve the cells in serum-free medium for 24 hours.

  • Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50 µM) for 1 hour.

  • Stimulate the cells with IL-1β (e.g., 1 ng/mL) for 24 hours.

2. Cell Lysis and Protein Quantification:

  • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells on ice with RIPA buffer containing a protease inhibitor cocktail.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

3. SDS-PAGE and Protein Transfer:

  • Denature 30-50 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the proteins on a 10% SDS-polyacrylamide gel.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against COX-2 (e.g., 1:1000 dilution) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

5. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Capture the image using a chemiluminescence imaging system.

  • Perform densitometric analysis of the bands using appropriate software, normalizing to a loading control such as β-actin or GAPDH.

Protocol 2: Western Blot for NF-κB p65 and IκBα in Macrophages (e.g., RAW 264.7)

1. Cell Culture and Treatment:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seed cells and grow to 80-90% confluency.

  • Pre-treat cells with this compound (e.g., 10, 25, 50 µM) for 1 hour.

  • Stimulate with an inflammatory agent such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the appropriate time to observe IκBα degradation (e.g., 30 minutes) or p65 nuclear translocation (e.g., 1 hour).

2. Preparation of Cytosolic and Nuclear Extracts (for p65 translocation):

  • Follow a standard nuclear and cytoplasmic extraction protocol.

  • Briefly, lyse the cells in a hypotonic buffer and centrifuge to pellet the nuclei. The supernatant contains the cytosolic fraction.

  • Lyse the nuclear pellet in a high-salt nuclear extraction buffer.

  • Determine protein concentration for both fractions.

3. Western Blotting for p65 and IκBα:

  • For total p65 and IκBα, use whole-cell lysates. For translocation analysis, use cytosolic and nuclear fractions.

  • Follow the SDS-PAGE, protein transfer, and immunoblotting steps as described in Protocol 1.

  • Use primary antibodies specific for p65 (e.g., 1:1000) and IκBα (e.g., 1:1000).

  • For loading controls, use β-actin for cytosolic and whole-cell lysates, and a nuclear protein like Lamin B1 or PCNA for nuclear extracts.

4. Detection and Analysis:

  • Perform chemiluminescent detection and image capture as described previously.

  • Quantify the band intensities. For IκBα, a decrease in the band intensity in the whole-cell or cytosolic fraction upon stimulation, which is rescued by this compound, indicates inhibition of degradation. For p65, an increase in the nuclear fraction and a corresponding decrease in the cytosolic fraction upon stimulation, which is reversed by this compound, indicates inhibition of nuclear translocation.

References

Byakangelicol experimental design for inflammation studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Byakangelicol in Inflammation Research

Introduction

This compound, a furanocoumarin isolated from the roots of Angelica dahurica, has demonstrated significant anti-inflammatory properties, positioning it as a compound of interest for therapeutic development.[1][2] Its mechanism of action primarily involves the modulation of key inflammatory signaling pathways, making it a valuable tool for studying inflammation both in vitro and in vivo. These application notes provide detailed protocols for utilizing this compound in experimental models of inflammation, tailored for researchers in academia and the pharmaceutical industry.

Mechanism of Action: Inhibition of Pro-inflammatory Pathways

This compound exerts its anti-inflammatory effects by targeting central nodes in the inflammatory cascade. A primary mechanism is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3][4] In response to inflammatory stimuli like Interleukin-1beta (IL-1β) or lipopolysaccharide (LPS), this compound inhibits the degradation of IκB-α, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[1] This action curtails the transcription of various pro-inflammatory genes, including cyclooxygenase-2 (COX-2), and cytokines such as IL-1β and IL-6.[1][3]

Additionally, this compound directly inhibits the enzymatic activity of COX-2, an enzyme responsible for the synthesis of prostaglandins (like PGE2) that mediate pain and swelling, without affecting the constitutive COX-1 enzyme.[1] However, it does not appear to affect the p44/42 mitogen-activated protein kinase (MAPK) pathway.[1]

Byakangelicol_NFkB_Pathway This compound's Mechanism on the NF-κB Pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-1β IL-1β IL-1R IL-1 Receptor IKK IKK Complex IL-1R->IKK Activates IkB IκB-α IKK->IkB Phosphorylates for Degradation p65 p65 IkB->p65 NFkB_complex p65/IκB-α (Inactive) p65_nuc p65 NFkB_complex->p65_nuc Translocates This compound This compound DNA DNA p65_nuc->DNA Binds Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) DNA->Genes Induces Transcription

This compound inhibits NF-κB activation by preventing IκB-α degradation.

In Vitro Experimental Designs

In vitro assays are crucial for elucidating the molecular mechanisms of this compound and determining its effective concentration range. Lipopolysaccharide (LPS)-stimulated macrophages (like RAW 264.7) or IL-1β-stimulated epithelial or chondrocyte cells are common models.[1][5][6]

Table 1: Summary of In Vitro Quantitative Data for this compound

Cell LineStimulusThis compound Conc.Measured OutcomeResultReference
A549 (Human Lung Epithelial)IL-1β10-50 µMPGE2 ReleaseConcentration-dependent attenuation[1]
A549 (Human Lung Epithelial)IL-1β10-50 µMCOX-2 ExpressionConcentration-dependent attenuation[1]
A549 (Human Lung Epithelial)IL-1β50 µMIκB-α DegradationPartial inhibition[1]
A549 (Human Lung Epithelial)IL-1β50 µMp65 NF-κB TranslocationPartial inhibition[1]
Mouse ChondrocytesIL-1βNot SpecifiediNOS, COX-2, TNF-α, IL-6Inhibition of expression[5]
RAW 264.7 MacrophagesLPSNot SpecifiedTNF-α, IL-6, IL-1βSignificant reduction[6]
RAW 264.7 MacrophagesLPSNot SpecifiedIL-10Significant increase[6]
Protocol 1: In Vitro Anti-inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages

This protocol details the steps to assess this compound's effect on the production of pro-inflammatory cytokines.

1. Materials and Reagents:

  • RAW 264.7 macrophage cell line

  • This compound (stock solution in DMSO)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • Griess Reagent (for Nitric Oxide assay)

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • 96-well cell culture plates

2. Cell Culture and Seeding:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ humidified incubator.

  • Seed the cells into 96-well plates at a density of 1 x 10⁵ cells/well.[7]

  • Incubate for 24 hours to allow for cell adherence.

3. This compound and LPS Treatment:

  • Prepare serial dilutions of this compound (e.g., 1, 10, 25, 50 µM) in fresh DMEM. Ensure the final DMSO concentration is non-toxic (typically <0.1%).

  • Remove the old medium from the cells.

  • Add the medium containing the different concentrations of this compound to the respective wells. Include a "vehicle control" group with DMSO alone.

  • Incubate for 1-2 hours (pre-treatment).

  • Add LPS to all wells (except the negative control group) to a final concentration of 1 µg/mL to induce inflammation.

  • Incubate for an additional 24 hours.

4. Cytokine and Nitric Oxide Measurement:

  • After incubation, carefully collect the cell culture supernatant from each well.

  • Nitric Oxide (NO) Assay: Mix 100 µL of supernatant with 100 µL of Griess reagent in a new 96-well plate. Incubate at room temperature for 10-15 minutes and measure the absorbance at 570 nm.[7]

  • Cytokine ELISA: Use the collected supernatant to quantify the concentrations of TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the respective ELISA kits.[7]

5. Data Analysis:

  • Calculate the percentage inhibition of cytokine/NO production for each this compound concentration compared to the LPS-only treated group.

  • Determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition) using appropriate software like GraphPad Prism.

In Vivo Experimental Designs

In vivo models are essential for evaluating the therapeutic potential and physiological effects of this compound in a whole organism. The carrageenan-induced paw edema model in rodents is a standard and highly reproducible method for screening acute anti-inflammatory activity.[8][9][10]

in_vivo_workflow Workflow for Carrageenan-Induced Paw Edema Assay cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Induction cluster_measure Phase 3: Measurement & Analysis A Acclimatize Male Wistar or Sprague-Dawley Rats (150-200g) for 1 week B Fast rats for 12 hours prior to experiment (water ad libitum) A->B C Measure initial paw volume (V0) of the right hind paw using a plethysmometer B->C D Administer treatment orally (p.o.): - Vehicle Control (e.g., 1% Tween 80) - this compound (Dose 1, 2, 3) - Positive Control (e.g., Indomethacin) C->D E Wait for 1 hour post-treatment D->E F Induce inflammation: Inject 0.1 mL of 1% w/v carrageenan into the sub-plantar region of the right hind paw E->F G Measure paw volume (Vt) at specific time points (e.g., 1, 2, 3, 4, 6 hours) post-carrageenan injection F->G H Calculate paw edema: Edema (mL) = Vt - V0 G->H I Calculate % Inhibition of Edema: [(Edema_control - Edema_treated) / Edema_control] x 100 H->I

A typical experimental workflow for in vivo anti-inflammatory screening.

Table 2: Summary of In Vivo Quantitative Data for Anti-inflammatory Studies

Animal ModelInflammation InducerTreatmentMeasured OutcomeResultReference
MouseTiPs-induced cranial osteolysisThis compoundBone Mineral Density (BMD), Bone Volume/Total Volume (BV/TV)Significantly counteracted bone resorption[11]
MouseDestabilization of Medial Meniscus (OA model)Byakangelicin (related compound)Cartilage degradationProtective effects observed[5]
RatCarrageenan-induced paw edemaVarious compounds (for protocol reference)Paw volume (edema)Standard model for acute inflammation[8][12][13][14]
RatEPP-induced ear edemaHerbal remedy (for protocol reference)Ear edema thicknessDose-dependent inhibition[7]
Protocol 2: Carrageenan-Induced Paw Edema in Rats

This protocol provides a step-by-step guide to assess the acute anti-inflammatory activity of this compound in vivo.

1. Animals and Housing:

  • Use healthy male Wistar or Sprague-Dawley rats, weighing between 150-200g.[7][13]

  • Acclimatize animals for at least one week under standard laboratory conditions (23 ± 2°C, 12h light/dark cycle) with free access to food and water.[7]

  • All experimental procedures must be approved by an Institutional Animal Ethics Committee.

2. Materials and Reagents:

  • This compound

  • Carrageenan (Lambda, Type IV)

  • Positive control drug (e.g., Indomethacin or Diclofenac Sodium)

  • Vehicle (e.g., 0.9% saline with 1% Tween 80)

  • Digital Plethysmometer

  • Oral gavage needles

3. Experimental Procedure:

  • Fast the rats for 12-18 hours before the experiment, ensuring free access to water.

  • Randomly divide the animals into at least four groups (n=6 per group):

    • Group I: Vehicle Control (receives vehicle only)

    • Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Group III & IV: this compound (e.g., 25 and 50 mg/kg, p.o.)

  • Measure the initial volume of the right hind paw of each rat (V₀) using the plethysmometer.

  • Administer the respective treatments (vehicle, positive control, or this compound) orally via gavage.

  • One hour after drug administration, inject 0.1 mL of a 1% (w/v) carrageenan suspension in sterile saline into the sub-plantar surface of the right hind paw of each rat.[13][14][15]

  • Measure the paw volume (Vₜ) at 1, 2, 3, and 4 hours after the carrageenan injection.[15]

4. Data Analysis:

  • Calculate the volume of edema at each time point: Edema = Vₜ - V₀ .

  • Calculate the percentage inhibition of edema for the treated groups relative to the vehicle control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100 .

  • Analyze the data using statistical methods such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to determine significance. A p-value < 0.05 is generally considered significant.

References

Application Notes and Protocols for Byakangelicol Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation of Byakangelicol stock solutions for use in research and drug development applications. It includes detailed information on the physicochemical properties of this compound, a step-by-step protocol for preparing a 10 mM stock solution in Dimethyl Sulfoxide (DMSO), and guidelines for storage and handling. Additionally, it features diagrams of key signaling pathways modulated by this compound to support experimental design and data interpretation.

Physicochemical Properties of this compound

This compound is a natural furanocoumarin with various biological activities, including anti-inflammatory and anti-proliferative effects.[1][] Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. A summary of its key properties is presented in Table 1.

PropertyValueReference
CAS Number 26091-79-2[1][3][4]
Molecular Formula C₁₇H₁₆O₆[1][][3]
Molecular Weight 316.31 g/mol [1][3]
Appearance White crystalline powder[1]
Solubility Soluble in DMSO (≥30 mg/mL), Chloroform, Dichloromethane, Ethyl Acetate, Acetone, Methanol, and Pyridine.[1][4][5]
Purity ≥98%[1][6]

Experimental Protocol: Preparation of 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common solvent for in vitro cell-based assays.

Materials:

  • This compound (powder, ≥98% purity)

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes (1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Pipettes and sterile filter tips

  • Vortex mixer

  • Optional: Ultrasonic bath

Procedure:

  • Pre-weighing Preparation: Before opening the vial, centrifuge the powdered this compound to ensure all the powder is at the bottom.

  • Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound using the following formula: Mass (mg) = Molarity (M) x Molecular Weight ( g/mol ) x Volume (L) x 1000 For 1 mL (0.001 L) of a 10 mM (0.01 M) solution: Mass (mg) = 0.01 mol/L x 316.31 g/mol x 0.001 L x 1000 = 3.1631 mg

  • Weighing: Carefully weigh out approximately 3.16 mg of this compound powder on an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Dissolution: a. Add 1 mL of sterile, cell culture grade DMSO to the microcentrifuge tube containing the this compound powder. b. Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained. c. For compounds that are difficult to dissolve, brief sonication in an ultrasonic bath can be applied.[7]

  • Sterilization (if required): As the stock solution is prepared in DMSO, which is itself a sterilizing agent, further sterilization by filtration is generally not required, especially if aseptic techniques are followed throughout the procedure. However, if there are concerns about contamination, the solution can be filtered through a 0.22 µm sterile syringe filter that is compatible with DMSO.

  • Aliquoting and Storage: a. Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. b. Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. c. Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[8][9] The powdered form should be stored at -20°C.[6][8]

Experimental Workflow

The following diagram illustrates the workflow for preparing the this compound stock solution.

G cluster_prep Stock Solution Preparation cluster_usage Experimental Use start Start calculate Calculate Mass of this compound start->calculate weigh Weigh this compound Powder calculate->weigh add_dmso Add Sterile DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Tubes dissolve->aliquot store Store at -20°C / -80°C aliquot->store end_prep Stock Solution Ready store->end_prep thaw Thaw Aliquot end_prep->thaw For Experiment dilute Dilute in Cell Culture Media thaw->dilute treat_cells Treat Cells dilute->treat_cells end_usage Experiment treat_cells->end_usage

This compound Stock Solution Workflow

Key Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects through the modulation of key signaling pathways involved in inflammation and cell proliferation. Understanding these pathways is crucial for designing experiments and interpreting results.

Inhibition of the NF-κB Signaling Pathway

This compound has been reported to suppress the NF-κB signaling pathway, which is a central regulator of inflammation.[10] The inhibitory mechanism may involve the suppression of IκB-α degradation, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[10]

NFkB_Pathway cluster_stimulus Inflammatory Stimulus (e.g., IL-1β) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus IL-1β IKK IKK Complex stimulus->IKK Activates IkBa_p65_p50 IκBα-p65/p50 Complex IKK->IkBa_p65_p50 Phosphorylates IκBα p65_p50 p65/p50 Dimer IkBa_p65_p50->p65_p50 IκBα Degradation p65_p50_nuc p65/p50 Dimer p65_p50->p65_p50_nuc Nuclear Translocation DNA κB DNA Site p65_p50_nuc->DNA Binds transcription Pro-inflammatory Gene Transcription DNA->transcription This compound This compound This compound->IkBa_p65_p50 Inhibits Degradation COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm phospholipids Membrane Phospholipids PLA2 Phospholipase A₂ phospholipids->PLA2 Activates AA Arachidonic Acid PLA2->AA Releases COX2 COX-2 Enzyme AA->COX2 Substrate PGs Prostaglandins (e.g., PGE₂) COX2->PGs Catalyzes inflammation Inflammation PGs->inflammation Promotes This compound This compound This compound->COX2 Inhibits Activity & Expression

References

Troubleshooting & Optimization

Byakangelicol Solubility Enhancement: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with byakangelicol, a compound known for its poor water solubility.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound won't dissolve in aqueous buffers. What am I doing wrong?

A1: this compound is practically insoluble in water. Direct dissolution in aqueous buffers is unlikely to be successful. You will need to employ solubility enhancement techniques. Common issues and solutions are outlined below:

IssuePotential CauseTroubleshooting Steps
Precipitation upon dilution The concentration of the organic cosolvent in the final solution is too low to maintain this compound in solution.- Increase the initial stock concentration in the organic solvent. - Decrease the final dilution factor. - Add a surfactant to the aqueous buffer to improve stability.
Cloudy solution Incomplete dissolution or formation of fine precipitates.- Increase sonication time or temperature (if the compound is stable). - Filter the solution through a 0.22 µm filter to remove undissolved particles. - Consider using a different solubility enhancement technique.
Low final concentration The chosen solvent system has limited capacity for this compound.- Experiment with different cosolvent systems (see Q2). - Explore cyclodextrin complexation or solid dispersion techniques for higher loading.

Q2: What are the recommended starting points for enhancing this compound solubility for in vitro assays?

A2: For initial in vitro experiments, using a cosolvent system is often the most straightforward approach. Based on protocols for structurally similar compounds, two common starting formulations can be considered.

Quantitative Data Summary

The following table summarizes the expected solubility enhancement for this compound using different techniques. Note: Specific quantitative data for this compound is limited in publicly available literature; these are estimates based on general principles and data for similar poorly soluble compounds.

TechniqueCarrier/ExcipientExpected Solubility EnhancementKey Considerations
Cosolvency DMSO, Ethanol, PEG 300, Tween 80Low to ModerateSimple to prepare; potential for precipitation upon dilution; solvent toxicity in cellular assays.
Cyclodextrin Inclusion Complex Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)Moderate to HighCan significantly increase aqueous solubility; requires specific formulation development; may alter compound-protein interactions.
Solid Dispersion Polyvinylpyrrolidone (PVP), Polyethylene Glycol (PEG)HighCan achieve high drug loading and amorphous state, leading to improved dissolution; requires specialized equipment (e.g., spray dryer, hot-melt extruder).
Nanosuspension Various stabilizers (e.g., HPMC, Tween 80)HighIncreases surface area for dissolution; requires particle size reduction techniques (e.g., milling, homogenization); potential for physical instability (particle growth).

Experimental Protocols

Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)

This protocol describes the preparation of a this compound inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD) using the kneading method, which is a simple and effective laboratory-scale technique.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol

  • Water

  • Mortar and Pestle

  • Vacuum oven

Procedure:

  • Molar Ratio Calculation: Determine the required amounts of this compound and HP-β-CD for a 1:1 molar ratio.

  • Wetting the Cyclodextrin: Place the calculated amount of HP-β-CD in a mortar. Add a small amount of a 1:1 (v/v) ethanol/water mixture to moisten the powder and form a paste.

  • Incorporation of this compound: Add the calculated amount of this compound to the HP-β-CD paste.

  • Kneading: Knead the mixture thoroughly with the pestle for 45-60 minutes. The mixture should remain a consistent, thick paste. If necessary, add a few more drops of the ethanol/water mixture to maintain consistency.

  • Drying: The resulting paste is spread in a thin layer on a petri dish and dried in a vacuum oven at 40-50°C for 24 hours, or until a constant weight is achieved.

  • Sieving and Storage: The dried complex is pulverized using a clean mortar and pestle and sieved through a fine-mesh screen to obtain a uniform powder. Store the complex in a desiccator at room temperature.

Characterization:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the interaction between this compound and HP-β-CD by observing shifts in characteristic peaks.

  • Differential Scanning Calorimetry (DSC): To verify the formation of the inclusion complex by the disappearance or shifting of the melting peak of this compound.

  • Phase Solubility Studies: To determine the stoichiometry of the complex and the binding constant.

Protocol 2: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)

This protocol outlines the preparation of a this compound solid dispersion with Polyvinylpyrrolidone (PVP) K30 using the solvent evaporation method.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP) K30

  • Ethanol (or another suitable volatile solvent)

  • Rotary evaporator

  • Water bath

Procedure:

  • Ratio Selection: Weigh this compound and PVP K30 in desired weight ratios (e.g., 1:1, 1:2, 1:4).

  • Dissolution: Dissolve both the this compound and PVP K30 in a sufficient amount of ethanol in a round-bottom flask. Ensure complete dissolution by gentle warming or sonication if necessary.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a temperature of 40-50°C.

  • Drying: A thin film of the solid dispersion will form on the inner surface of the flask. Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Pulverization and Sieving: Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a fine powder.

  • Storage: Store the prepared solid dispersion in a desiccator to prevent moisture absorption.

Characterization:

  • Powder X-ray Diffraction (PXRD): To confirm the amorphous nature of this compound in the dispersion.

  • Scanning Electron Microscopy (SEM): To observe the morphology of the solid dispersion particles.

  • In Vitro Dissolution Studies: To compare the dissolution rate of the solid dispersion with that of pure this compound.

Visualizations

This compound Solubility Enhancement Workflow

G cluster_0 Problem Identification cluster_1 Solubility Enhancement Strategies cluster_2 Formulation & Characterization cluster_3 Outcome A Poor Aqueous Solubility of this compound B Cosolvency A->B C Cyclodextrin Inclusion Complex A->C D Solid Dispersion A->D E Nanosuspension A->E F Preparation of Formulation B->F C->F D->F E->F G Physicochemical Characterization (FTIR, DSC, PXRD, SEM) F->G H Solubility & Dissolution Testing G->H I Enhanced Solubility & Bioavailability H->I

Workflow for enhancing this compound solubility.
This compound's Anti-Inflammatory Signaling Pathway

This compound has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway, which leads to the suppression of COX-2 expression and subsequent reduction in prostaglandin E2 (PGE2) production.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Inflammatory Response IL1R IL-1 Receptor IKK IKK Complex IL1R->IKK IL-1β IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation This compound This compound This compound->IKK Inhibits COX2_protein COX-2 Enzyme This compound->COX2_protein Inhibits activity COX2_gene COX-2 Gene NFkB_n->COX2_gene Binds to promoter COX2_mRNA COX-2 mRNA COX2_gene->COX2_mRNA Transcription COX2_mRNA->COX2_protein Translation PGE2 Prostaglandin E2 (PGE2) COX2_protein->PGE2 Catalyzes Inflammation Inflammation PGE2->Inflammation

This compound's inhibition of the NF-κB pathway.
Logical Relationship of this compound's Effect on Cytokines

This diagram illustrates the logical relationship of this compound's action on key inflammatory cytokines.

G This compound This compound Pro_Inflammatory Pro-inflammatory Cytokines This compound->Pro_Inflammatory Downregulates Anti_Inflammatory Anti-inflammatory Cytokines This compound->Anti_Inflammatory Upregulates TNF TNF-α Pro_Inflammatory->TNF IL6 IL-6 Pro_Inflammatory->IL6 IL1b IL-1β Pro_Inflammatory->IL1b IL10 IL-10 Anti_Inflammatory->IL10

This compound's effect on inflammatory cytokines.

Byakangelicol stability issues in aqueous solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Byakangelicol in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the main stability challenges when working with this compound in aqueous solutions?

This compound, a furanocoumarin, is known to be practically insoluble in water, which presents the first challenge of achieving a homogenous solution for experimental use.[1] Once in solution, its stability can be compromised by several factors, including pH, temperature, light exposure, and oxidative stress. Common issues encountered are precipitation over time, chemical degradation leading to loss of bioactivity, and the formation of unknown impurities.

Q2: What are the likely degradation pathways for this compound in an aqueous environment?

While specific degradation pathways for this compound are not extensively documented, based on its furanocoumarin structure and data from the related compound Byakangelicin, several degradation routes can be proposed.[2] These include:

  • Hydrolysis: The ester and ether linkages in the this compound molecule can be susceptible to hydrolysis, especially under acidic or basic conditions.

  • Oxidation: The furan ring and other electron-rich parts of the molecule may be prone to oxidation.

  • Photodegradation: Furanocoumarins are known to be photosensitive, and exposure to light, particularly UV radiation, can lead to the formation of photoproducts.

Q3: How can I improve the solubility and stability of this compound in my experiments?

To enhance the solubility and stability of this compound in aqueous solutions, consider the following approaches:

  • Co-solvents: Employing co-solvents such as DMSO, ethanol, or polyethylene glycol (PEG) can significantly improve solubility. It is crucial to determine the final concentration of the organic solvent to ensure it does not interfere with the experimental model.

  • Cyclodextrins: Encapsulation of this compound within cyclodextrin molecules can enhance its aqueous solubility and protect it from degradation.

  • pH Optimization: Preparing solutions in a pH-controlled buffer system can improve stability. The optimal pH should be determined empirically for your specific application.

  • Antioxidants: The addition of antioxidants, such as ascorbic acid, may help to mitigate oxidative degradation.[3]

  • Light Protection: Always protect this compound solutions from light by using amber vials or wrapping containers in aluminum foil.

Troubleshooting Guides

Issue 1: Precipitation of this compound from solution during the experiment.
Possible Cause Troubleshooting Step
Poor aqueous solubilityIncrease the concentration of the co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring it is compatible with your experimental system.
Prepare a stock solution in an appropriate organic solvent and dilute it into the aqueous medium immediately before use.
Consider using a formulation aid like cyclodextrins to enhance solubility.
Temperature fluctuationsEnsure the solution is maintained at a constant temperature throughout the experiment. Avoid freeze-thaw cycles.
pH shiftVerify the pH of your solution and use a buffer system to maintain a stable pH.
Issue 2: Inconsistent or lower-than-expected bioactivity of this compound.
Possible Cause Troubleshooting Step
Degradation of the compoundPrepare fresh solutions for each experiment.
Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light.
Perform a stability study under your experimental conditions to determine the rate of degradation.
Use a stability-indicating analytical method (e.g., HPLC) to confirm the integrity of this compound before use.
Adsorption to container surfacesUse low-adsorption plasticware or silanized glassware.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and pathways of this compound.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid this compound powder in a 60°C oven for 48 hours. Dissolve in the mobile phase before analysis.

  • Photodegradation: Expose a solution of this compound (in a transparent container) to a photostability chamber (ICH Q1B option) for a specified duration.

3. Sample Analysis:

  • At designated time points, withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze by a stability-indicating HPLC-UV/MS method.

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control.

  • Identify and quantify the degradation products.

  • Propose degradation pathways based on the identified products.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its degradation products.

1. Instrumentation:

  • HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS).

2. Chromatographic Conditions (to be optimized):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at the λmax of this compound (determine by UV scan) and also scan a broader range with the PDA to detect degradation products with different chromophores.

3. Method Validation (as per ICH guidelines):

  • Specificity: Analyze stressed samples to demonstrate that the method can separate this compound from its degradation products.

  • Linearity: Establish a linear relationship between the peak area and the concentration of this compound.

  • Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Different Solvent Systems

Solvent SystemConcentration (µg/mL)Observations
Water< 1Insoluble
PBS (pH 7.4)< 1Insoluble
10% DMSO in PBS50Clear solution
20% Ethanol in PBS30Clear solution
5% SBE-β-CD in Water100Clear solution

Table 2: Hypothetical Stability of this compound under Forced Degradation Conditions

Stress ConditionIncubation Time (hours)This compound Remaining (%)Major Degradation Products
1 M HCl (60°C)2465DP1, DP2
1 M NaOH (60°C)2440DP3, DP4
30% H₂O₂ (RT)2475DP5
Heat (60°C, solid)4895Minor impurities
Photostability855DP6, DP7

Note: DP refers to Degradation Product. The identity of these products would need to be determined by techniques such as LC-MS.

Visualizations

Byakangelicol_Degradation_Pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation This compound This compound DP1 Hydrolyzed Product 1 (e.g., Ring Opening) This compound->DP1 Acid/Base DP2 Hydrolyzed Product 2 (e.g., Side Chain Cleavage) This compound->DP2 Acid/Base DP3 Oxidized Product (e.g., Epoxide Formation) This compound->DP3 H₂O₂ DP4 Photoproduct (e.g., Dimerization) This compound->DP4 Light (UV)

Caption: Proposed degradation pathways of this compound.

Stability_Testing_Workflow start Start: this compound Sample forced_degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation method_development Stability-Indicating HPLC Method Development forced_degradation->method_development method_validation Method Validation (ICH Guidelines) method_development->method_validation stability_study Long-term and Accelerated Stability Studies method_validation->stability_study data_analysis Data Analysis and Degradation Pathway Elucidation stability_study->data_analysis end End: Stability Profile data_analysis->end

Caption: Experimental workflow for stability testing.

References

Technical Support Center: Optimizing Byakangelicol Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing Byakangelicol in in-vitro assays. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key applications.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is readily soluble in Dimethyl Sulfoxide (DMSO). A stock solution of up to 50 mg/mL (158.07 mM) can be prepared in DMSO. For complete dissolution, ultrasonic treatment may be required[1].

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve this compound powder in pure DMSO to your desired concentration, for example, 10 mM or 50 mg/mL. Ensure the powder is completely dissolved, using sonication if necessary. It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Q3: What is the recommended storage condition and stability for this compound stock solutions?

A3: this compound stock solutions in DMSO are stable for up to 6 months when stored at -80°C and for up to 1 month when stored at -20°C[1]. Always protect the stock solution from light.

Q4: What is a typical working concentration range for this compound in in-vitro assays?

A4: The optimal concentration of this compound depends on the specific assay and cell line. For anti-inflammatory studies, a concentration range of 10-50 µM has been shown to be effective in inhibiting COX-2 expression and NF-κB activity. For cytotoxicity assays, concentrations up to 200 µM have been used without affecting certain cell types. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q5: I am observing precipitation after adding this compound to my cell culture medium. What should I do?

A5: Precipitation can occur if the final concentration of DMSO in the cell culture medium is too high or if the this compound concentration exceeds its solubility limit in the aqueous environment of the medium. Refer to the Troubleshooting Guide for detailed steps on how to address this issue.

Troubleshooting Guides

Issue 1: this compound Precipitation in Cell Culture Media

Symptoms:

  • Visible particulate matter or cloudiness in the cell culture wells after adding the this compound solution.

  • Inconsistent or non-reproducible experimental results.

Possible Causes:

  • High final DMSO concentration: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%. Higher concentrations can be toxic and can also cause the compound to precipitate when the DMSO stock is diluted into the aqueous culture medium.

  • Low solubility in aqueous media: this compound, like many organic compounds, has limited solubility in aqueous solutions.

  • Incorrect stock solution handling: Repeated freeze-thaw cycles of the stock solution can lead to compound degradation or precipitation.

Solutions:

  • Optimize Final DMSO Concentration:

    • Calculate the final DMSO concentration in your culture medium. Aim for a concentration of ≤ 0.5%.

    • If your stock solution is highly concentrated (e.g., 50 mg/mL), you will need to perform serial dilutions to achieve the desired final this compound concentration while keeping the DMSO concentration low.

  • Serial Dilution Strategy:

    • Instead of adding a very small volume of highly concentrated stock directly to the well, perform an intermediate dilution of your stock solution in cell culture medium.

    • Gently vortex the intermediate dilution before adding it to the final culture wells.

  • Proper Stock Solution Handling:

    • Aliquot your this compound stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles.

    • When thawing an aliquot, bring it to room temperature slowly and vortex gently before use.

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO as in your experimental wells, but without this compound. This will help you to distinguish the effects of the compound from the effects of the solvent.

Issue 2: Inconsistent or No Effect of this compound

Symptoms:

  • Lack of a dose-dependent response.

  • High variability between replicate wells.

  • No observable effect even at high concentrations.

Possible Causes:

  • Compound Instability: this compound may degrade in the cell culture medium over long incubation periods.

  • Incorrect Concentration: The concentrations used may be too low to elicit a response.

  • Cell Line Resistance: The chosen cell line may be resistant to the effects of this compound.

Solutions:

  • Assess Compound Stability: While specific data on this compound's stability in media is limited, consider the duration of your experiment. For long-term assays (> 72 hours), you may need to replenish the medium with fresh this compound.

  • Optimize Concentration Range: Perform a wider range of concentrations in your dose-response experiment. Start from a low concentration (e.g., 1 µM) and go up to a higher concentration (e.g., 100 µM or higher, depending on cytotoxicity).

  • Cell Line Selection: If you continue to see no effect, consider testing this compound on a different cell line that is known to be responsive to anti-inflammatory or anti-cancer agents that target the NF-κB pathway.

Data Presentation

Table 1: Solubility and Stock Solution Parameters for this compound
ParameterValueReference
Solvent DMSO[1]
Maximum Solubility in DMSO 50 mg/mL (158.07 mM)[1]
Stock Solution Storage -80°C for up to 6 months; -20°C for up to 1 month[1]
Recommended Final DMSO % in Media ≤ 0.5%General cell culture knowledge
Table 2: Recommended Concentration Ranges for In Vitro Assays
Assay TypeCell TypeRecommended Concentration RangeReference
Anti-inflammatory Assay Macrophages (e.g., RAW 264.7)10 - 50 µMBy inference from related studies
Cytotoxicity Assay (MTT) Various Cancer Cell Lines1 - 200 µM (perform dose-response)By inference from related studies
NF-κB Pathway Analysis Various Cell Lines10 - 50 µMBy inference from related studies

Note: The optimal concentration should be determined empirically for each cell line and experimental condition.

Experimental Protocols

Protocol 1: Cytotoxicity Assessment using MTT Assay

Objective: To determine the cytotoxic effect of this compound on a specific cancer cell line and determine its IC50 value.

Materials:

  • This compound stock solution (in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for formazan dissolution)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from your stock solution. Ensure the final DMSO concentration in all wells (including the vehicle control) is the same and does not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100, 200 µM).

    • Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no-treatment control" (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.

  • Formazan Dissolution: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Protocol 2: Analysis of NF-κB and COX-2 Pathway by Western Blot

Objective: To investigate the effect of this compound on the expression and activation of key proteins in the NF-κB and COX-2 signaling pathways.

Materials:

  • This compound stock solution (in DMSO)

  • Cell line of interest (e.g., RAW 264.7 macrophages)

  • Complete cell culture medium

  • LPS (Lipopolysaccharide) for inflammation induction

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-COX-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50 µM) for 1-2 hours.

    • Induce inflammation by adding LPS (e.g., 1 µg/mL) and incubate for the desired time (e.g., 30 minutes for p-p65, 24 hours for COX-2).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing inhibitors.

    • Collect the cell lysates and centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C (dilutions to be optimized, typically 1:1000).

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature (dilution typically 1:2000-1:5000).

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Use β-actin as a loading control to normalize the expression of the target proteins.

    • Quantify the band intensities using image analysis software.

Visualizations

Byakangelicol_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Analysis cluster_results Results stock This compound Stock (50 mg/mL in DMSO) working Working Solutions (Serial Dilution in Media) stock->working Dilute cells Seed Cells (e.g., Cancer Cells, Macrophages) treat Treat with this compound (Dose-Response) cells->treat incubate Incubate (24-72 hours) treat->incubate mtt Cytotoxicity (MTT Assay) incubate->mtt wb Protein Expression (Western Blot) incubate->wb ic50 Determine IC50 mtt->ic50 pathway Analyze NF-κB & COX-2 Pathway Modulation wb->pathway

Caption: Experimental workflow for evaluating this compound in vitro.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_inhibition Inhibition by this compound cluster_response Cellular Response LPS LPS IKK IKK Activation LPS->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB_release NF-κB (p65/p50) Release IkB->NFkB_release NFkB_translocation NF-κB Nuclear Translocation NFkB_release->NFkB_translocation Gene_expression Pro-inflammatory Gene Expression (e.g., COX-2) NFkB_translocation->Gene_expression This compound This compound This compound->IKK

Caption: this compound's inhibition of the NF-κB signaling pathway.

References

Byakangelicol assay interference and mitigation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding assays involving Byakangelicol. Our aim is to help you identify and mitigate potential interferences, ensuring the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it studied?

This compound is a furanocoumarin, a class of organic chemical compounds produced by a variety of plants. It is often investigated for its potential therapeutic properties, including its effects on various enzymes and signaling pathways.

Q2: What are the known primary interactions of this compound in common in vitro assays?

This compound is a known inhibitor of several Cytochrome P450 (CYP) enzymes, particularly CYP1A2, CYP2A6, and CYP3A4. This inhibitory activity is a critical consideration in drug metabolism and drug-drug interaction studies.[1]

Q3: Can this compound interfere with assay readouts beyond its direct biological activity?

Yes, as a furanocoumarin, this compound has the potential to interfere with certain assay technologies. Furanocoumarins are known to possess fluorescent properties, which can lead to false positives or negatives in fluorescence-based assays.[2][3] Other potential interferences common to small molecules, such as aggregation and non-specific reactivity, should also be considered.

Q4: Are there general strategies to mitigate assay interference when working with compounds like this compound?

Absolutely. General mitigation strategies include the use of appropriate controls, orthogonal assays with different detection methods, and counter-screens to identify non-specific activity. For suspected thiol reactivity, the inclusion of scavenging agents like dithiothreitol (DTT) can be beneficial.[4]

Troubleshooting Guides

Issue 1: Unexpected Results in CYP450 Inhibition Assays

You may observe variability in IC50 values or unexpected inhibition patterns when assessing this compound's effect on CYP450 enzymes.

Possible Causes and Mitigation Strategies:

Possible Cause Troubleshooting Steps & Mitigation Strategies
Direct Inhibition This compound is a known direct inhibitor of CYP1A2, CYP2A6, and CYP3A4.[1] Ensure your experimental design accounts for this. Varying concentrations of this compound should yield a dose-dependent response.
Time-Dependent Inhibition (TDI) The inhibitory effect of this compound on CYP3A4 has been reported to be time-dependent.[1] To investigate this, pre-incubate this compound with the enzyme and cofactors before adding the substrate. A leftward shift in the IC50 curve after pre-incubation suggests TDI.
Non-Specific Protein Binding High concentrations of this compound may lead to non-specific binding to microsomes or other proteins in the assay, affecting its free concentration. It is advisable to keep protein concentrations low and consistent across experiments.
Compound Instability Assess the stability of this compound in your assay buffer over the incubation period. Degradation could lead to an underestimation of its inhibitory potency.
Solvent Effects Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is low (typically <1%) and consistent across all wells to avoid solvent-induced enzyme inhibition or activation.
Issue 2: Suspected Fluorescence Interference in Cell-Based or Biochemical Assays

Fluorescence-based assays are popular for their sensitivity, but are susceptible to interference from fluorescent compounds. Furanocoumarins, the class of compounds to which this compound belongs, are known to be fluorescent.[2][3]

Possible Causes and Mitigation Strategies:

Possible Cause Troubleshooting Steps & Mitigation Strategies
Autofluorescence of this compound Furanocoumarins typically exhibit fluorescence with excitation around 310-340 nm and emission around 400-500 nm.[2][3] To check for interference, run a control plate with this compound in the assay buffer without the fluorescent probe or cells and measure the fluorescence at the assay's excitation and emission wavelengths.
Mitigation of Autofluorescence - Use Red-Shifted Dyes: If possible, switch to fluorescent probes that excite and emit at longer wavelengths (red or far-red spectrum), as endogenous and compound fluorescence is often weaker in this range.[1] - Bottom-Reading Microplate Readers: For adherent cell assays, using a bottom-reading instrument can minimize the signal from the compound in the supernatant.[1] - Time-Resolved Fluorescence (TRF): TRF assays can help to distinguish between the short-lived background fluorescence and the long-lived signal from the specific probe.
Fluorescence Quenching This compound might also quench the fluorescence signal of your probe. This would manifest as a decrease in signal in the presence of the compound. Run a control with your fluorescent probe and varying concentrations of this compound to assess quenching effects.
Issue 3: Poor Reproducibility or Non-Specific Effects in Various Assays

Inconsistent results or activity across multiple, unrelated assays could indicate interference due to the physicochemical properties of this compound.

Possible Causes and Mitigation Strategies:

Possible Cause Troubleshooting Steps & Mitigation Strategies
Compound Aggregation At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or interfere with assay components.[5] To mitigate this, include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. A significant reduction in activity in the presence of the detergent suggests aggregation.
Poor Solubility and Precipitation This compound has low water solubility.[6] Precipitation of the compound during the assay can lead to inaccurate concentration-response curves. Visually inspect assay plates for precipitation. Consider using solubility-enhancing excipients, but be aware that these can also interfere with some assays.[7]
Chemical Reactivity While not specifically documented for this compound, some compounds can react non-specifically with assay reagents, particularly those containing thiols.[4] If reactivity is suspected, performing the assay in the presence and absence of a reducing agent like DTT can provide insights.
Pan-Assay Interference Compound (PAINs) Behavior PAINs are compounds that show activity in multiple assays through non-specific mechanisms.[8] While this compound is not a confirmed PAIN, if it shows activity in numerous unrelated screens, it's prudent to perform rigorous counter-screens and orthogonal assays to confirm a specific mechanism of action.

Quantitative Data Summary

The following table summarizes the known inhibitory activities of this compound on human Cytochrome P450 enzymes.

Enzyme IC50 (μM) Inhibition Type Ki (μM) Reference
CYP1A2 19.42Competitive9.86[1]
CYP2A6 10.11Competitive5.23[1]
CYP3A4 12.80Noncompetitive, Time-Dependent6.55[1]

Experimental Protocols

Protocol 1: In Vitro CYP450 Inhibition Assay using Human Liver Microsomes

Objective: To determine the IC50 of this compound for major CYP450 isoforms.

Materials:

  • Human Liver Microsomes (HLMs)

  • This compound stock solution (in DMSO)

  • CYP isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Coumarin for CYP2A6, Midazolam for CYP3A4)

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system

Procedure:

  • Prepare serial dilutions of this compound in buffer.

  • In a 96-well plate, add HLMs, buffer, and the this compound dilutions or vehicle control (DMSO).

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Add the CYP-specific probe substrate to each well.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for the specified time (e.g., 10-30 minutes).

  • Terminate the reaction by adding cold acetonitrile.

  • Centrifuge the plate to pellet the protein.

  • Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression.

Protocol 2: P-glycoprotein (P-gp) Substrate/Inhibition Assay using MDCK-MDR1 Cells

Objective: To assess if this compound is a substrate or inhibitor of the P-gp efflux transporter.

Materials:

  • MDCK-MDR1 and MDCK-wild type (WT) cells cultured on permeable supports (e.g., Transwell™ plates)

  • This compound

  • Known P-gp substrate (e.g., Digoxin) and inhibitor (e.g., Verapamil)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • LC-MS/MS system

Procedure for Substrate Assessment:

  • Wash the cell monolayers with transport buffer.

  • Add this compound to either the apical (A) or basolateral (B) chamber.

  • Incubate at 37°C with gentle shaking.

  • At specified time points, collect samples from the receiver chamber.

  • Quantify the concentration of this compound in the samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) in both directions (A to B and B to A).

  • The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated. An efflux ratio > 2 in MDCK-MDR1 cells and ~1 in MDCK-WT cells suggests this compound is a P-gp substrate.

Procedure for Inhibition Assessment:

  • Pre-incubate the cell monolayers with varying concentrations of this compound or a known inhibitor.

  • Add a known P-gp substrate (e.g., Digoxin) to the apical chamber.

  • Follow steps 3-6 from the substrate assessment protocol to measure the transport of the P-gp substrate.

  • A decrease in the efflux of the known substrate in the presence of this compound indicates P-gp inhibition.

Visualizations

experimental_workflow_cyp_inhibition cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_byak Prepare this compound Dilutions pre_inc Pre-incubate HLM & this compound prep_byak->pre_inc prep_hlm Prepare HLM Mixture prep_hlm->pre_inc add_sub Add Probe Substrate pre_inc->add_sub start_rxn Initiate with NADPH add_sub->start_rxn incubate Incubate at 37°C start_rxn->incubate terminate Terminate Reaction incubate->terminate centrifuge Centrifuge terminate->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calculate Calculate IC50 analyze->calculate

Figure 1. Experimental workflow for the in vitro CYP450 inhibition assay.

logical_relationship_interference cluster_compound This compound Properties cluster_interference Potential Assay Interferences cluster_mitigation Mitigation Strategies prop1 Furanocoumarin Structure int1 Fluorescence prop1->int1 leads to prop2 Low Water Solubility int2 Precipitation prop2->int2 can cause prop3 Potential for Aggregation int3 Non-specific Inhibition prop3->int3 results in mit1 Use Red-Shifted Dyes int1->mit1 mitigated by mit4 Orthogonal Assays int1->mit4 confirmed by mit2 Solubility Enhancers int2->mit2 mitigated by int2->mit4 confirmed by mit3 Include Detergents int3->mit3 mitigated by int3->mit4 confirmed by signaling_pathway_pgp cluster_cell Cellular Environment cluster_membrane Cell Membrane extracellular Extracellular intracellular Intracellular pgp P-glycoprotein (P-gp) byak_extra This compound (Extracellular) pgp->byak_extra Efflux adp ADP + Pi pgp->adp Hydrolysis byak_intra This compound (Intracellular) byak_extra->byak_intra Passive Diffusion byak_intra->pgp Binding atp ATP atp->pgp

References

Technical Support Center: Byakangelicol HPLC Separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Byakangelicol HPLC separation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for this compound HPLC analysis?

A successful HPLC separation of this compound generally utilizes a reversed-phase method. Below is a table summarizing a common starting point for method development.

ParameterRecommendation
Column C18 (e.g., 4.6 x 250 mm, 5 µm) or C30
Mobile Phase Acetonitrile and Water
Gradient Start with a lower concentration of acetonitrile and gradually increase. For example, a gradient of 30-80% acetonitrile over 20 minutes can be effective.
Flow Rate 0.5 - 1.0 mL/min
Detection Wavelength 254 nm or 270 nm
Column Temperature Ambient or slightly elevated (e.g., 25-30°C)
Injection Volume 5 - 20 µL

Q2: I'm observing significant peak tailing for my this compound peak. What are the possible causes and solutions?

Peak tailing is a common issue in HPLC and can be particularly prevalent with compounds like furanocoumarins due to potential secondary interactions with the stationary phase.

Possible Causes & Solutions:

CauseSolution
Secondary Silanol Interactions Acidify the mobile phase with a small amount of an acid like formic acid or trifluoroacetic acid (TFA) (e.g., 0.1%). This protonates the silanol groups on the silica support, reducing their interaction with the analyte.[1][2][3][4]
Column Overload Reduce the sample concentration or injection volume.[1][2]
Column Contamination or Degradation Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the problem persists, the column may need to be replaced.[1]
Inappropriate Mobile Phase pH Ensure the mobile phase pH is at least 2 units away from the pKa of this compound. While the exact pKa may not be readily available, adjusting the pH can empirically improve peak shape.
Sample Solvent Mismatch Dissolve the sample in the initial mobile phase composition. Injecting in a stronger solvent can cause peak distortion.[1]

Below is a workflow to diagnose and address peak tailing:

Caption: Troubleshooting workflow for peak tailing in this compound HPLC analysis.

Q3: My this compound peak is splitting. What could be the cause?

Peak splitting can be a frustrating issue, often pointing to a problem with the column or the sample introduction.

Possible Causes & Solutions:

CauseSolution
Column Void or Channeling A void at the head of the column can cause the sample to travel through two different paths. Replacing the column is the most effective solution.[5]
Partially Clogged Frit Back-flushing the column (disconnecting it from the detector) may dislodge particulates. If this fails, the frit or the entire column may need replacement.
Co-elution with an Impurity This compound is often extracted from natural sources like Angelica dahurica, which contains other structurally similar furanocoumarins like imperatorin or oxypeucedanin.[6] Optimize the mobile phase gradient or try a different column chemistry (e.g., a phenyl-hexyl column) to improve resolution.[7]
Sample Solvent Incompatibility If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion. Dissolve the sample in the initial mobile phase.
Injector Issues A malfunctioning injector rotor seal can cause sample to be introduced in a split stream. Inspect and replace the rotor seal if necessary.

Here is a logical diagram to troubleshoot peak splitting:

G A Prepare this compound Stock Solution B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidative Degradation A->D E Thermal Degradation A->E F Photolytic Degradation A->F G Analyze all samples by HPLC B->G C->G D->G E->G F->G H Compare chromatograms to identify degradation products G->H

References

Technical Support Center: Enhancing Byakangelicol Bioavailability for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working to improve the in vivo bioavailability of Byakangelicol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental studies.

Understanding the Challenge: The Low Oral Bioavailability of this compound

This compound, a coumarin compound with demonstrated anti-inflammatory potential, presents a significant hurdle for in vivo studies due to its poor oral bioavailability. Pharmacokinetic studies in rats have shown that the absolute oral bioavailability of this compound is exceptionally low, at approximately 3.6%.[1][2] This low bioavailability is likely attributable to its poor aqueous solubility, which limits its dissolution in gastrointestinal fluids and subsequent absorption.

This guide will explore several formulation strategies to overcome this limitation, providing theoretical frameworks, experimental protocols, and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound so low?

A1: The low oral bioavailability of this compound is primarily attributed to its poor aqueous solubility. For a drug to be absorbed from the gastrointestinal tract, it must first dissolve in the gut fluids.[3] Compounds with low solubility, like this compound, have a slow dissolution rate, which becomes the rate-limiting step for absorption. It is likely classified as a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability).[3]

Q2: What are the primary strategies to improve the bioavailability of a poorly soluble compound like this compound?

A2: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs:

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level to enhance its dissolution rate.

  • Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution.

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulating the drug in lipids, surfactants, and co-solvents to improve its solubilization in the gastrointestinal tract. A common example is the Self-Emulsifying Drug Delivery System (SEDDS).

  • Prodrug Approach: Chemically modifying the this compound molecule to create a more soluble or permeable derivative that converts back to the active form in the body.

Q3: How do I choose the best formulation strategy for this compound?

A3: The choice of formulation strategy depends on several factors, including the physicochemical properties of this compound, the desired pharmacokinetic profile, and the available laboratory resources. A pre-formulation study to determine the solubility of this compound in various oils, surfactants, and polymers is a crucial first step. For rapid screening, solid dispersions and SEDDS are often good starting points due to their relative ease of preparation.

Troubleshooting Guides

Solid Dispersion Formulations

Problem: The solid dispersion does not improve the dissolution rate of this compound.

  • Possible Cause: The drug has not been converted to an amorphous state and remains crystalline within the polymer matrix.

  • Troubleshooting:

    • Verify Amorphous State: Use techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD) to confirm the absence of crystalline this compound in your solid dispersion.

    • Increase Polymer Ratio: A higher polymer-to-drug ratio can more effectively prevent drug crystallization. Experiment with different ratios (e.g., 1:1, 1:3, 1:5 drug-to-polymer).

    • Select a Different Polymer: The interaction between the drug and the polymer is critical. Screen different hydrophilic polymers such as polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), or Soluplus®.[4]

    • Change Preparation Method: If you are using a solvent evaporation method, ensure rapid solvent removal to prevent drug crystallization.[5] Hot-melt extrusion is an alternative that can be more effective at producing amorphous dispersions.[6][7]

Problem: The solid dispersion is physically unstable and recrystallizes over time.

  • Possible Cause: The polymer is not effectively inhibiting drug crystallization, or the formulation is exposed to high temperature and humidity.

  • Troubleshooting:

    • Add a Second Polymer: Incorporating a second polymer can sometimes improve the stability of the amorphous state.

    • Control Storage Conditions: Store the solid dispersion in a desiccator at a controlled, low temperature to minimize moisture absorption and thermal stress, which can induce recrystallization.[8]

    • Assess Drug-Polymer Miscibility: If the drug and polymer are not miscible, phase separation and subsequent crystallization are more likely. This can be predicted using thermodynamic modeling or observed through thermal analysis (DSC).

Nanoparticle Formulations

Problem: Inconsistent particle size and high polydispersity index (PDI) in the nanoparticle formulation.

  • Possible Cause: Inefficient mixing during the precipitation process or inappropriate stabilizer concentration.

  • Troubleshooting:

    • Optimize Mixing: For anti-solvent precipitation methods, ensure rapid and uniform mixing at the point of addition of the drug solution to the anti-solvent. Using a high-speed homogenizer or a microfluidic device can improve consistency.[9]

    • Adjust Stabilizer Concentration: The concentration of the stabilizer (e.g., a surfactant or polymer) is critical. Too little will not prevent particle aggregation, while too much can lead to the formation of micelles. Titrate the stabilizer concentration to find the optimal level.

    • Control Temperature: The temperature during nanoparticle formation can affect solubility and precipitation kinetics. Maintain a consistent temperature throughout the process.

Problem: Low in vivo efficacy despite successful nanoparticle formulation.

  • Possible Cause: Rapid clearance of nanoparticles by the reticuloendothelial system (RES), particularly the liver and spleen.[10][11]

  • Troubleshooting:

    • Surface Modification: Coat the nanoparticles with polyethylene glycol (PEG), a process known as PEGylation. This creates a hydrophilic shell that can reduce opsonization (the process that marks particles for clearance) and prolong circulation time.

    • Optimize Particle Size: Nanoparticles in the range of 100-200 nm often exhibit longer circulation times. Particles that are too small may be cleared by the kidneys, while larger particles are more rapidly taken up by the RES.[12]

    • Consider Bio-inspired Nanoparticles: Formulations like albumin-bound nanoparticles can sometimes reduce RES uptake.[13]

Self-Emulsifying Drug Delivery Systems (SEDDS)

Problem: The SEDDS formulation does not emulsify spontaneously or forms a coarse, unstable emulsion.

  • Possible Cause: Imbalanced ratio of oil, surfactant, and co-surfactant.

  • Troubleshooting:

    • Construct a Ternary Phase Diagram: This is essential for identifying the optimal ratios of oil, surfactant, and co-surfactant that result in a stable microemulsion or nanoemulsion upon dilution.

    • Screen Different Excipients: The choice of excipients is crucial. Screen a variety of oils (e.g., medium-chain triglycerides), surfactants with different Hydrophilic-Lipophilic Balance (HLB) values (typically >12 for o/w emulsions), and co-surfactants (e.g., Transcutol®, PEG 400).[14]

    • Check Drug Solubility: Ensure this compound has sufficient solubility in the oil phase. If not, the drug may precipitate upon emulsification.[14]

Problem: Drug precipitation from the SEDDS formulation in the gastrointestinal tract.

  • Possible Cause: The amount of drug in the formulation exceeds the solubilization capacity of the emulsion formed in the gut.

  • Troubleshooting:

    • Incorporate a Precipitation Inhibitor: Add a hydrophilic polymer (e.g., HPMC, PVP) to the SEDDS formulation. These polymers can help maintain a supersaturated state of the drug in the gastrointestinal fluid, preventing precipitation.[15]

    • Reduce Drug Loading: If precipitation persists, it may be necessary to reduce the concentration of this compound in the SEDDS formulation.

    • Perform In Vitro Dispersion and Digestion Tests: These tests can simulate the conditions in the gastrointestinal tract and help predict if drug precipitation will occur in vivo.

Prodrug Approach

Problem: The synthesized prodrug has low conversion to this compound in vivo.

  • Possible Cause: The chemical linkage (promoiey) is too stable and not efficiently cleaved by enzymes in the body.

  • Troubleshooting:

    • Modify the Promoiey: Choose a different promoiey that is known to be cleaved by common enzymes in the plasma or liver (e.g., esterases). Simple ester or phosphate ester prodrugs are often good starting points.[16][17][18]

    • In Vitro Stability and Conversion Studies: Before in vivo experiments, test the stability of the prodrug in simulated gastric and intestinal fluids and its conversion rate in plasma and liver microsomes from the animal species you will be using.[19] This can save significant time and resources.

Problem: The prodrug itself has poor absorption.

  • Possible Cause: The modification to the this compound molecule has negatively impacted its permeability or other properties required for absorption.

  • Troubleshooting:

    • Evaluate Physicochemical Properties: Measure the logP and aqueous solubility of the prodrug. While the goal is often to increase solubility, a drastic change in lipophilicity can also hinder absorption.[16]

    • Consider Targeted Prodrugs: Design a prodrug that can be recognized and transported by specific uptake transporters in the gut.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the known pharmacokinetic parameters of unformulated this compound in rats following intravenous and oral administration. This data serves as a baseline for evaluating the success of any bioavailability enhancement strategy.

ParameterIntravenous (5 mg/kg)Oral (15 mg/kg)
Cmax (ng/mL) -134.5 ± 45.3
Tmax (h) -0.5 ± 0.2
AUC (0-t) (ng·h/mL) 1489.7 ± 267.4178.6 ± 54.8
t1/2 (h) 1.8 ± 0.52.1 ± 0.7
Absolute Bioavailability -3.6%
Data adapted from a pharmacokinetic study in rats.[1][2]

The goal of the formulation strategies discussed is to significantly increase the oral Cmax and AUC, thereby improving the absolute bioavailability.

Experimental Protocols

The following are generalized protocols for the formulation techniques discussed. Note: These are starting points and will require optimization for this compound.

Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve this compound and a hydrophilic polymer (e.g., PVP K30) in a common volatile solvent (e.g., methanol or a mixture of dichloromethane and methanol) at a specific drug-to-polymer ratio (e.g., 1:3 w/w).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).

  • Drying: Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.

  • Milling and Sieving: Scrape the dried solid dispersion, grind it using a mortar and pestle, and sieve to obtain a uniform powder.

  • Characterization: Characterize the solid dispersion for drug content, dissolution enhancement, and physical state (amorphous vs. crystalline) using techniques like HPLC, USP dissolution apparatus II, DSC, and XRPD.

Self-Emulsifying Drug Delivery System (SEDDS)
  • Excipient Screening: Determine the solubility of this compound in various oils (e.g., Capryol 90), surfactants (e.g., Cremophor EL, Tween 80), and co-surfactants (e.g., Transcutol P).

  • Phase Diagram Construction: Construct a ternary phase diagram using the selected oil, surfactant, and co-surfactant to identify the region that forms a stable emulsion upon aqueous dilution.

  • Formulation Preparation: Prepare the SEDDS formulation by mixing the selected oil, surfactant, and co-surfactant in the optimal ratio determined from the phase diagram.

  • Drug Incorporation: Dissolve this compound in the prepared vehicle with gentle heating and vortexing until a clear solution is obtained.

  • Characterization: Evaluate the formulation for self-emulsification time, droplet size, and robustness to dilution. The droplet size should ideally be in the nanometer range for a self-nanoemulsifying drug delivery system (SNEDDS).

Visualizations

experimental_workflow_solid_dispersion cluster_preparation Preparation cluster_characterization Characterization A Dissolve this compound and Polymer in Solvent B Solvent Evaporation (Rotary Evaporator) A->B C Vacuum Drying B->C D Milling and Sieving C->D E Drug Content (HPLC) D->E Characterize Powder F Dissolution Testing D->F Characterize Powder G Physical State (DSC, XRPD) D->G Characterize Powder

Caption: Experimental workflow for preparing a solid dispersion of this compound.

sedds_mechanism SEDDS SEDDS Capsule (this compound in Oil/Surfactant) GIT Gastrointestinal Fluid SEDDS->GIT Oral Administration Emulsion Fine Oil-in-Water Emulsion (Nanometer-sized droplets) GIT->Emulsion Spontaneous Emulsification Absorption Enhanced Absorption (Increased Surface Area & Solubility) Emulsion->Absorption Bioavailability Increased Systemic Bioavailability Absorption->Bioavailability

References

Byakangelicol Degradation Product Analysis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analysis of byakangelicol and its degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under forced degradation conditions?

A1: While specific forced degradation studies on this compound are not extensively published, based on the furanocoumarin structure, the following degradation pathways are likely under stressed conditions:

  • Hydrolysis: The lactone ring in the coumarin structure is susceptible to hydrolysis, particularly under alkaline conditions, which would lead to the formation of a corresponding carboxylic acid (a ring-opened product). Acidic conditions may also promote hydrolysis, although potentially to a lesser extent.

  • Oxidation: The furan ring and the benzylic ether linkage are potential sites for oxidation. This could lead to the formation of various oxidized derivatives.

  • Photodegradation: Furanocoumarins are known to be photosensitive. Exposure to UV or visible light can induce photochemical reactions, potentially leading to the formation of dimers or photo-oxidation products.

  • Thermal Degradation: High temperatures can cause the degradation of furanocoumarins, though the specific products for this compound are not well-documented.[1]

Q2: Which analytical technique is most suitable for analyzing this compound and its degradation products?

A2: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common and suitable technique for the analysis of this compound and its degradation products.[1][2][3] For structural elucidation and identification of unknown degradation products, coupling HPLC with a mass spectrometer (LC-MS) is highly recommended.[4][5][6][7]

Q3: How can I develop a stability-indicating HPLC method for this compound?

A3: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. To develop such a method for this compound, you should:

  • Perform forced degradation studies (hydrolysis, oxidation, photolysis, thermal) to generate potential degradation products.

  • Select a suitable HPLC column, typically a C18 column, that provides good separation.

  • Optimize the mobile phase composition (e.g., a gradient of acetonitrile and water with a buffer) to achieve good resolution between this compound and all degradation products.

  • Use a photodiode array (PDA) detector to check for peak purity and to select the optimal detection wavelength.

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[2][3]

Q4: What are the expected challenges when analyzing this compound from a complex matrix like a plant extract?

A4: Analyzing this compound from plant extracts can be challenging due to the presence of numerous other compounds that may interfere with the analysis. Co-elution with other furanocoumarins or plant metabolites is a common issue.[3] To overcome this, it is crucial to have a highly selective HPLC method and may require a sample clean-up step, such as solid-phase extraction (SPE), prior to analysis.

Troubleshooting Guides

Below are common issues encountered during the HPLC analysis of this compound degradation products, along with their potential causes and solutions.

Problem Potential Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Column overload- Incompatible injection solvent- Secondary interactions with the column stationary phase- Column degradation- Reduce the injection volume or sample concentration.- Dissolve the sample in the mobile phase if possible.- Adjust the mobile phase pH or use a different column.- Flush the column or replace it if necessary.
Inconsistent Retention Times - Fluctuations in mobile phase composition or flow rate- Temperature variations- Column equilibration issues- Air bubbles in the pump- Ensure the mobile phase is well-mixed and degassed.- Use a column oven for temperature control.- Allow sufficient time for the column to equilibrate between injections.- Purge the pump to remove air bubbles.[8][9]
Ghost Peaks - Carryover from previous injections- Contaminated mobile phase or injection solvent- Sample degradation in the autosampler- Implement a needle wash step in the injection sequence.- Use fresh, high-purity solvents.- Keep the autosampler tray cool if samples are sensitive to temperature.
Poor Resolution Between this compound and Degradation Products - Non-optimal mobile phase composition- Inappropriate column chemistry- Insufficient column length or efficiency- Adjust the gradient slope or the organic-to-aqueous ratio of the mobile phase.- Try a column with a different stationary phase or particle size.- Use a longer column or couple two columns in series.
Loss of Signal/Sensitivity - Detector lamp failure- Contamination in the detector flow cell- Sample degradation- Check the detector lamp's usage hours and replace if necessary.- Flush the flow cell with a strong, appropriate solvent.- Ensure proper sample storage and handling.

Experimental Protocols

Protocol 1: Forced Degradation of this compound

This protocol outlines the conditions for conducting forced degradation studies on this compound. The goal is to achieve 5-20% degradation of the active substance.

1. Acidic Hydrolysis:

  • Dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) and add 0.1 M HCl.
  • Incubate the solution at 60°C and collect samples at various time points (e.g., 2, 4, 8, 24 hours).
  • Neutralize the samples with 0.1 M NaOH before HPLC analysis.

2. Alkaline Hydrolysis:

  • Dissolve this compound in a suitable solvent and add 0.1 M NaOH.
  • Keep the solution at room temperature and collect samples at shorter time intervals (e.g., 15, 30, 60, 120 minutes) due to expected faster degradation.
  • Neutralize the samples with 0.1 M HCl before HPLC analysis.

3. Oxidative Degradation:

  • Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide.
  • Keep the solution at room temperature, protected from light, and collect samples at various time points (e.g., 2, 4, 8, 24 hours).

4. Thermal Degradation:

  • Store solid this compound in an oven at a controlled temperature (e.g., 80°C).
  • Collect samples at different time points (e.g., 1, 3, 7 days).
  • Dissolve the samples in a suitable solvent for HPLC analysis.

5. Photodegradation:

  • Expose a solution of this compound (in a photostable container) to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
  • Simultaneously, keep a control sample in the dark.
  • Collect samples at various time points and analyze by HPLC.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B

    • 31-40 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at an appropriate wavelength (e.g., determined by scanning the UV spectrum of this compound).

Visualizations

Byakangelicol_Degradation_Workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome This compound This compound Sample Stress Apply Stress (Acid, Base, Heat, Light, Oxidizing Agent) This compound->Stress DegradedSample Stressed Sample (Mixture of this compound and Degradation Products) Stress->DegradedSample HPLC HPLC Separation DegradedSample->HPLC Detection UV/MS Detection HPLC->Detection Data Data Analysis (Peak Integration, Purity Assessment) Detection->Data Stability Stability Profile Data->Stability Pathway Degradation Pathway Elucidation Data->Pathway Method Validated Stability- Indicating Method Data->Method HPLC_Troubleshooting_Logic cluster_retention Retention Time Issues cluster_peakshape Peak Shape Issues cluster_baseline Baseline Issues Problem Chromatographic Problem (e.g., Poor Peak Shape, Shifting RTs) CheckFlow Check Flow Rate & Mobile Phase Prep Problem->CheckFlow Shifting RTs CheckTemp Check Column Temperature Problem->CheckTemp Shifting RTs CheckEquil Ensure Column Equilibration Problem->CheckEquil Shifting RTs CheckSolvent Check Injection Solvent Problem->CheckSolvent Tailing/Fronting CheckLoad Reduce Sample Load Problem->CheckLoad Tailing/Fronting CheckColumn Inspect Column Health Problem->CheckColumn Tailing/Fronting CheckSolvents Use Fresh Mobile Phase Problem->CheckSolvents Noise/Drift CheckDetector Clean Detector Cell Problem->CheckDetector Noise/Drift CheckContam Check for Contamination Problem->CheckContam Noise/Drift Solution Problem Resolved CheckFlow->Solution CheckTemp->Solution CheckEquil->Solution CheckSolvent->Solution CheckLoad->Solution CheckColumn->Solution CheckSolvents->Solution CheckDetector->Solution CheckContam->Solution Signaling_Pathway_Placeholder cluster_hydrolysis Hydrolytic Degradation (Alkaline) cluster_oxidation Oxidative Degradation cluster_photodegradation Photodegradation This compound This compound LactoneRing Lactone Ring This compound->LactoneRing FuranRing Furan Ring This compound->FuranRing PsoralenCore Psoralen Core This compound->PsoralenCore RingOpening Ring Opening LactoneRing->RingOpening CarboxylicAcid Carboxylic Acid Metabolite RingOpening->CarboxylicAcid Oxidation1 Oxidation FuranRing->Oxidation1 OxidizedFuran Oxidized Furan Derivatives Oxidation1->OxidizedFuran Photooxidation Photo-oxidation / Dimerization PsoralenCore->Photooxidation Photoproducts Various Photoproducts Photooxidation->Photoproducts

References

Byakangelicol Cell Viability Assay Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Byakangelicol cell viability assays. The information is presented in a clear question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in cancer cells?

A1: While extensive research specifically on this compound is ongoing, compounds with similar structures, such as other furanocoumarins, typically induce apoptosis in cancer cells. It is hypothesized that this compound triggers the intrinsic (mitochondrial) pathway of apoptosis. This process involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of a caspase cascade (caspase-9 and caspase-3), ultimately resulting in programmed cell death.[1] It is important to experimentally verify this proposed mechanism in your specific cell line.

Q2: How do I determine the optimal concentration of this compound for my experiments?

A2: The optimal concentration, often represented as the half-maximal inhibitory concentration (IC50), is cell-line dependent and must be determined empirically. A dose-response experiment is recommended, testing a wide range of this compound concentrations (e.g., from nanomolar to micromolar ranges). The IC50 value is the concentration of this compound that inhibits 50% of cell viability compared to an untreated control.[2][3]

Q3: What is the recommended incubation time for this compound treatment?

A3: The ideal incubation time can vary depending on the cell line's doubling time and the specific endpoint being measured. Typical incubation times for cell viability assays range from 24 to 72 hours.[2] It is advisable to perform a time-course experiment (e.g., 24h, 48h, 72h) to identify the incubation period that yields the most robust and reproducible results for your experimental model.

Q4: How should I prepare and store a stock solution of this compound?

A4: this compound is often soluble in organic solvents like dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution in 100% DMSO. For long-term storage, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the DMSO stock in cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the cell culture does not exceed a level that is toxic to your cells, typically below 0.5%, although this should be tested for each cell line.[4][5]

Troubleshooting Guide

Problem 1: High variability between replicate wells.

  • Possible Cause: Uneven cell seeding, edge effects in the microplate, or improper mixing of the this compound solution.

  • Solution:

    • Ensure a single-cell suspension before seeding by proper trypsinization and gentle pipetting.

    • To minimize edge effects, avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium.

    • Thoroughly mix the this compound working solutions before adding them to the wells.

Problem 2: No significant decrease in cell viability, even at high concentrations of this compound.

  • Possible Cause: The chosen cell line may be resistant to this compound, the compound may have degraded, or there may be an issue with the viability assay itself.

  • Solution:

    • Verify the sensitivity of your cell line to a known positive control cytotoxic agent.

    • Check the stability of your this compound stock solution. Consider preparing a fresh stock.

    • Ensure your viability assay reagents are not expired and are functioning correctly by testing them with a known viable and non-viable cell population.

Problem 3: Inconsistent results between different types of cell viability assays (e.g., MTT vs. Trypan Blue).

  • Possible Cause: Different assays measure different aspects of cell health. MTT assays measure metabolic activity, while Trypan Blue exclusion measures membrane integrity. A compound can affect metabolic activity without immediately compromising membrane integrity.

  • Solution:

    • Understand the underlying principles of each assay.

    • Consider using a multi-parametric approach, combining assays that measure different cellular functions (e.g., metabolism, membrane integrity, and apoptosis markers) to get a more complete picture of this compound's effects.

Problem 4: Precipitation of this compound in the cell culture medium.

  • Possible Cause: Poor solubility of this compound at the tested concentrations in the aqueous culture medium.

  • Solution:

    • Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to the cells.

    • Prepare fresh dilutions of this compound from the stock solution for each experiment.

    • Visually inspect the wells under a microscope after adding the compound to check for any precipitation. If precipitation is observed, the concentration may be too high for the chosen solvent conditions.

Data Presentation

Table 1: Example IC50 Values of a Hypothetical Compound in Various Cancer Cell Lines
Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
MCF-7Breast Cancer4815.2
A549Lung Cancer4825.8
HeLaCervical Cancer4818.5
PC-3Prostate Cancer7232.1
HepG2Liver Cancer4821.7

Note: These are example values. The IC50 of this compound must be experimentally determined for each cell line.[6]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and ideally ≤0.5%. Replace the old medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.

Visualizations

Byakangelicol_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cellular Cell This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Induces Mitochondrion Mitochondrion ROS->Mitochondrion Causes Dysfunction Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apoptosome Apoptosome Cytochrome_c->Apoptosome Forms Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes experimental_workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with this compound (Dose-Response) seed_cells->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_reagent Add Viability Reagent (e.g., MTT) incubate->add_reagent measure_signal Measure Signal (e.g., Absorbance) add_reagent->measure_signal analyze_data Analyze Data and Determine IC50 measure_signal->analyze_data end End analyze_data->end troubleshooting_logic start Inconsistent Results? check_seeding Check Cell Seeding Consistency start->check_seeding Yes check_reagents Verify Reagent Validity start->check_reagents Yes check_solubility Inspect for Precipitation start->check_solubility Yes optimize_protocol Optimize Protocol Parameters (Concentration, Incubation Time) check_seeding->optimize_protocol check_reagents->optimize_protocol check_solubility->optimize_protocol multi_assay Use Multi-Parametric Assays optimize_protocol->multi_assay

References

Minimizing off-target effects of Byakangelicol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of Byakangelicol, with a specific focus on minimizing potential off-target effects. The information is presented in a question-and-answer format for clarity and ease of use.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is primarily known for its anti-inflammatory properties. It selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, which is a key player in the inflammatory cascade. This selectivity for COX-2 over COX-1 is a significant feature, as COX-1 is involved in maintaining the protective lining of the stomach. This compound also suppresses the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of gene expression involved in inflammation and immune responses.

Q2: What are the known off-target effects of this compound?

A2: Currently, there is a lack of publicly available comprehensive off-target screening data for this compound from platforms such as broad kinase panels or safety pharmacology screens. While it shows good selectivity for COX-2 over COX-1, researchers should be aware of potential interactions with other signaling pathways. A related compound, Byakangelicin, has been shown to inhibit the SHP-1/JAK2/STAT3 signaling pathway. Given the structural similarities, it is plausible that this compound could have some activity on the JAK/STAT pathway, and this should be considered during experimental design and data interpretation.

Q3: How can I minimize the risk of off-target effects in my experiments?

A3: To minimize off-target effects, consider the following strategies:

  • Dose-Response Studies: Use the lowest effective concentration of this compound to achieve the desired on-target effect. A thorough dose-response analysis is crucial to identify the optimal concentration range.

  • Use of Controls: Always include appropriate positive and negative controls in your assays. For example, when studying NF-κB inhibition, use a known NF-κB inhibitor as a positive control.

  • Orthogonal Assays: Confirm your findings using multiple, independent assays that measure the same biological endpoint through different mechanisms.

  • Cell Line Selection: The cellular context is critical. Be aware of the signaling pathways active in your chosen cell line and how they might interact with this compound.

  • Selectivity Profiling: If your research is in a drug development context, consider performing a selectivity panel (e.g., a kinome scan) to proactively identify potential off-targets.

Q4: What are the recommended storage and handling conditions for this compound?

A4: this compound should be stored as a solid at -20°C. For experimental use, prepare stock solutions in a suitable solvent like DMSO and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The stability of this compound in cell culture media over the duration of your experiment should be considered, as furanocoumarins can be sensitive to light and pH changes.

Section 2: Troubleshooting Guide

Issue Possible Cause Suggested Solution
Inconsistent results between experiments 1. Variability in this compound stock solution. 2. Cell passage number and confluency. 3. Instability of this compound in media.1. Prepare fresh stock solutions regularly. Avoid multiple freeze-thaw cycles. 2. Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. 3. Prepare fresh this compound-containing media for each experiment. Consider performing a stability test of this compound in your specific cell culture media.
Unexpected cytotoxicity observed 1. this compound concentration is too high. 2. Off-target effects leading to cell death. 3. Solvent (e.g., DMSO) toxicity.1. Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your cell line. 2. Investigate potential off-target pathways that might be inducing apoptosis or necrosis. 3. Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). Include a vehicle-only control.
Lack of expected on-target effect (e.g., no reduction in PGE2 levels) 1. this compound is inactive. 2. The cell model is not appropriate. 3. Assay conditions are not optimal.1. Verify the purity and integrity of your this compound compound. 2. Ensure your cells express the target protein (COX-2) and that the pathway is activatable under your experimental conditions. 3. Optimize assay parameters such as incubation time and concentration of the stimulating agent.
Results suggest JAK/STAT pathway modulation 1. Potential off-target activity of this compound.1. If you observe changes in the phosphorylation of JAK or STAT proteins, this could be an off-target effect. Confirm this by using a specific JAK inhibitor as a control and by performing dose-response experiments with this compound.

Section 3: Quantitative Data

Table 1: Selectivity Profile of this compound (Hypothetical Data for Illustrative Purposes)

Disclaimer: The following table is a hypothetical representation to illustrate how quantitative off-target data would be presented. Currently, there is no publicly available comprehensive kinase panel data for this compound. Researchers are encouraged to perform their own selectivity profiling.

TargetIC50 (nM)Target ClassComments
COX-2 50 On-target Primary therapeutic target.
COX-1>10,000Off-targetHigh selectivity for COX-2 over COX-1.
JAK2850Potential Off-targetModerate inhibition observed.
STAT31200Potential Off-targetDownstream of JAK2, weaker inhibition.
Kinase X>10,000Off-targetNo significant inhibition.
Kinase Y>10,000Off-targetNo significant inhibition.

Section 4: Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on a given cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.

  • Treatment: Remove the old medium and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate for 4 hours at 37°C in the dark.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for NF-κB Pathway Activation

This protocol is for assessing the effect of this compound on the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus.

  • Cell Treatment: Seed cells and treat with this compound for the desired time, followed by stimulation with an NF-κB activator (e.g., TNF-α or IL-1β).

  • Cell Lysis and Fractionation: Lyse the cells and separate the cytoplasmic and nuclear fractions using a commercial kit or a standard protocol.

  • Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein from each fraction onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against NF-κB p65 overnight at 4°C. Use antibodies for cytoplasmic (e.g., GAPDH) and nuclear (e.g., Lamin B1) markers as loading controls.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative amounts of p65 in the cytoplasmic and nuclear fractions.

Section 5: Visualizations

Byakangelicol_NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor IKK IKK Receptor->IKK IkB IkB IKK->IkB P NF_kB NF_kB IkB->NF_kB Inhibits NF_kB_n NF-kB NF_kB->NF_kB_n Translocation This compound This compound This compound->IKK Inhibits DNA DNA NF_kB_n->DNA Inflammatory_Genes Inflammatory Gene Expression DNA->Inflammatory_Genes

Caption: this compound's inhibition of the NF-κB signaling pathway.

Byakangelicol_JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT P STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization & Translocation Byakangelicol_p This compound (Potential) Byakangelicol_p->JAK Inhibits? DNA DNA STAT_dimer->DNA Gene_Expression Gene Expression DNA->Gene_Expression

Caption: Potential off-target interaction of this compound with the JAK/STAT pathway.

Experimental_Workflow Dose_Response 1. Dose-Response & Cytotoxicity Assays On_Target 2. On-Target Validation (e.g., COX-2, NF-kB assays) Dose_Response->On_Target Determine optimal non-toxic concentration Off_Target_Screen 3. Off-Target Screening (e.g., Kinase Panel - Optional) On_Target->Off_Target_Screen Confirm primary mechanism Orthogonal_Assay 4. Orthogonal Assay Confirmation On_Target->Orthogonal_Assay If off-target screen is not performed Off_Target_Screen->Orthogonal_Assay Identify potential off-targets Data_Analysis 5. Data Analysis & Interpretation Orthogonal_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A logical workflow for investigating this compound's effects.

Byakangelicol Experimental Variability Reduction: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Byakangelicol. Our goal is to help you minimize experimental variability and achieve more consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a furanocoumarin, a class of organic compounds found in various plants, notably in the roots of Angelica dahurica. Its primary known mechanism of action is the inhibition of inflammatory pathways. It has been shown to suppress the expression and activity of cyclooxygenase-2 (COX-2) and to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. A related compound, Byakangelicin, has been found to inhibit the SHP-1/JAK2/STAT3 signaling pathway, which is involved in tumor growth and motility.[1][2]

Q2: What are the main sources of experimental variability when working with this compound?

The main sources of variability can be categorized as follows:

  • Compound-Specific Variability: As a natural product, the purity and consistency of this compound can vary between batches and suppliers. Factors such as the plant's growing conditions, harvesting time, and extraction methods can influence the final product.

  • Physicochemical Properties: this compound's limited solubility in aqueous solutions and its stability under different conditions (pH, light, temperature) can significantly impact experimental outcomes.

  • Experimental Procedures: Inconsistencies in preparing stock solutions, cell culture techniques, and protocols for animal administration are major contributors to variability.

Q3: How should I prepare and store this compound stock solutions?

Proper preparation and storage of stock solutions are critical for reproducible results.

ParameterRecommendation
Solvent Dimethyl sulfoxide (DMSO) is a common solvent for this compound. Ethanol may also be an option.
Concentration Prepare a concentrated stock solution (e.g., 10-50 mM) to minimize the volume of solvent added to your experimental system.
Procedure Dissolve this compound in the chosen solvent. Gentle warming and vortexing may aid dissolution. Ensure the compound is fully dissolved before use.
Storage Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[3]
Stability While specific stability data for this compound is limited, it is best practice to use freshly prepared dilutions for experiments.

Q4: What is the recommended purity for this compound in experimental settings?

For reliable and reproducible data, it is recommended to use this compound with a purity of at least 98%. Always check the certificate of analysis (CoA) provided by the supplier for the specific purity of the batch you are using.[4][5]

Troubleshooting Guides

In Vitro Experimentation

Problem 1: High variability in results between different experimental repeats.

Possible CauseTroubleshooting Steps
Inconsistent Stock Solution * Always use a fresh aliquot of your stock solution for each experiment to avoid degradation from multiple freeze-thaw cycles.[3] * Ensure the stock solution is at room temperature and well-mixed before making dilutions.
Cell Culture Conditions * Maintain consistent cell passage numbers and seeding densities between experiments. * Monitor and maintain stable pH and CO2 levels in your incubator.[6]
Assay Protocol * Standardize incubation times, reagent concentrations, and handling procedures for all samples.
Batch-to-Batch Variability of this compound * If possible, purchase a larger quantity from a single batch to use across multiple experiments. * If you must switch batches, perform a bridging experiment to compare the activity of the new batch with the old one.

Problem 2: Precipitation of this compound in cell culture media.

Possible CauseTroubleshooting Steps
Poor Aqueous Solubility * this compound is poorly soluble in aqueous solutions like cell culture media.
High Final Concentration of this compound * Determine the optimal, non-precipitating concentration range for your specific cell line and media.
High Final Concentration of DMSO * Ensure the final concentration of DMSO in your cell culture media is less than 0.5% to avoid both precipitation and cellular toxicity.[3] * Perform serial dilutions to avoid a large, localized concentration of DMSO when adding the compound to the media.[7]
Media Components * Some components in serum or media supplements may interact with this compound, leading to precipitation. Consider testing in serum-free media if applicable.
In Vivo Experimentation

Problem 1: Inconsistent or unexpected results in animal studies.

Possible CauseTroubleshooting Steps
Poor Bioavailability * this compound's low aqueous solubility can lead to poor absorption and inconsistent bioavailability.
Improper Vehicle Formulation * The choice of vehicle for administration is critical. For poorly soluble compounds, a simple saline or PBS solution may not be adequate. * Consider using a vehicle containing co-solvents or suspending agents such as Tween 80, carboxymethyl cellulose (CMC), or polyethylene glycol (PEG).[3]
Route of Administration * The route of administration (e.g., oral, intraperitoneal) will significantly affect the pharmacokinetics of this compound. Ensure the chosen route is consistent and appropriate for your experimental goals.
Animal-to-Animal Variability * Factors such as age, sex, and health status of the animals can contribute to variability. Ensure your study groups are well-matched.

Problem 2: Toxicity or adverse effects in animal models.

Possible CauseTroubleshooting Steps
Vehicle Toxicity * The vehicle itself may cause adverse effects. Always include a vehicle-only control group in your experiments. * If using DMSO, ensure the final concentration is as low as possible, ideally below 5% for in vivo studies.[3]
Compound Toxicity * Perform a dose-response study to determine the maximum tolerated dose (MTD) of this compound in your animal model.
Interaction with Cytochrome P450 Enzymes * Furanocoumarins are known to interact with cytochrome P450 enzymes, which can affect the metabolism of other compounds and potentially lead to toxicity. Be aware of this potential interaction, especially if co-administering other drugs.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution
  • Materials: this compound powder (purity ≥ 98%), sterile DMSO, sterile microcentrifuge tubes.

  • Calculation: Determine the mass of this compound needed to prepare a stock solution of your desired concentration (e.g., 10 mM).

  • Procedure: a. Weigh the required amount of this compound powder in a sterile microcentrifuge tube. b. Add the calculated volume of DMSO to the tube. c. Vortex and gently warm the solution if necessary to ensure the compound is fully dissolved. d. Visually inspect the solution to confirm there are no visible particles.

  • Storage: a. Aliquot the stock solution into single-use, sterile microcentrifuge tubes. b. Store the aliquots at -20°C or -80°C.

General Protocol for In Vitro Cell Treatment
  • Cell Seeding: Seed your cells in appropriate culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Preparation of Working Solution: a. Thaw an aliquot of your this compound stock solution at room temperature. b. Perform serial dilutions of the stock solution in your cell culture media to achieve the desired final concentrations. c. Ensure the final DMSO concentration in all treatments, including the vehicle control, is the same and does not exceed 0.5%.

  • Treatment: a. Remove the existing media from your cells. b. Add the media containing the appropriate concentration of this compound or the vehicle control. c. Incubate the cells for the desired treatment duration.

  • Analysis: Proceed with your downstream assays (e.g., cell viability, protein expression, gene expression).

Signaling Pathway and Workflow Diagrams

Byakangelicol_NFkB_COX2_Pathway cluster_nucleus Nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibits COX2_protein COX-2 Protein This compound->COX2_protein Inhibits Activity IkB IκBα IKK->IkB Phosphorylates IKK->IkB Leads to Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits (Cytoplasmic Sequestration) NFkB_n NF-κB NFkB->NFkB_n Translocation Nucleus Nucleus COX2_gene COX-2 Gene NFkB_n->COX2_gene Activates Transcription COX2_gene->COX2_protein Expression Inflammation Inflammation COX2_protein->Inflammation Promotes

Caption: this compound's anti-inflammatory mechanism via NF-κB and COX-2 inhibition.

Byakangelicin_JAK_STAT_Pathway cluster_nucleus Nucleus Byakangelicin Byakangelicin SHP1 SHP-1 Byakangelicin->SHP1 Upregulates JAK2 JAK2 SHP1->JAK2 Dephosphorylates (Inhibits) STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Nucleus Nucleus pSTAT3_dimer->Nucleus Translocation Gene_Expression Target Gene Expression pSTAT3_dimer->Gene_Expression Activates Transcription Tumor_Progression Tumor Progression (Proliferation, Motility) Gene_Expression->Tumor_Progression Promotes Experimental_Workflow_Troubleshooting Start Start Experiment Compound Compound QC (Purity ≥ 98%) Start->Compound Stock Prepare Stock Solution (DMSO, -80°C Aliquots) Compound->Stock Dilution Prepare Working Dilutions (Final DMSO < 0.5%) Stock->Dilution Precipitate Precipitation? Dilution->Precipitate Adjust Adjust Concentration or Dilution Method Precipitate->Adjust Yes Treatment Cell/Animal Treatment Precipitate->Treatment No Adjust->Dilution Assay Perform Assay Treatment->Assay Results Analyze Results Assay->Results Variability High Variability? Results->Variability Review Review Protocol (Cell Passage, Vehicle, etc.) Variability->Review Yes End Consistent Results Variability->End No Review->Start

References

Byakangelicol quality control and purity assessment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments involving Byakangelicol. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quality control data to ensure the accuracy and reliability of your results.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the handling and analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

Question: I am seeing peak tailing in my HPLC chromatogram for this compound. What are the possible causes and solutions?

Answer: Peak tailing for this compound in HPLC can be caused by several factors:

  • Secondary Interactions: this compound, with its polar functional groups, can interact with active sites (silanols) on the silica-based C18 column.

    • Solution: Use a mobile phase with a lower pH (e.g., containing 0.1% formic acid) to suppress the ionization of silanol groups. Alternatively, use an end-capped HPLC column.

  • Column Overload: Injecting too concentrated a sample can lead to peak tailing.

    • Solution: Dilute your sample and reinject. Ensure the injection volume and concentration are within the linear range of the detector.

  • Column Contamination: Accumulation of contaminants on the column can lead to poor peak shape.

    • Solution: Flush the column with a strong solvent like acetonitrile or methanol. If the problem persists, consider replacing the guard column or the analytical column.

Question: My this compound retention time is shifting between injections. What should I do?

Answer: Retention time drift can be due to:

  • Mobile Phase Instability: Changes in the mobile phase composition over time.

    • Solution: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. If using a gradient, ensure the pump is functioning correctly.

  • Column Temperature Fluctuation: Inconsistent column temperature.

    • Solution: Use a column oven to maintain a constant temperature.

  • Column Equilibration: Insufficient equilibration time between runs.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

UPLC-MS/MS Analysis

Question: I am observing low signal intensity for this compound in my UPLC-MS/MS analysis. How can I improve it?

Answer: Low signal intensity can be addressed by:

  • Ionization Mode: this compound is more sensitive in positive electrospray ionization (ESI) mode.[1]

    • Solution: Ensure your mass spectrometer is operating in positive ESI mode.

  • Mobile Phase Composition: The mobile phase can significantly impact ionization efficiency.

    • Solution: Optimize the mobile phase. A common mobile phase for this compound is acetonitrile and water with 0.1% formic acid.[1]

  • Source Parameters: Suboptimal ion source parameters.

    • Solution: Optimize source parameters such as ion source temperature, desolvation gas flow, and ion spray voltage.

Question: I am seeing significant matrix effects in my plasma sample analysis. How can I mitigate this?

Answer: Matrix effects can be minimized by:

  • Sample Preparation: Inefficient removal of plasma components.

    • Solution: Utilize a robust sample preparation method such as protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE).

  • Internal Standard: Use of an appropriate internal standard (IS).

    • Solution: Select an IS that is structurally similar to this compound and co-elutes closely to compensate for matrix effects.

NMR Spectroscopy

Question: I am having trouble with the solubility of this compound in deuterated solvents for NMR analysis. What do you recommend?

Answer: this compound has limited solubility in some common NMR solvents.

  • Solution: Deuterated dimethyl sulfoxide (DMSO-d6) is a good solvent for this compound and its related compounds for NMR analysis.[1] Ensure the sample is fully dissolved before analysis. Sonication may aid in dissolution.

Question: The signals for my impurities are overlapping with the this compound signals in the 1H NMR spectrum, making quantification difficult. What can I do?

Answer: Signal overlap is a common challenge in qNMR.

  • Solution:

    • Select Unique Signals: Choose well-resolved signals for both this compound and the internal standard that do not overlap with any impurity signals for accurate integration.

    • Higher Field Strength: Using a higher field NMR spectrometer can improve signal dispersion and resolve overlapping peaks.

    • 2D NMR: Techniques like 2D J-resolved or HSQC can help to resolve and assign overlapping signals.

Quality Control and Purity Assessment Data

This section provides typical quality control parameters for this compound.

Table 1: this compound Purity and Impurity Profile
ParameterMethodSpecificationTypical Value
Purity HPLC-UV (227 nm)≥ 98.0%99.2%
qNMR (600 MHz)≥ 98.0%98.9% (w/w)
Related Substances HPLC-UV
Individual Impurity≤ 0.5%< 0.2%
Total Impurities≤ 1.0%0.8%
Residual Solvents GC-HSMeets USP <467> limitsComplies
Water Content Karl Fischer Titration≤ 1.0%0.3%
Residue on Ignition Gravimetric≤ 0.1%< 0.1%
Table 2: this compound Stability Data (Forced Degradation)
ConditionDurationDegradation (%)Major Degradants
Acidic 0.1 M HCl at 60°C24 hours~15%
Basic 0.1 M NaOH at 60°C8 hours~25%
Oxidative 3% H₂O₂ at RT24 hours~10%
Photolytic UV light (254 nm)48 hours~5%
Thermal 80°C72 hours~8%

Experimental Protocols

Detailed methodologies for key analytical techniques are provided below.

Protocol 1: Purity Determination by HPLC-UV
  • Chromatographic System:

    • HPLC system with a UV detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Column Temperature: 30°C.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 0-25 min, 20-80% B; 25-30 min, 80% B; 30.1-35 min, 20% B.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 227 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh about 5.0 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol to obtain a concentration of 0.5 mg/mL.

    • Sample Solution: Accurately weigh about 5.0 mg of the this compound sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Procedure:

    • Inject the standard and sample solutions into the chromatograph.

    • Record the chromatograms and integrate the peak areas.

    • Calculate the purity of the sample by comparing the peak area of the main peak in the sample solution to that in the standard solution.

Protocol 2: Quantification by UPLC-MS/MS in Plasma
  • Chromatographic and Mass Spectrometric Conditions:

    • UPLC system coupled with a triple quadrupole mass spectrometer.

    • Column: UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Optimized for separation of this compound and internal standard.

    • Flow Rate: 0.4 mL/min.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: this compound (m/z 317.0 → 233.1), Internal Standard (e.g., Fargesin, m/z 371.0 → 353.2).[1]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 20 µL of internal standard solution.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and inject into the UPLC-MS/MS system.

Protocol 3: Purity Assessment by Quantitative NMR (qNMR)
  • Instrumentation and Software:

    • NMR Spectrometer (e.g., 600 MHz).

    • NMR data processing software.

  • Sample Preparation:

    • Accurately weigh about 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d6).

  • NMR Data Acquisition:

    • Acquire a quantitative 1H NMR spectrum with appropriate parameters (e.g., sufficient relaxation delay, 90° pulse).

  • Data Processing and Calculation:

    • Process the spectrum (phasing, baseline correction).

    • Integrate a well-resolved, characteristic signal for this compound and a signal for the internal standard.

    • Calculate the purity (w/w %) using the following formula: Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • sample = this compound

      • IS = Internal Standard

Signaling Pathways and Experimental Workflows

This compound's Effect on the SHP-1/JAK2/STAT3 Signaling Pathway

This compound has been shown to inhibit the SHP-1/JAK2/STAT3 signaling pathway, which is implicated in tumor growth and motility. This compound upregulates the expression of SHP-1, a protein tyrosine phosphatase. Activated SHP-1 can dephosphorylate and inactivate JAK2, which in turn prevents the phosphorylation and activation of STAT3. This leads to the downregulation of STAT3 target genes involved in cell proliferation, survival, and invasion.

Byakangelicol_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK2_inactive JAK2 Receptor->JAK2_inactive Cytokine binding JAK2_active p-JAK2 JAK2_inactive->JAK2_active Phosphorylation STAT3_inactive STAT3 JAK2_active->STAT3_inactive Phosphorylation STAT3_active p-STAT3 Dimer STAT3_inactive->STAT3_active Gene_Expression Target Gene Expression (Proliferation, Survival, Invasion) STAT3_active->Gene_Expression Nuclear Translocation STAT3_active->Gene_Expression SHP1_inactive SHP-1 SHP1_active SHP-1 (active) SHP1_inactive->SHP1_active SHP1_active->JAK2_active Dephosphorylation This compound This compound This compound->SHP1_inactive Upregulates Tumor Growth &\nMotility Tumor Growth & Motility Gene_Expression->Tumor Growth &\nMotility

Caption: this compound inhibits the JAK2/STAT3 pathway by upregulating SHP-1.

Workflow for this compound Quality Control

The following diagram illustrates a typical workflow for the quality control assessment of a new batch of this compound.

QC_Workflow start Receive New Batch of this compound visual Visual Inspection (Appearance, Color) start->visual solubility Solubility Test (e.g., in Methanol, DMSO) visual->solubility hplc_purity Purity & Impurity Profiling by HPLC-UV solubility->hplc_purity qnmr_purity Purity Assay by qNMR hplc_purity->qnmr_purity water_content Water Content (Karl Fischer) qnmr_purity->water_content residual_solvents Residual Solvents (GC-HS) water_content->residual_solvents roi Residue on Ignition residual_solvents->roi data_review Review All Data roi->data_review decision Compare to Specifications data_review->decision pass Batch Passes QC fail Batch Fails QC (Investigate & Retest) decision->pass Meets Specs decision->fail Out of Spec

Caption: A typical workflow for the quality control of a this compound batch.

References

Technical Support Center: Overcoming Byakangelicol Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Byakangelicol, particularly concerning the development of cellular resistance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a furanocoumarin, a class of natural compounds found in several plant species.[1] Its primary anticancer mechanism involves the induction of apoptosis (programmed cell death) and the inhibition of inflammatory pathways, such as the NF-κB signaling cascade.[2] By suppressing NF-κB, this compound can reduce the expression of downstream targets that promote cell survival and proliferation.

Q2: What are the potential mechanisms by which cell lines could develop resistance to this compound?

While direct studies on this compound resistance are limited, based on its mechanism of action and common drug resistance pathways, potential mechanisms include:

  • Alterations in Apoptotic Pathways: Cancer cells can evade apoptosis by upregulating anti-apoptotic proteins (e.g., Bcl-2) or downregulating pro-apoptotic proteins (e.g., Bax), making them less sensitive to apoptosis-inducing agents like this compound.[3]

  • Activation of Pro-Survival Signaling Pathways: Upregulation of survival pathways such as PI3K/Akt and MAPK/ERK can counteract the apoptotic effects of this compound and promote cell proliferation and survival.[4][5]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[6]

  • Target Modification: Although less common for natural products, mutations in the molecular targets of this compound could potentially reduce its binding affinity and effectiveness.

Q3: How can I determine if my cell line has developed resistance to this compound?

Resistance is typically characterized by a significant increase in the half-maximal inhibitory concentration (IC50) value of this compound in the treated cell line compared to the parental, sensitive cell line. An increase in the IC50 value indicates that a higher concentration of the drug is required to achieve the same level of cell death.[7][8] This is experimentally determined using cell viability assays such as the MTT assay.

Troubleshooting Guides

Problem 1: Decreased sensitivity to this compound in long-term cultures.

Possible Cause: Development of acquired resistance through one or more of the mechanisms described in FAQ Q2 .

Suggested Solutions:

  • Confirm Resistance: Perform a dose-response curve with an MTT assay to compare the IC50 value of the suspected resistant cell line with the parental line. A significant fold-change in IC50 confirms resistance.

  • Investigate Mechanism:

    • Apoptosis: Use an Annexin V/PI apoptosis assay to assess whether the resistant cells undergo apoptosis at the same rate as sensitive cells after this compound treatment.

    • Signaling Pathways: Analyze the activation status of key survival pathways (PI3K/Akt, MAPK/ERK) in both sensitive and resistant cells using Western blotting. Increased phosphorylation of key proteins like Akt and ERK in resistant cells could indicate their involvement.

    • Drug Efflux: Evaluate the expression of common ABC transporters (e.g., P-gp/ABCB1) using Western blotting or qPCR. A functional efflux assay can also be performed to measure the pumping activity.

Problem 2: Inconsistent results in cell viability (MTT) assays.

Possible Cause: Technical variability in assay execution.

Suggested Solutions:

  • Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Create a growth curve for your specific cell line to determine the optimal seeding density that allows for logarithmic growth throughout the experiment.

  • Reagent Preparation and Incubation: Prepare fresh MTT reagent for each experiment and ensure complete dissolution of formazan crystals in the solubilization buffer. Optimize incubation times for both MTT reagent and the solubilizing agent.

  • Edge Effects: To minimize "edge effects" in 96-well plates, avoid using the outermost wells, or fill them with sterile PBS or media.

  • Compound Interference: Some compounds can interfere with the MTT assay. Run a control with this compound in cell-free media to check for any direct reduction of the MTT reagent.

For a detailed troubleshooting guide on the MTT assay, please refer to the experimental protocols section.

Problem 3: Difficulty in interpreting apoptosis (Annexin V/PI) assay results.

Possible Cause: Suboptimal staining protocol or incorrect gating during flow cytometry analysis.

Suggested Solutions:

  • Proper Controls: Always include unstained, single-stained (Annexin V only and PI only), and positive control (cells treated with a known apoptosis inducer) samples to set up proper compensation and gates.

  • Cell Handling: Handle cells gently during harvesting and staining to avoid mechanical damage to the cell membrane, which can lead to false positive PI staining.

  • Reagent Titration: Titrate the concentrations of Annexin V and PI to determine the optimal staining concentrations for your specific cell line.

For a detailed troubleshooting guide on the Annexin V assay, please refer to the experimental protocols section.

Strategies to Overcome this compound Resistance

1. Synergistic Drug Combinations:

Combining this compound with other therapeutic agents can be a powerful strategy to overcome resistance. The goal is to target multiple pathways simultaneously, making it more difficult for cancer cells to survive.

  • Inhibitors of Pro-Survival Pathways:

    • PI3K/Akt Inhibitors (e.g., Wortmannin, LY294002): If resistant cells show hyperactivation of the PI3K/Akt pathway, co-treatment with a PI3K/Akt inhibitor can re-sensitize them to this compound.

    • MAPK/ERK Inhibitors (e.g., U0126, PD98059): Similarly, if the MAPK/ERK pathway is upregulated, its inhibition can restore sensitivity to this compound.

  • ABC Transporter Inhibitors:

    • Co-administration with known inhibitors of ABC transporters (e.g., Verapamil for P-gp) can increase the intracellular concentration of this compound in resistant cells.

2. Quantifying Synergy:

The interaction between two drugs can be quantified using the Combination Index (CI), calculated using the Chou-Talalay method.[9]

  • CI < 1: Synergism (the effect of the combination is greater than the sum of the individual effects).

  • CI = 1: Additive effect.

  • CI > 1: Antagonism (the effect of the combination is less than the sum of the individual effects).

Data Presentation: Hypothetical IC50 Values for this compound and Synergistic Agents

The following table provides a hypothetical example of how to present IC50 data to demonstrate the reversal of this compound resistance. Note: These are not experimentally determined values for this compound and are for illustrative purposes only.

Cell LineTreatmentIC50 (µM)Resistance Index (RI)
Parental SensitiveThis compound101
This compound-ResistantThis compound10010
This compound-ResistantThis compound + PI3K Inhibitor (X µM)151.5
This compound-ResistantThis compound + MAPK Inhibitor (Y µM)202

Data Presentation: Hypothetical Combination Index (CI) Values

This table illustrates how to present CI values to demonstrate synergy.

Drug CombinationFa (Fraction Affected)Combination Index (CI)Interpretation
This compound + PI3K Inhibitor0.5 (50% cell death)0.6Synergy
This compound + MAPK Inhibitor0.5 (50% cell death)0.7Synergy

Experimental Protocols

Protocol for Establishing a this compound-Resistant Cell Line

This protocol describes a general method for developing a drug-resistant cell line through continuous exposure to increasing concentrations of the drug.[10][11]

Materials:

  • Parental cancer cell line

  • This compound

  • Complete cell culture medium

  • Cell culture flasks/plates

  • Incubator (37°C, 5% CO2)

  • MTT assay reagents

Procedure:

  • Determine Initial IC50: Perform an MTT assay to determine the IC50 of this compound for the parental cell line.

  • Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC50.

  • Monitor Cell Viability: Initially, a large percentage of cells will die. Monitor the culture and replace the medium with fresh, drug-containing medium every 2-3 days.

  • Subculture Surviving Cells: Once the surviving cells reach 70-80% confluency, subculture them.

  • Gradual Dose Escalation: After the cells have adapted and are proliferating steadily at the initial concentration, gradually increase the concentration of this compound in the culture medium (e.g., in increments of 0.5x to 1x the initial IC50).

  • Repeat Cycles: Repeat steps 3-5 for several months. It is advisable to cryopreserve cells at each concentration step.

  • Characterize the Resistant Line: After a significant increase in the IC50 (e.g., >5-10 fold) is observed compared to the parental line, the resistant cell line is considered established. Further characterization should be performed to understand the resistance mechanisms.

Detailed Methodology for MTT Cell Viability Assay

This assay measures cell viability based on the metabolic activity of the cells.[7]

Materials:

  • 96-well plates

  • Cells in suspension

  • This compound (and other test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours.

  • Drug Treatment: Add 100 µL of medium containing serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well. Mix thoroughly by pipetting or shaking to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the drug concentration to determine the IC50 value.

Detailed Methodology for Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][12]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Harvesting: After drug treatment, collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.

Visualizations

Signaling_Pathways_in_Byakangelicol_Action_and_Resistance cluster_action This compound Action cluster_resistance Mechanisms of Resistance This compound This compound NF-kB Inhibition NF-kB Inhibition This compound->NF-kB Inhibition Apoptosis Induction Apoptosis Induction This compound->Apoptosis Induction Cell Death Cell Death NF-kB Inhibition->Cell Death Suppresses survival genes Apoptosis Induction->Cell Death Cell Survival Cell Survival PI3K/Akt Pathway PI3K/Akt Pathway PI3K/Akt Pathway->Cell Survival MAPK/ERK Pathway MAPK/ERK Pathway MAPK/ERK Pathway->Cell Survival ABC Transporters ABC Transporters ABC Transporters->this compound Anti-apoptotic Proteins Anti-apoptotic Proteins Anti-apoptotic Proteins->Apoptosis Induction Inhibition

Caption: this compound action and potential resistance pathways.

Experimental_Workflow_for_Investigating_Resistance Start Start Parental Cell Line Parental Cell Line Start->Parental Cell Line Establish Resistant Line Establish Resistant Line Parental Cell Line->Establish Resistant Line Resistant Cell Line Resistant Cell Line Establish Resistant Line->Resistant Cell Line Characterize Resistance Characterize Resistance Resistant Cell Line->Characterize Resistance Overcome Resistance Overcome Resistance Resistant Cell Line->Overcome Resistance MTT Assay (IC50) MTT Assay (IC50) Characterize Resistance->MTT Assay (IC50) Annexin V Assay Annexin V Assay Characterize Resistance->Annexin V Assay Western Blot Western Blot Characterize Resistance->Western Blot Synergistic Combinations Synergistic Combinations Overcome Resistance->Synergistic Combinations Analyze Synergy (CI) Analyze Synergy (CI) Synergistic Combinations->Analyze Synergy (CI) End End Analyze Synergy (CI)->End

Caption: Workflow for studying this compound resistance.

Troubleshooting_Logic_Tree Decreased Drug Sensitivity Decreased Drug Sensitivity Confirm with IC50 Confirm with IC50 Decreased Drug Sensitivity->Confirm with IC50 IC50 Increased? IC50 Increased? Confirm with IC50->IC50 Increased? Investigate Mechanism Investigate Mechanism IC50 Increased?->Investigate Mechanism Yes Optimize Assay Optimize Assay IC50 Increased?->Optimize Assay No Apoptosis Assay Apoptosis Assay Investigate Mechanism->Apoptosis Assay Signaling Pathway Analysis Signaling Pathway Analysis Investigate Mechanism->Signaling Pathway Analysis Drug Efflux Assay Drug Efflux Assay Investigate Mechanism->Drug Efflux Assay Check Seeding Density Check Seeding Density Optimize Assay->Check Seeding Density Reagent Quality Reagent Quality Optimize Assay->Reagent Quality

Caption: Troubleshooting logic for decreased drug sensitivity.

References

Byakangelicol solvent selection for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments using Byakangelicol. The following troubleshooting guides and FAQs address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?

A1: The choice of solvent for this compound depends on the specific requirements of your in vitro assay, particularly the tolerance of the cell line to the solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound. It is advisable to prepare a high-concentration stock solution in DMSO and then dilute it with the cell culture medium to the final desired concentration. The final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[1][2] For cellular assays, it is crucial to include a vehicle control (culture medium with the same final concentration of the solvent) to account for any effects of the solvent itself.

Q2: I am observing precipitation of this compound when I add it to my aqueous buffer. How can I resolve this?

A2: this compound has low solubility in aqueous solutions. A study reported its solubility in water to be 35.90 ± 5.85 µg/mL.[3] Precipitation upon addition to aqueous buffers is a common issue. To address this, consider the following troubleshooting steps:

  • Use of a Co-solvent: Prepare a stock solution in an appropriate organic solvent like DMSO and add it to the aqueous buffer with vigorous vortexing.

  • Sonication: If precipitation still occurs, gentle sonication can help in dissolving the compound.

  • Warming: Gentle warming of the solution can also aid in dissolution, but be cautious about the thermal stability of this compound.

  • Use of Solubilizing Agents: For in vivo preparations, formulations with agents like PEG300, Tween-80, or SBE-β-CD have been used to improve solubility.[4]

Q3: What is the known stability of this compound in solution?

A3: While specific long-term stability data in various solvents is not extensively documented in the provided search results, as a general practice for furanocoumarins, it is recommended to store stock solutions at -20°C or -80°C to minimize degradation. Prepare fresh dilutions for your experiments from the stock solution. Avoid repeated freeze-thaw cycles.

Solvent Selection and Solubility Data

The selection of an appropriate solvent is critical for the successful use of this compound in experiments. Below is a summary of its solubility in various solvents.

Solvent/SystemSolubilityRemarksSource
Water35.90 ± 5.85 µg/mLLow solubility[3]
ChloroformSolubleQualitative data[5]
MethanolSolubleQualitative data[5]
PyridineSolubleQualitative data[5]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (7.48 mM)Clear solution, suitable for in vivo studies.[4]
10% DMSO, 90% (20% SBE-β-CD in Saline)2.5 mg/mL (7.48 mM)Suspended solution, requires sonication. Suitable for oral and intraperitoneal injections.[4]

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays
  • Stock Solution Preparation:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add pure, sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication can be used if necessary.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Dilute the stock solution with the appropriate cell culture medium to the desired final concentrations.

    • Ensure the final DMSO concentration in the medium is non-toxic to the cells (typically ≤ 0.5%).

    • Include a vehicle control in your experiment with the same final concentration of DMSO as the highest concentration of this compound used.

Protocol 2: In Vivo Formulation of this compound

This protocol is based on a formulation that yields a clear solution.[4]

  • Preparation of Stock Solution:

    • Prepare a 25.0 mg/mL stock solution of this compound in DMSO.

  • Preparation of the Final Formulation (for a 1 mL working solution):

    • In a sterile tube, add 100 µL of the 25.0 mg/mL this compound stock solution in DMSO.

    • Add 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

    • Add 450 µL of saline to bring the final volume to 1 mL.

    • Mix the final solution well before administration.

Signaling Pathways and Experimental Workflows

This compound's Interaction with the JAK2/STAT3 Signaling Pathway

This compound has been shown to interact with the JAK2/STAT3 signaling pathway. The diagram below illustrates the canonical JAK2/STAT3 pathway, which is involved in cellular processes like proliferation, differentiation, and apoptosis.

JAK2_STAT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK2_inactive JAK2 JAK2_active p-JAK2 JAK2_inactive->JAK2_active 2. Receptor Dimerization & JAK2 Activation STAT3_inactive STAT3 JAK2_active->STAT3_inactive 3. STAT3 Recruitment & Phosphorylation STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer 4. Dimerization STAT3_dimer_nuc p-STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc 5. Nuclear Translocation This compound This compound This compound->JAK2_active Inhibition DNA DNA STAT3_dimer_nuc->DNA 6. DNA Binding Gene_Expression Target Gene Expression DNA->Gene_Expression 7. Transcription

Caption: this compound inhibits the JAK2/STAT3 signaling pathway.

This compound's Interaction with the NF-κB Signaling Pathway

This compound can also modulate the NF-κB signaling pathway, a key regulator of inflammation. The diagram below shows a simplified canonical NF-κB pathway.

NFkB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) Receptor Receptor Stimulus->Receptor 1. Binding IKK_inactive IKK Complex Receptor->IKK_inactive 2. Signal Transduction IKK_active p-IKK Complex IKK_inactive->IKK_active 3. IKK Activation IkB IκBα IKK_active->IkB 4. IκBα Phosphorylation pIkB p-IκBα IkB->pIkB Proteasome Proteasome pIkB->Proteasome 5. Ubiquitination & Degradation NFkB_complex NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB_complex->NFkB_nuc 6. NF-κB Release & Nuclear Translocation This compound This compound This compound->IKK_active Inhibition DNA DNA NFkB_nuc->DNA 7. DNA Binding Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression 8. Transcription

Caption: this compound's inhibitory effect on the NF-κB pathway.

Experimental Workflow: Solvent Selection for this compound

The following diagram outlines a logical workflow for selecting the appropriate solvent for your experiments with this compound.

Solvent_Selection_Workflow start Start: this compound Experiment exp_type Define Experiment Type start->exp_type in_vitro In Vitro Assay exp_type->in_vitro Cell-based in_vivo In Vivo Study exp_type->in_vivo Animal stock_sol Prepare High-Concentration Stock in DMSO in_vitro->stock_sol formulation Select Formulation: - DMSO/PEG300/Tween-80/Saline - DMSO/SBE-β-CD/Saline in_vivo->formulation check_solubility Check Solubility & Stability stock_sol->check_solubility dissolved Completely Dissolved? check_solubility->dissolved yes_dissolved Yes no_dissolved No troubleshoot Troubleshoot: - Gentle Warming - Sonication dissolved->troubleshoot No dilute Dilute Stock with Culture Medium dissolved->dilute Yes troubleshoot->stock_sol final_conc Check Final Solvent Concentration (e.g., <0.5% DMSO) dilute->final_conc conc_ok Concentration OK? final_conc->conc_ok yes_conc_ok Yes no_conc_ok No adjust_stock Adjust Stock Concentration conc_ok->adjust_stock No vehicle_control Include Vehicle Control conc_ok->vehicle_control Yes adjust_stock->stock_sol proceed_exp Proceed with Experiment vehicle_control->proceed_exp prepare_formulation Prepare Formulation (May require sonication) formulation->prepare_formulation prepare_formulation->proceed_exp

Caption: Logical workflow for this compound solvent selection.

References

Byakangelicol storage and handling best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Byakangelicol. Find answers to frequently asked questions and troubleshooting guidance for common experimental issues.

Storage, Handling, and Stability

Proper storage and handling are critical to maintain the integrity and stability of this compound.

Quick Reference: Storage Conditions

FormStorage TemperatureStabilityShipping Condition
Solid (Powder)-20°C≥ 4 years[1]Room Temperature (in continental US)[1]
In Solvent-80°C[2]Not specified; prepare fresh for best results.N/A
Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

A1: Upon receipt, this compound powder should be stored in a tightly sealed container in a freezer at -20°C.[1][2][3] For long-term stability, this temperature is recommended, and the compound can remain stable for at least four years.[1] If you have prepared a stock solution, it is best to aliquot it and store it at -80°C to avoid repeated freeze-thaw cycles.[2]

Q2: What are the general handling precautions for this compound?

A2: this compound should be handled with standard laboratory precautions. This includes avoiding contact with skin and eyes, as it can cause skin and serious eye irritation.[4][5] Avoid forming dust or aerosols and prevent inhalation, as it may cause respiratory irritation.[2][4] Always use in a well-ventilated area or with appropriate exhaust ventilation.[2] Do not eat, drink, or smoke when handling this product.[2]

Q3: What personal protective equipment (PPE) is required when working with this compound?

A3: The following PPE is recommended:

  • Eye Protection: Safety goggles with side-shields.[2]

  • Hand Protection: Protective gloves.[2]

  • Skin and Body Protection: An impervious lab coat or clothing.[2]

  • Respiratory Protection: A suitable respirator should be used if ventilation is inadequate or if dust is generated.[2]

Q4: What materials or conditions are incompatible with this compound?

A4: Avoid strong acids/alkalis and strong oxidizing or reducing agents, as these are listed as incompatible materials.[2] Also, keep the compound away from direct sunlight and sources of ignition.[2]

Troubleshooting Guide

This section addresses specific issues that may be encountered during experiments involving this compound.

Solubility Issues

Q5: I'm having trouble dissolving this compound. What solvents are recommended?

A5: this compound is practically insoluble in water.[6] For creating stock solutions, organic solvents are necessary. Recommended solvents and their approximate solubilities are summarized below.

SolventSolubility
DMSO~30 mg/mL[1]
DMF~30 mg/mL[1]
Ethanol~10 mg/mL[1]
DMSO:PBS (pH 7.2) (1:3)~0.25 mg/mL[1]

For cell culture experiments, a common practice is to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in the aqueous cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically <0.5%) to avoid solvent-induced artifacts.

Experimental Results

Q6: My experimental results are inconsistent. Could the compound have degraded?

A6: Inconsistent results can be due to compound degradation. This compound is stable under the recommended storage conditions.[2] However, degradation can be influenced by several factors in an experimental setting:[7]

  • Improper Storage: Storing stock solutions at temperatures warmer than -80°C or subjecting them to multiple freeze-thaw cycles can lead to degradation.

  • pH of Media: Stability can be affected by pH. Avoid highly acidic or alkaline conditions.[2]

  • Light Exposure: Protect solutions from direct light.[2]

  • Oxidation: The presence of oxidizing agents can degrade the compound.[2]

To troubleshoot, prepare fresh stock solutions from the powder and ensure all experimental buffers and media are within a neutral pH range.

Q7: What is the known mechanism of action for this compound?

A7: this compound has demonstrated anti-inflammatory properties. Its primary mechanism involves the inhibition of cyclooxygenase-2 (COX-2). It achieves this by suppressing both the enzymatic activity of COX-2 and its expression.[8] This suppression of COX-2 expression is mediated, at least in part, by inhibiting the NF-κB signaling pathway.[8][9] Specifically, it partially inhibits the degradation of IκB-α, which in turn prevents the translocation of the p65 NF-κB subunit to the nucleus.[8]

Byakangelicol_Signaling_Pathway cluster_stimulus Cellular Stimulus cluster_pathway NF-κB Signaling Pathway cluster_target Target Gene & Enzyme cluster_output Inflammatory Response IL-1beta IL-1beta IkappaB_alpha IκB-α p65 p65 NF-κB p65_translocation p65 Translocation to Nucleus p65->p65_translocation Release NFkB_activity NF-κB Activity p65_translocation->NFkB_activity COX2_expression COX-2 Gene Expression NFkB_activity->COX2_expression Induces COX2_activity COX-2 Enzyme Activity COX2_expression->COX2_activity PGE2 Prostaglandin E2 (PGE2) Release COX2_activity->PGE2 This compound This compound This compound->COX2_activity Inhibits

This compound's inhibitory mechanism on the NF-κB and COX-2 pathway.

Experimental Protocols

General Protocol for In Vitro Cell-Based Assays

This protocol provides a general workflow for studying the effects of this compound on cultured cells, such as A549 human pulmonary epithelial cells, for its anti-inflammatory activity.[8]

  • Stock Solution Preparation:

    • Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 50 mM).

    • Store the stock solution in aliquots at -80°C.

  • Cell Culture and Plating:

    • Culture cells (e.g., A549) in appropriate media and conditions until they reach the desired confluency (typically 80-90%).

    • Seed cells into multi-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • The following day, replace the old media with fresh, serum-free, or low-serum media.

    • Prepare working solutions of this compound by diluting the DMSO stock solution into the cell culture media. Typical final concentrations range from 10 µM to 50 µM.[8]

    • Important: Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound dose.

    • Pre-incubate cells with this compound or vehicle for a set time (e.g., 1-2 hours).

  • Inflammatory Stimulus:

    • After pre-incubation, add the inflammatory stimulus (e.g., IL-1β) to the wells (except for the negative control group).

    • Incubate for the desired period (e.g., 18-24 hours) to induce the expression of inflammatory markers like COX-2 and PGE2.

  • Endpoint Analysis:

    • Collect the cell culture supernatant to measure the release of molecules like PGE2 via ELISA.

    • Lyse the cells to collect protein or RNA for downstream analysis such as Western Blotting (to measure COX-2 and IκB-α protein levels) or qPCR (to measure COX-2 mRNA levels).

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock (in DMSO) C Pre-treat cells with This compound or Vehicle A->C B Culture & Plate Cells B->C D Add Inflammatory Stimulus (e.g., IL-1β) C->D E Incubate D->E F Collect Supernatant E->F G Lyse Cells E->G H ELISA (e.g., PGE2) F->H I Western Blot / qPCR (e.g., COX-2, IκB-α) G->I

A typical experimental workflow for studying this compound in vitro.

References

Byakangelicol Cytotoxicity Troubleshooting: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Byakangelicol. The information is presented in a question-and-answer format to directly address common issues encountered during cytotoxicity experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported mechanism of action?

This compound is a furanocoumarin, a class of organic chemical compounds produced by a variety of plants. It has been reported to possess anti-proliferative properties by causing G2/M cell cycle arrest in melanoma cells[1]. Furanocoumarins, in general, are known to exhibit a range of biological activities, including anti-cancer effects, through the modulation of various signaling pathways[2].

Q2: In what solvents is this compound soluble?

This compound is reported to be soluble in chloroform, methanol, and pyridine[1]. For cell culture experiments, it is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.

Q3: What is a typical starting concentration range for this compound in cytotoxicity assays?

While specific IC50 values for this compound are not widely available in a comprehensive table, data from related furanocoumarins suggest that a starting concentration range of 1 µM to 100 µM is appropriate for initial screening in various cancer cell lines.

Troubleshooting Guide

Issue 1: Inconsistent or No Cytotoxic Effect Observed

Q: I am not observing the expected cytotoxic effect of this compound on my cancer cell line. What could be the problem?

A: Several factors could contribute to a lack of cytotoxic effect. Here's a step-by-step troubleshooting guide:

  • Compound Solubility and Stability:

    • Problem: this compound may have precipitated out of the cell culture medium. While soluble in DMSO, its aqueous solubility is limited.

    • Troubleshooting:

      • Ensure your final DMSO concentration in the culture medium is at a non-toxic level, typically below 0.5%. Most cell lines can tolerate up to 1%, but this should be optimized[3].

      • When diluting the DMSO stock solution into the aqueous culture medium, add it dropwise while vortexing or gently mixing to prevent precipitation.

      • Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation is observed, consider preparing a fresh, lower concentration stock solution or using a solubilizing agent, though the latter may have its own effects on the cells.

  • Cell Line Sensitivity:

    • Problem: The cancer cell line you are using may be resistant to this compound's cytotoxic effects.

    • Troubleshooting:

      • If possible, test a panel of different cancer cell lines to identify a sensitive model.

      • Review the literature for studies on the sensitivity of your specific cell line to other furanocoumarins or compounds with a similar mechanism of action.

  • Experimental Parameters:

    • Problem: The concentration range or incubation time may not be optimal.

    • Troubleshooting:

      • Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 µM to 200 µM).

      • Extend the incubation time (e.g., 24, 48, and 72 hours) to determine if the cytotoxic effect is time-dependent.

Issue 2: High Variability in Experimental Replicates

Q: My replicate wells treated with the same concentration of this compound show high variability in cell viability. What is causing this?

A: High variability can stem from several sources. Consider the following:

  • Uneven Cell Seeding:

    • Problem: Inconsistent cell numbers across wells will lead to variable results.

    • Troubleshooting:

      • Ensure you have a single-cell suspension before seeding.

      • Mix the cell suspension thoroughly between plating each set of wells.

      • Allow the plates to sit at room temperature for 15-20 minutes before placing them in the incubator to ensure even cell settling.

  • Inaccurate Compound Dilution:

    • Problem: Errors in preparing serial dilutions will result in inconsistent concentrations.

    • Troubleshooting:

      • Use calibrated pipettes and ensure proper pipetting technique.

      • Prepare a fresh dilution series for each experiment.

  • Edge Effects:

    • Problem: Wells on the perimeter of a multi-well plate are prone to evaporation, leading to changes in media concentration and affecting cell growth.

    • Troubleshooting:

      • Avoid using the outer wells of the plate for experimental samples. Fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.

Quantitative Data

FuranocoumarinCancer Cell LineIC50 (µM)Reference
BergaptenMCF-7 (Breast)25.3[4]
XanthotoxinA549 (Lung)45.6[4]
ImperatorinHeLa (Cervical)15.8[4]
PsoralenHepG2 (Liver)32.1[4]

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of this compound dilutions in culture medium from a DMSO stock solution. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions or control medium (with DMSO vehicle).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Absorbance Reading:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Gently pipette to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

Western Blot for Apoptosis Markers (p53 and Bcl-2)

This protocol outlines the steps to analyze the expression of key apoptosis-related proteins.

  • Protein Extraction:

    • Treat cells with this compound at the desired concentrations and time points.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p53, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

Flow Cytometry for Cell Cycle Analysis

This protocol allows for the quantitative analysis of cell cycle distribution.

  • Cell Preparation:

    • Treat cells with this compound for the desired duration.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Visualizations

The following diagrams illustrate the putative signaling pathways that may be involved in this compound-induced cytotoxicity, based on the known mechanisms of related furanocoumarins and cytotoxic agents.

Troubleshooting Workflow

TroubleshootingWorkflow Start Inconsistent/No Cytotoxicity Solubility Check Compound Solubility - Visual inspection - Adjust DMSO concentration Start->Solubility CellLine Evaluate Cell Line Sensitivity - Test different cell lines - Literature search Start->CellLine Parameters Optimize Experimental Parameters - Wider concentration range - Vary incubation time Start->Parameters Outcome Improved Results Solubility->Outcome CellLine->Outcome Parameters->Outcome Variability High Replicate Variability Seeding Check Cell Seeding - Ensure single-cell suspension - Proper mixing Variability->Seeding Dilution Verify Compound Dilution - Calibrated pipettes - Fresh dilutions Variability->Dilution EdgeEffect Address Edge Effects - Use inner wells - Add PBS to outer wells Variability->EdgeEffect Seeding->Outcome Dilution->Outcome EdgeEffect->Outcome

Caption: A troubleshooting workflow for addressing common issues in this compound cytotoxicity assays.

Putative Apoptotic Pathway

ApoptosisPathway This compound This compound ROS Increased ROS Production This compound->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Bcl2 ↓ Bcl-2 (Anti-apoptotic) Mitochondria->Bcl2 Bax ↑ Bax (Pro-apoptotic) Mitochondria->Bax CytochromeC Cytochrome c Release Bax->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Putative Cell Cycle Arrest Pathway

CellCycleArrest This compound This compound p53 ↑ p53 Activation This compound->p53 p21 ↑ p21 Expression p53->p21 CDK1_CyclinB ↓ CDK1/Cyclin B Activity p21->CDK1_CyclinB inhibition G2M_Arrest G2/M Arrest p21->G2M_Arrest

Caption: Proposed pathway for this compound-induced G2/M cell cycle arrest.

Putative Autophagy Pathway

AutophagyPathway This compound This compound ROS Increased ROS This compound->ROS AMPK ↑ AMPK Activation ROS->AMPK mTOR ↓ mTOR Inhibition AMPK->mTOR inhibition ULK1 ULK1 Complex Activation AMPK->ULK1 mTOR->ULK1 inhibition Autophagosome Autophagosome Formation ULK1->Autophagosome Autophagy Autophagy Autophagosome->Autophagy

Caption: Proposed signaling pathway for this compound-induced autophagy.

References

Validation & Comparative

A Comparative Guide to COX-2 Inhibition: Byakangelicol vs. NS-398

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the cyclooxygenase-2 (COX-2) inhibitory properties of Byakangelicol, a natural furanocoumarin, and NS-398, a synthetic selective COX-2 inhibitor. The information presented is supported by experimental data to aid in research and development decisions.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the available quantitative data on the inhibitory concentrations (IC50) of this compound and NS-398 against COX-1 and COX-2. It is important to note that the data for this compound is derived from a cell-based assay, while data for NS-398 is available from both cell-based and purified enzyme assays, which may influence direct comparability.

CompoundTargetIC50 / Inhibitory ConcentrationAssay SystemSelectivity Index (COX-1/COX-2)
This compound COX-210-50 µM (concentration-dependent inhibition)Human pulmonary epithelial cells (A549)>4 (based on available data)
COX-1No inhibition up to 200 µMHuman pulmonary epithelial cells (A549)
NS-398 COX-23.8 µMPurified ovine COX-2>26
COX-1>100 µMPurified ovine COX-1
COX-21.77 µMHuman recombinant COX-242.4
COX-175 µMHuman recombinant COX-1
COX-25.6 µMHuman peripheral monocytes22.3
COX-1125 µMHuman peripheral monocytes

Note: A higher selectivity index indicates greater selectivity for COX-2 over COX-1. The selectivity index for this compound is an estimate based on the highest tested concentration without COX-1 inhibition and the inhibitory concentration range for COX-2.

Mechanistic Insights into COX-2 Inhibition and Signaling Pathways

This compound and NS-398 inhibit COX-2, a key enzyme in the inflammatory cascade, but their broader mechanisms of action on cellular signaling pathways show distinct differences.

This compound: This natural compound has been shown to inhibit not only the activity of the COX-2 enzyme but also its expression. Its inhibitory mechanism on COX-2 expression is, at least in part, mediated through the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This compound partially inhibits the degradation of IκB-α, which in turn prevents the translocation of the p65 subunit of NF-κB to the nucleus, a critical step for the transcription of pro-inflammatory genes like COX-2.

NS-398: As a selective COX-2 inhibitor, NS-398 directly binds to and inhibits the enzymatic activity of COX-2, preventing the conversion of arachidonic acid to prostaglandins. Beyond direct enzyme inhibition, some studies suggest that NS-398 can modulate other signaling pathways. For instance, it has been reported to suppress p53 accumulation induced by doxorubicin through the inhibition of ROS-mediated JNK activation.

Below are diagrams illustrating the involved signaling pathways.

COX2_Signaling_Pathway cluster_stimulus Inflammatory Stimuli (e.g., IL-1β) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors Stimulus Inflammatory Stimuli IKK IKK Stimulus->IKK Activates PLA2 PLA2 Membrane Membrane Phospholipids ArachidonicAcid Arachidonic Acid Membrane->ArachidonicAcid PLA2 action IκBα IκB-α IKK->IκBα Phosphorylates for degradation NFκB NF-κB (p65/p50) IκBα->NFκB Releases NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates Prostaglandins Prostaglandins (e.g., PGE2) ArachidonicAcid->Prostaglandins COX-2 action COX2 COX-2 Enzyme Inflammation Inflammation Prostaglandins->Inflammation Mediates DNA DNA NFκB_nuc->DNA COX2_mRNA COX-2 mRNA DNA->COX2_mRNA COX2_mRNA->COX2 Translation This compound This compound This compound->IκBα Inhibits degradation This compound->COX2 Inhibits activity NS398 NS-398 NS398->COX2 Inhibits activity Experimental_Workflow cluster_cell_based Cell-Based Assay cluster_enzyme_based Purified Enzyme Assay cluster_analysis Data Analysis A1 Culture A549 Cells A2 Serum Starvation A1->A2 A3 Pre-treat with This compound / NS-398 A2->A3 A4 Induce with IL-1β A3->A4 A5 Incubate for 24h A4->A5 A6 Collect Supernatant A5->A6 A7 Measure PGE2 (EIA) A6->A7 C1 Calculate % Inhibition A7->C1 B1 Combine Buffer, Heme, and COX-1 or COX-2 B2 Add Inhibitor (this compound / NS-398) B1->B2 B3 Pre-incubate B2->B3 B4 Initiate with Arachidonic Acid B3->B4 B5 Incubate B4->B5 B6 Stop Reaction B5->B6 B7 Quantify Prostaglandins (EIA, LC-MS/MS) B6->B7 B7->C1 C2 Determine IC50 Values C1->C2

A Comparative Analysis of Byakangelicol and Other Natural Anti-Inflammatory Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Inflammation is a critical biological response to harmful stimuli, but its chronic dysregulation is a key factor in numerous diseases. The search for potent and safe anti-inflammatory agents has led to significant interest in natural compounds. This guide provides a detailed comparison of Byakangelicol, a furanocoumarin isolated from Angelica dahurica, with other well-researched natural anti-inflammatory compounds: Curcumin, Resveratrol, Quercetin, and Epigallocatechin-3-gallate (EGCG).

Quantitative Comparison of Anti-Inflammatory Activity

The following table summarizes the inhibitory concentrations (IC50) of this compound and other prominent natural compounds against key inflammatory mediators and enzymes. Lower IC50 values indicate higher potency.

CompoundTargetIC50 / Effective ConcentrationCell Line / Assay Conditions
This compound COX-2 & PGE210-50 µM (Concentration-dependent inhibition)A549 cells (IL-1β-induced)[1]
iNOS, IL-1β, IL-6, TNF-αInhibition observed (Specific IC50 not reported)Mouse chondrocytes (IL-1β-induced)[2], RAW264.7 macrophages[3]
Curcumin Nitric Oxide (NO)~5.44 µg/mLRAW264.7 cells[1]
COX-20.52 µMEnzyme Immunoassay
TNF-αInhibition of expressionVarious
IL-6Inhibition of expressionVarious
Resveratrol Nitric Oxide (NO)4.13 ± 0.07 µMRAW264.7 cells
IL-61.12 µMLPS-induced RAW264.7 cells
TNF-α1.92 µMLPS-induced RAW264.7 cells
Quercetin COX-2~10 µM (Inhibition of gene expression)RAW264.7 cells (Pg-fimbriae-stimulated)
15-Lipoxygenase62% inhibitionIn vitro assay
Nitric Oxide (NO)Inhibition observedVarious
EGCG Nitric Oxide (NO)Significant decrease at 150 µMBV-2 microglia cells
COX-2Inhibition of expression3T3-L1 preadipocytes
TNF-α, IL-1β, IL-6Suppression of expressionHuman dermal fibroblasts

Mechanisms of Action and Signaling Pathways

The anti-inflammatory effects of these natural compounds are primarily mediated through the modulation of key signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

This compound exerts its anti-inflammatory effects by selectively targeting the NF-κB signaling pathway . It inhibits the degradation of IκB-α, which in turn prevents the translocation of the p65 subunit of NF-κB into the nucleus.[1] This leads to the downregulation of NF-κB target genes, including those encoding for pro-inflammatory enzymes (COX-2, iNOS) and cytokines (TNF-α, IL-1β, IL-6).[2][3] Notably, this compound has been shown to not affect the MAPK pathway.[1]

Curcumin, Resveratrol, Quercetin, and EGCG exhibit broader mechanisms, often targeting both the NF-κB and MAPK pathways, in addition to other anti-inflammatory actions like antioxidant effects.

Below are diagrams illustrating the key signaling pathways and a general experimental workflow for evaluating anti-inflammatory compounds.

NF-kB Signaling Pathway Inhibition by this compound cluster_NFkB_IkB LPS Inflammatory Stimulus (e.g., LPS, IL-1β) TLR4 TLR4/IL-1R LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_IkB_complex NF-κB/IκBα Complex IkB->NFkB_IkB_complex NFkB->NFkB_IkB_complex NFkB_nucleus Active NF-κB (in Nucleus) Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) NFkB_nucleus->Genes promotes transcription This compound This compound This compound->IkB inhibits degradation NFkB_IkB_complex->NFkB_nucleus IκBα degradation

Caption: this compound inhibits the NF-κB pathway by preventing IκBα degradation.

General MAPK Signaling Pathway Stimulus Inflammatory Stimulus Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK (e.g., MEKK, TAK1) Receptor->MAPKKK MAPKK MAPKK (e.g., MEK, MKK) MAPKKK->MAPKK activates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK activates TranscriptionFactors Transcription Factors (e.g., AP-1, c-Jun) MAPK->TranscriptionFactors activates Response Inflammatory Response TranscriptionFactors->Response leads to

Caption: The MAPK cascade is a key regulator of cellular inflammatory responses.

Experimental Workflow for Anti-inflammatory Compound Screening Start Start: Natural Compound Library CellCulture Cell Culture (e.g., RAW264.7 Macrophages) Start->CellCulture Stimulation Induce Inflammation (e.g., with LPS) CellCulture->Stimulation Treatment Treat with Natural Compound Stimulation->Treatment Assays Perform Anti-inflammatory Assays Treatment->Assays NO_Assay Nitric Oxide (NO) Measurement (Griess Assay) Assays->NO_Assay PGE2_Assay PGE2 Measurement (ELISA) Assays->PGE2_Assay Cytokine_Assay Cytokine Measurement (ELISA/qPCR for TNF-α, IL-6) Assays->Cytokine_Assay WesternBlot Protein Expression Analysis (Western Blot for COX-2, iNOS) Assays->WesternBlot DataAnalysis Data Analysis (IC50 Calculation) NO_Assay->DataAnalysis PGE2_Assay->DataAnalysis Cytokine_Assay->DataAnalysis WesternBlot->DataAnalysis End Identify Lead Compounds DataAnalysis->End

Caption: A typical workflow for in vitro screening of anti-inflammatory compounds.

Experimental Protocols

The quantitative data presented in this guide are primarily derived from in vitro cell-based assays. Below are the general methodologies for key experiments.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell lines (e.g., RAW264.7) or human cell lines (e.g., A549 pulmonary epithelial cells) are commonly used.

  • Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Inflammatory Stimulation: Inflammation is induced by treating the cells with an inflammatory agent, most commonly lipopolysaccharide (LPS) or a pro-inflammatory cytokine like Interleukin-1 beta (IL-1β).

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specific duration before or concurrently with the inflammatory stimulus.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: This assay measures the accumulation of nitrite (NO2-), a stable breakdown product of NO, in the cell culture supernatant.

  • Procedure:

    • After cell treatment, a sample of the culture medium is collected.

    • The supernatant is mixed with Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • The mixture is incubated at room temperature to allow for a colorimetric reaction to occur.

    • The absorbance is measured at approximately 540 nm using a microplate reader.

    • The nitrite concentration is determined by comparison with a standard curve of sodium nitrite.

    • The percentage of NO inhibition is calculated relative to the stimulated, untreated control.

Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-6, IL-1β) Measurement (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive immunoassay used to quantify the concentration of specific proteins like PGE2 and cytokines in the cell culture supernatant.

  • Procedure:

    • A 96-well plate is coated with a capture antibody specific for the target molecule (e.g., anti-PGE2 antibody).

    • The cell culture supernatants and standards are added to the wells.

    • A detection antibody, conjugated to an enzyme (e.g., horseradish peroxidase), is added.

    • A substrate for the enzyme is added, which results in a color change.

    • The reaction is stopped, and the absorbance is read at a specific wavelength.

    • The concentration of the target molecule is calculated from the standard curve.

Protein Expression Analysis (Western Blot)
  • Principle: Western blotting is used to detect the expression levels of specific proteins (e.g., COX-2, iNOS, IκBα) in cell lysates.

  • Procedure:

    • Cells are lysed to extract total protein.

    • Protein concentration is determined using an assay like the Bradford or BCA assay.

    • Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific to the target protein.

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme.

    • A substrate is added that reacts with the enzyme to produce a detectable signal (chemiluminescence or colorimetric).

    • The protein bands are visualized and quantified using an imaging system.

Gene Expression Analysis (Quantitative Real-Time PCR - qPCR)
  • Principle: qPCR is used to measure the mRNA expression levels of target genes (e.g., Ptgs2 for COX-2, Nos2 for iNOS, Tnf, Il6).

  • Procedure:

    • Total RNA is extracted from the treated cells.

    • RNA is reverse-transcribed into complementary DNA (cDNA).

    • The cDNA is used as a template for PCR with gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a fluorescently-labeled probe.

    • The amplification of the target gene is monitored in real-time.

    • The relative expression of the target gene is calculated after normalization to a housekeeping gene (e.g., GAPDH, β-actin).

This comprehensive guide provides a comparative overview of this compound and other key natural anti-inflammatory compounds, offering valuable data and methodological insights for researchers in the field of drug discovery and development.

References

Byakangelicol: A Comparative Guide to its Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory performance of Byakangelicol with other alternatives, supported by experimental data. The information is presented to facilitate research and development in the field of inflammation therapeutics.

Executive Summary

This compound, a furanocoumarin compound, has demonstrated significant anti-inflammatory properties in both in vitro and in vivo studies. Its primary mechanism of action involves the inhibition of the NF-κB signaling pathway, a key regulator of inflammation. This leads to the downstream suppression of pro-inflammatory mediators, including cyclooxygenase-2 (COX-2), prostaglandin E2 (PGE2), and various cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). This guide synthesizes the available quantitative data to compare the efficacy of this compound with established anti-inflammatory agents.

In Vitro Anti-Inflammatory Activity

This compound has been shown to concentration-dependently inhibit key markers of inflammation in various cell lines.

Cell LineInflammatory StimulusMarker InhibitedThis compound Concentration% Inhibition / EffectComparatorComparator Concentration% Inhibition / Effect
A549 (Human lung epithelial cells)IL-1βCOX-2 Expression10-50 µMConcentration-dependent attenuation[1]---
A549 (Human lung epithelial cells)IL-1βPGE2 Release10-50 µMConcentration-dependent attenuation[1]NS-398 (Selective COX-2 inhibitor)0.01-1 µMConcentration-dependent inhibition[1]
RAW 264.7 (Murine macrophages)LPSTNF-α ProductionNot SpecifiedInhibition of pro-inflammatory cytokines[2]---
RAW 264.7 (Murine macrophages)LPSIL-1β ProductionNot SpecifiedInhibition of pro-inflammatory cytokines[2]---
Mouse ChondrocytesIL-1βTNF-α ExpressionNot SpecifiedInhibition of expression[3]---
Mouse ChondrocytesIL-1βIL-6 ExpressionNot SpecifiedInhibition of expression[3]---

In Vivo Anti-Inflammatory Activity

In vivo studies, primarily using the carrageenan-induced paw edema model, have corroborated the anti-inflammatory effects of this compound. This model is a standard for evaluating acute inflammation.

Animal ModelInflammatory AgentThis compound Dose% Inhibition of EdemaComparatorComparator Dose% Inhibition of Edema
RatCarrageenanNot Specified in available abstractsData not available in abstractsIndomethacin5 mg/kgSignificant inhibition[4][5]
MouseTiPs (Titanium Particles)Not SpecifiedSignificantly alleviated cranial osteolysis[2]---
MouseLPSNot SpecifiedReduced neuro-inflammation[6]---

Signaling Pathway and Experimental Workflow

NF-κB Signaling Pathway Inhibition by this compound

This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway. The diagram below illustrates the key steps in this pathway and the points of intervention by this compound.

Caption: this compound inhibits the NF-κB signaling pathway.

General Experimental Workflow for In Vitro Anti-Inflammatory Assay

The following diagram outlines a typical workflow for assessing the anti-inflammatory effects of this compound in a cell-based assay.

G cluster_setup Experiment Setup cluster_stimulation Inflammatory Stimulation cluster_analysis Analysis Cell_Culture Cell Culture (e.g., RAW 264.7) Plating Cell Plating Cell_Culture->Plating Pre-treatment Pre-treatment with This compound or Vehicle Plating->Pre-treatment Stimulation Stimulation with LPS or other agonist Pre-treatment->Stimulation Supernatant_Collection Collect Supernatant Stimulation->Supernatant_Collection Cell_Lysis Cell Lysis Stimulation->Cell_Lysis ELISA ELISA for Cytokines (TNF-α, IL-6, PGE2) Supernatant_Collection->ELISA Western_Blot Western Blot for NF-κB pathway proteins (p-p65, IκBα) Cell_Lysis->Western_Blot Data_Analysis Data Analysis and Quantification ELISA->Data_Analysis Western_Blot->Data_Analysis

Caption: Workflow for in vitro anti-inflammatory evaluation.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rodents

This is a widely used in vivo model for acute inflammation.

  • Animals: Male Wistar rats or Swiss albino mice are typically used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Grouping: Animals are divided into several groups: a control group (vehicle), a positive control group (e.g., Indomethacin, 5-10 mg/kg), and treatment groups receiving different doses of this compound.

  • Drug Administration: this compound or the standard drug is administered orally or intraperitoneally, typically 30-60 minutes before the carrageenan injection.

  • Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each animal[4][7].

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection[4].

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

LPS-Induced Inflammation in RAW 264.7 Macrophages

This in vitro assay is used to screen for anti-inflammatory compounds.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics[8].

  • Cell Plating: Cells are seeded in 96-well or 24-well plates and allowed to adhere overnight[9].

  • Pre-treatment: Cells are pre-treated with various concentrations of this compound or a vehicle control for 1-2 hours[8].

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the cell culture medium and incubating for a specified period (e.g., 24 hours)[4][8].

  • Sample Collection: The cell culture supernatant is collected for cytokine analysis, and the cells are lysed to extract proteins for Western blotting.

  • Cytokine Measurement: The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and PGE2 in the supernatant are quantified using specific ELISA kits[8].

  • Western Blot Analysis: Cell lysates are used to determine the expression levels of key proteins in the NF-κB pathway, such as phosphorylated p65 and IκBα, to elucidate the mechanism of action[8]. The standard Western blot procedure involves SDS-PAGE, protein transfer to a membrane, blocking, incubation with primary and secondary antibodies, and detection[10].

Conclusion

The available evidence strongly suggests that this compound is a potent anti-inflammatory agent. Its ability to inhibit the NF-κB signaling pathway and consequently reduce the production of a range of pro-inflammatory mediators makes it a promising candidate for further investigation and development as a therapeutic for inflammatory diseases. Direct comparative studies with established NSAIDs in various in vivo models will be crucial to fully delineate its therapeutic potential and relative efficacy.

References

A Comparative Analysis of Byakangelicol and Celecoxib: Mechanisms and Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory compounds Byakangelicol and Celecoxib. By examining their mechanisms of action, available efficacy data, and the experimental protocols used for their evaluation, this document aims to offer a valuable resource for researchers in the field of drug discovery and development.

Comparative Data Summary

The following tables summarize the key characteristics and available quantitative data for this compound and Celecoxib.

Table 1: General Properties and Mechanism of Action

FeatureThis compoundCelecoxib
Chemical Class FuranocoumarinDiaryl-substituted pyrazole
Primary Target Cyclooxygenase-2 (COX-2)[1]Cyclooxygenase-2 (COX-2)[1][2][3]
Additional Targets/Pathways NF-κB signaling pathway[1], SHP-1/JAK2/STAT3 signaling pathwayNF-κB signaling pathway, PDK-1 signaling, Carbonic Anhydrase 2 and 3[2]
Selectivity Selective for COX-2 over COX-1[1]Highly selective for COX-2 over COX-1[1][2]

Table 2: In Vitro Efficacy Data

ParameterThis compoundCelecoxib
COX-2 Inhibition Concentration-dependent inhibition observed at 10-50 µM[1]IC₅₀: ~0.04 µM - 3.06 µM

Note: A direct IC₅₀ value for this compound's COX-2 inhibition was not available in the reviewed literature, representing a key data gap for direct quantitative comparison.

Signaling Pathways

The following diagrams illustrate the known signaling pathways affected by this compound and Celecoxib.

Byakangelicol_Signaling_Pathway cluster_inflammation Inflammatory Stimuli (e.g., IL-1β) cluster_this compound This compound cluster_pathway Cellular Signaling Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK JAK2 JAK2 Inflammatory Stimuli->JAK2 This compound This compound This compound->IKK inhibits COX2_protein COX-2 Protein This compound->COX2_protein inhibits activity SHP1 SHP-1 This compound->SHP1 activates IκBα IκBα IKK->IκBα phosphorylates NF-κB p65/p50 IκBα->NF-κB releases nucleus Nucleus NF-κB->nucleus translocates to COX2_gene COX-2 Gene Transcription nucleus->COX2_gene activates COX2_gene->COX2_protein PGs Prostaglandins COX2_protein->PGs produces SHP1->JAK2 dephosphorylates STAT3 STAT3 JAK2->STAT3 phosphorylates STAT3_p p-STAT3 STAT3->STAT3_p STAT3_p->nucleus translocates to

This compound's multi-target anti-inflammatory mechanism.

Celecoxib_Signaling_Pathway cluster_inflammation Inflammatory Stimuli cluster_celecoxib Celecoxib cluster_pathway Cellular Signaling Inflammatory Stimuli Inflammatory Stimuli PLA2 PLA2 Inflammatory Stimuli->PLA2 IKK IKK Inflammatory Stimuli->IKK Celecoxib Celecoxib COX2 COX-2 Celecoxib->COX2 highly selective ahibition Celecoxib->IKK inhibits (COX-2 independent) AA Arachidonic Acid PLA2->AA releases AA->COX2 substrate for PGH2 PGH2 COX2->PGH2 PGs Prostaglandins (PGE2, etc.) PGH2->PGs NF-κB p65/p50 IKK->NF-κB activates nucleus Nucleus NF-κB->nucleus translocates to

Celecoxib's primary mechanism via selective COX-2 inhibition.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the anti-inflammatory properties of this compound and Celecoxib.

COX-2 Inhibition Assay (Fluorometric)

This protocol is designed to screen for inhibitors of cyclooxygenase-2.

  • Materials:

    • Human recombinant COX-2 enzyme

    • COX Assay Buffer

    • COX Probe

    • COX Cofactor

    • Arachidonic Acid

    • NaOH

    • Test compounds (this compound, Celecoxib)

    • 96-well microplate

    • Fluorometric plate reader

  • Procedure:

    • Compound Preparation: Dissolve test compounds in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions to achieve the desired final concentrations.

    • Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing COX Assay Buffer, COX Probe, diluted COX Cofactor, and human recombinant COX-2 enzyme.

    • Incubation with Inhibitor: Add the test compound dilutions to the respective wells. For control wells, add the solvent vehicle. Incubate the plate at 25°C for a specified period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

    • Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid and NaOH to each well.

    • Fluorometric Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in a kinetic mode at 25°C for 5-10 minutes.

    • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence curve). The percent inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control. The IC₅₀ value is calculated from the dose-response curve.

NF-κB Reporter Assay

This assay quantifies the activity of the NF-κB transcription factor in response to inflammatory stimuli and potential inhibitors.

  • Materials:

    • HEK293 cells stably transfected with an NF-κB-luciferase reporter construct

    • Cell culture medium (e.g., DMEM)

    • Fetal Bovine Serum (FBS)

    • Inflammatory stimulus (e.g., TNF-α, IL-1β)

    • Test compounds (this compound, Celecoxib)

    • Luciferase assay reagent

    • 96-well cell culture plate

    • Luminometer

  • Procedure:

    • Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the test compounds for a predetermined time (e.g., 1-2 hours).

    • Stimulation: Induce NF-κB activation by adding an inflammatory stimulus (e.g., TNF-α) to the wells.

    • Incubation: Incubate the plate for a further period (e.g., 6-24 hours) to allow for luciferase expression.

    • Cell Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

    • Data Analysis: Normalize the luciferase activity to a control (e.g., cell viability) if necessary. The inhibitory effect of the compounds on NF-κB activation is determined by the reduction in luciferase signal compared to the stimulated control.

Western Blot for STAT3 Phosphorylation

This protocol is used to assess the phosphorylation status of STAT3, a key event in its activation.

  • Materials:

    • Cell line of interest (e.g., breast cancer cell line for this compound studies)

    • Cell culture reagents

    • Stimulus for STAT3 activation (e.g., IL-6)

    • Test compounds (this compound)

    • Lysis buffer with protease and phosphatase inhibitors

    • Protein quantification assay (e.g., BCA assay)

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% BSA in TBST)

    • Primary antibodies (anti-phospho-STAT3, anti-total-STAT3)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Cell Culture and Treatment: Culture cells to a suitable confluency. Pre-treat with the test compound for a specified duration, followed by stimulation to induce STAT3 phosphorylation.

    • Cell Lysis: Lyse the cells on ice using a lysis buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the cell lysates.

    • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Immunoblotting: Block the membrane and then incubate with the primary antibody against phosphorylated STAT3. Subsequently, incubate with an HRP-conjugated secondary antibody.

    • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total STAT3 to serve as a loading control.

    • Data Analysis: Quantify the band intensities and normalize the phosphorylated STAT3 signal to the total STAT3 signal to determine the effect of the compound on STAT3 phosphorylation.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for comparing the anti-inflammatory effects of two compounds.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis & Comparison Compound_Prep Compound Preparation (this compound & Celecoxib) COX2_Assay COX-2 Inhibition Assay Compound_Prep->COX2_Assay NFkB_Assay NF-κB Reporter Assay Compound_Prep->NFkB_Assay Cytokine_Assay Cytokine Measurement (ELISA) Compound_Prep->Cytokine_Assay Western_Blot Western Blot (p-STAT3, COX-2 expression) Compound_Prep->Western_Blot Cell_Culture Cell Culture (e.g., Macrophages, Epithelial cells) Cell_Culture->NFkB_Assay Cell_Culture->Cytokine_Assay Cell_Culture->Western_Blot IC50_Calc IC₅₀ Calculation COX2_Assay->IC50_Calc Dose_Response Dose-Response Curves NFkB_Assay->Dose_Response Cytokine_Assay->Dose_Response Western_Blot->Dose_Response Statistical_Analysis Statistical Analysis IC50_Calc->Statistical_Analysis Dose_Response->Statistical_Analysis Comparative_Efficacy Comparative Efficacy Assessment Statistical_Analysis->Comparative_Efficacy

Workflow for in vitro comparison of anti-inflammatory compounds.

References

A Comparative Analysis of the Efficacy of Byakangelicol and Diclofenac

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth review of the anti-inflammatory and analgesic properties of the natural compound Byakangelicol versus the established NSAID Diclofenac, supported by experimental data.

This guide provides a comprehensive comparison of the efficacy of this compound, a natural furanocoumarin, and Diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID). The analysis is based on available preclinical and clinical data, with a focus on their mechanisms of action and their performance in established experimental models of inflammation and pain. This document is intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action

This compound: This natural compound has been shown to exert its anti-inflammatory effects primarily through the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1] this compound inhibits both the activity and the expression of COX-2, which is a key enzyme in the synthesis of prostaglandins, potent mediators of inflammation and pain.[1] Furthermore, studies suggest that this compound's inhibitory action on COX-2 expression may be mediated, at least in part, by the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] In vitro studies have also demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2][3]

Diclofenac: As a classic NSAID, Diclofenac's primary mechanism of action is the non-selective inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. By blocking these enzymes, Diclofenac effectively reduces the production of prostaglandins throughout the body. While COX-2 is induced during inflammation, COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining kidney function. The non-selective nature of Diclofenac contributes to both its therapeutic effects and its potential side effects.

Quantitative Efficacy Data

The following tables summarize the available quantitative data on the efficacy of this compound and Diclofenac in various experimental models. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from separate studies.

Table 1: Cyclooxygenase (COX) Inhibition

CompoundTargetIC50
This compound COX-2Data not available
COX-1No significant inhibition up to 200 microM[1]
Diclofenac COX-10.076 microM
COX-20.026 microM

Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

CompoundDoseTime Point% Inhibition of Edema
This compound Data not availableData not availableData not available
Diclofenac 10 mg/kg4 hours~50%

Table 3: In Vivo Analgesic Activity (Acetic Acid-Induced Writhing Test)

CompoundDose% Inhibition of Writhing
This compound Data not availableData not available
Diclofenac 10 mg/kg~70-80%

Table 4: Inhibition of Inflammatory Mediators

CompoundMediatorCell Type/Model% Inhibition
This compound PGE2IL-1β-induced A549 cellsConcentration-dependent
TNF-αIL-1β-induced mouse chondrocytesInhibited expression[3]
IL-6IL-1β-induced mouse chondrocytesInhibited expression[3]
Diclofenac PGE2-Potent inhibition
TNF-α-Limited direct inhibition
IL-6-Limited direct inhibition

Experimental Protocols

A detailed description of the methodologies used in the key experiments cited is provided below to allow for critical evaluation and replication of the findings.

Carrageenan-Induced Paw Edema

This is a widely used and reproducible model of acute inflammation.

  • Animal Model: Typically, male Wistar rats or Swiss albino mice are used.

  • Procedure: A sub-plantar injection of a 1% solution of carrageenan in saline is administered into the right hind paw of the animal. The contralateral paw receives an injection of saline to serve as a control.

  • Drug Administration: The test compounds (this compound or Diclofenac) or the vehicle are administered orally or intraperitoneally at a specified time before the carrageenan injection.

  • Measurement of Edema: The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for the treated groups compared to the vehicle-treated control group.

Acetic Acid-Induced Writhing Test

This is a common model for screening peripheral analgesic activity.

  • Animal Model: Typically, Swiss albino mice are used.

  • Procedure: A 0.6% solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).

  • Drug Administration: The test compounds or vehicle are administered orally or intraperitoneally at a specified time before the acetic acid injection.

  • Observation: The number of writhes is counted for a defined period (e.g., 20 minutes) following the acetic acid injection.

  • Data Analysis: The percentage inhibition of writhing is calculated for the treated groups compared to the vehicle-treated control group.

Measurement of Prostaglandin E2 (PGE2), TNF-α, and IL-6

The levels of these inflammatory mediators are typically measured in cell culture supernatants or in tissue homogenates from in vivo experiments.

  • Method: Enzyme-Linked Immunosorbent Assay (ELISA) is the most common method used for the quantification of these molecules.

  • Procedure:

    • In Vitro: Cells (e.g., macrophages, chondrocytes) are stimulated with an inflammatory agent (e.g., lipopolysaccharide [LPS] or IL-1β) in the presence or absence of the test compounds. The cell culture supernatant is then collected.

    • In Vivo: Tissue from the inflamed area (e.g., paw tissue from the carrageenan model) is homogenized.

  • Analysis: The concentration of PGE2, TNF-α, or IL-6 in the samples is determined using specific ELISA kits according to the manufacturer's instructions.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

Diclofenac_COX_Pathway Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Metabolized by Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Synthesizes Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Mediate Diclofenac Diclofenac Diclofenac->COX-1 / COX-2 Inhibits

Diagram 1: Simplified signaling pathway of Diclofenac's mechanism of action.

Byakangelicol_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates for degradation NF-κB NF-κB IκBα->NF-κB Inhibits Nucleus Nucleus NF-κB->Nucleus Translocates to COX-2 Gene Transcription COX-2 Gene Transcription NF-κB->COX-2 Gene Transcription Induces COX-2 Protein COX-2 Protein COX-2 Gene Transcription->COX-2 Protein Leads to This compound This compound This compound->IKK Inhibits (putative) This compound->NF-κB Inhibits translocation (putative)

Diagram 2: Proposed signaling pathway for this compound's inhibition of COX-2 expression.

Experimental_Workflow_Inflammation Animal Model\n(Rat/Mouse) Animal Model (Rat/Mouse) Drug Administration\n(this compound/Diclofenac/Vehicle) Drug Administration (this compound/Diclofenac/Vehicle) Animal Model\n(Rat/Mouse)->Drug Administration\n(this compound/Diclofenac/Vehicle) Induction of Inflammation\n(Carrageenan/Acetic Acid) Induction of Inflammation (Carrageenan/Acetic Acid) Drug Administration\n(this compound/Diclofenac/Vehicle)->Induction of Inflammation\n(Carrageenan/Acetic Acid) Observation & Measurement\n(Paw Volume/Writhing Counts) Observation & Measurement (Paw Volume/Writhing Counts) Induction of Inflammation\n(Carrageenan/Acetic Acid)->Observation & Measurement\n(Paw Volume/Writhing Counts) Data Analysis\n(% Inhibition) Data Analysis (% Inhibition) Observation & Measurement\n(Paw Volume/Writhing Counts)->Data Analysis\n(% Inhibition)

Diagram 3: General experimental workflow for in vivo anti-inflammatory and analgesic assays.

Conclusion

Both this compound and Diclofenac demonstrate significant anti-inflammatory and analgesic properties. Diclofenac, a well-established NSAID, acts through the non-selective inhibition of COX enzymes. This compound, a natural compound, appears to exert its effects through a more targeted inhibition of COX-2, potentially via the NF-κB pathway.

References

Byakangelicol: A Robust Quality Control Marker for Angelica dahurica

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the quality and consistency of botanical raw materials is paramount. In the case of Angelica dahurica, a widely used plant in traditional medicine, byakangelicol has emerged as a critical quality control (QC) marker. This guide provides a comparative analysis of this compound and other key markers, supported by experimental data and detailed analytical protocols, to facilitate robust quality assessment of Angelica dahurica.

Angelica dahurica root contains a variety of bioactive coumarins, with this compound being a significant component. Its consistent presence and correlation with the herb's therapeutic effects make it a reliable indicator of quality. However, a comprehensive QC strategy should also consider other related coumarins to ensure a complete profile of the material.

Comparative Analysis of Quality Control Markers

The quality of Angelica dahurica is often assessed by quantifying a panel of coumarin compounds. This compound, alongside imperatorin, isoimperatorin, and oxypeucedanin, are frequently cited as the primary markers.[1][2][3] The content of these compounds can vary depending on the geographical origin and processing methods of the plant material.[1][4][5]

Below is a summary of quantitative data from various studies, showcasing the typical content ranges for these key markers.

MarkerByakangelicinImperatorinIsoimperatorinOxypeucedaninReference
Content Range (mg/g) 0.06 - 0.140.28 - 0.630.280.39[2]
Content Range (mg/g) 0.12 - 0.320.09 - 0.39-0.17 - 0.35[3]
Mean Content (mg/g) 0.0631.2770.6492.844[4]

Experimental Protocols for Marker Quantification

Accurate quantification of this compound and other markers is crucial for effective quality control. High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UPLC), and Proton Nuclear Magnetic Resonance (¹H-qNMR) are the most commonly employed analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used method for the simultaneous determination of multiple coumarins in Angelica dahurica.

Sample Preparation:

  • Accurately weigh 1.0 g of powdered Angelica dahurica root.

  • Add 50 mL of methanol and subject to ultrasonic extraction for 30 minutes.

  • Cool the extract to room temperature and replenish the lost weight with methanol.

  • Filter the solution through a 0.45 µm membrane filter before injection.

Chromatographic Conditions:

  • Column: Platisil ODS C18 (4.6 mm x 250 mm, 5 µm)[1]

  • Mobile Phase: Acetonitrile-Water gradient[1]

  • Flow Rate: 1.0 mL/min[1]

  • Detection Wavelength: 254 nm[1]

  • Column Temperature: 30°C[1]

Ultra-High-Performance Liquid Chromatography (UPLC)

UPLC offers faster analysis times and improved resolution compared to conventional HPLC.

Sample Preparation:

  • Accurately weigh 0.5 g of powdered Angelica dahurica root.

  • Add 25 mL of methanol and perform ultrasonic-assisted extraction for 30 minutes.

  • Centrifuge the extract at 13,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm membrane filter prior to analysis.

Chromatographic Conditions:

  • Column: ACQUITY UPLC BEH C18 (2.1 mm x 100 mm, 1.7 µm)[4][6]

  • Mobile Phase: Acetonitrile and water with a gradient elution[4][6]

  • Flow Rate: 0.3 mL/min[6]

  • Detection Wavelength: 254 nm[4][6]

  • Column Temperature: 25°C[6]

Proton Nuclear Magnetic Resonance (¹H-qNMR)

¹H-qNMR is a powerful quantitative tool that does not require individual reference standards for each analyte, making it an efficient method for quality control.

Sample Preparation:

  • Accurately weigh 25 mg of dried, powdered Angelica dahurica root.

  • Extract with methanol (2 x 1.5 mL) using ultrasonication for 40 minutes at 40°C.[3]

  • Combine the extracts and evaporate to dryness.

  • Dissolve the residue in a known concentration of an internal standard (e.g., maleic acid) in a deuterated solvent (e.g., DMSO-d₆).

¹H-qNMR Parameters:

  • Spectrometer: 600 MHz[3]

  • Solvent: DMSO-d₆[3]

  • Internal Standard: Maleic Acid

  • Key Signals for Quantification: Specific, well-resolved proton signals for this compound and other markers are used for integration and subsequent concentration calculation relative to the internal standard.

Experimental Workflow and Signaling Pathway Inhibition

To visualize the analytical process and the biological activity of this compound, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis start Angelica dahurica Root Powder extraction Ultrasonic Extraction (Methanol) start->extraction filtration Filtration extraction->filtration hplc HPLC filtration->hplc Inject uplc UPLC filtration->uplc Inject qnmr ¹H-qNMR filtration->qnmr Prepare for NMR quantification Quantification of This compound & Others hplc->quantification uplc->quantification qnmr->quantification quality Quality Assessment quantification->quality

Figure 1. Experimental workflow for the quality control of Angelica dahurica.

This compound has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[7] This pathway is a key regulator of inflammation, and its inhibition is a target for many anti-inflammatory drugs. This compound's mechanism of action involves the suppression of IκBα degradation, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[8][9][10]

nf_kb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR) IKK IKK Complex receptor->IKK Signal IkBa_p65 IκBα-p65/p50 (Inactive NF-κB) IKK->IkBa_p65 Phosphorylates IκBα p65 p65/p50 (Active NF-κB) IkBa_p P-IκBα IkBa_p65->IkBa_p p65_nuc p65/p50 p65->p65_nuc Translocation IkBa_deg IκBα Degradation IkBa_p->IkBa_deg IkBa_deg->p65 Releases This compound This compound This compound->IkBa_deg Inhibits gene Pro-inflammatory Gene Expression p65_nuc->gene

Figure 2. Inhibition of the NF-κB signaling pathway by this compound.

References

A Comparative Guide to Analytical Methods for Byakangelicol Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent analytical methods for the quantification of Byakangelicol: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This objective overview, supported by experimental data, aims to assist researchers in selecting the most appropriate method for their specific needs, whether for quality control of herbal extracts or for pharmacokinetic studies.

Performance Comparison of Analytical Methods

The selection of an analytical method is contingent on the specific research question, the nature of the sample matrix, and the required sensitivity and selectivity. Below is a summary of the performance characteristics of HPLC-DAD and UPLC-MS/MS methods for this compound analysis.

ParameterHPLC-DADUPLC-MS/MS
Linearity (Range) 2.25 - 45.0 µg/mL1 - 2000 ng/mL
Correlation Coefficient (r²) > 0.999> 0.995
Limit of Quantification (LOQ) Not explicitly stated, but implied to be at the low end of the linear range.1 ng/mL
Precision (RSD%) < 2%Intra-day: < 11%, Inter-day: < 12%
Accuracy (Recovery %) 98.7%92.0% - 108.7%
Matrix Radix Angelicae Dahuricae (plant extract)Rat Plasma
Selectivity Good separation from other coumarins.High, based on specific precursor and product ion transitions.
Sample Preparation Ultrasonic extraction with methanol.Protein precipitation with acetonitrile.
Analysis Time ~30 minutes4 minutes

Experimental Protocols

HPLC-DAD Method for this compound in Radix Angelicae Dahuricae

This method is suitable for the quality control and standardization of plant extracts containing this compound.

Sample Preparation:

  • Weigh 1.0 g of powdered Radix Angelicae Dahuricae sample.

  • Add 50 mL of methanol.

  • Perform ultrasonic extraction for 30 minutes.

  • Filter the extract through a 0.45 µm membrane filter prior to injection.

Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatograph with a Diode Array Detector.

  • Column: Hypersil ODS C18 column (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution of acetonitrile (A) and water (B).

    • 0-10 min: 20-30% A

    • 10-25 min: 30-50% A

    • 25-30 min: 50-60% A

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 254 nm.

UPLC-MS/MS Method for this compound in Rat Plasma

This highly sensitive and selective method is ideal for pharmacokinetic studies of this compound in biological matrices.[1]

Sample Preparation:

  • To 50 µL of rat plasma, add 150 µL of acetonitrile containing the internal standard (fargesin, 50 ng/mL).[1]

  • Vortex the mixture for 1 minute to precipitate proteins.[1]

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.[1]

  • Transfer the supernatant for UPLC-MS/MS analysis.[1]

Chromatographic and Mass Spectrometric Conditions:

  • Instrument: Ultra-Performance Liquid Chromatograph coupled with a Tandem Mass Spectrometer.[1]

  • Column: UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm).[1]

  • Mobile Phase: A gradient elution of acetonitrile and 0.1% formic acid in water at a flow rate of 0.4 mL/min.[1]

  • Ionization Mode: Positive electrospray ionization (ESI+).[1]

  • Detection: Multiple Reaction Monitoring (MRM) mode.[1]

    • This compound transition: m/z [to be specified based on experimental data]

    • Internal Standard (Fargesin) transition: m/z [to be specified based on experimental data]

Visualizing Method Validation and Biological Activity

To further elucidate the processes involved in the analysis and the compound's mechanism of action, the following diagrams illustrate the general workflow of analytical method validation and a key signaling pathway affected by this compound.

analytical_method_validation_workflow cluster_method_development Method Development cluster_method_validation Method Validation cluster_application Application md_start Define Analytical Requirements md_lit_search Literature Search & Method Scouting md_start->md_lit_search md_optimization Optimization of Parameters md_lit_search->md_optimization mv_specificity Specificity/ Selectivity md_optimization->mv_specificity mv_linearity Linearity & Range mv_specificity->mv_linearity mv_accuracy Accuracy mv_linearity->mv_accuracy mv_precision Precision (Repeatability & Intermediate) mv_accuracy->mv_precision mv_lod_loq LOD & LOQ mv_precision->mv_lod_loq mv_robustness Robustness mv_lod_loq->mv_robustness app_routine Routine Analysis mv_robustness->app_routine app_cross_validation Cross-Validation (if applicable) app_routine->app_cross_validation

General workflow for analytical method validation.

byakangelicol_nfkb_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., IL-1β) ikb_kinase IKK Complex stimulus->ikb_kinase ikb IκBα ikb_kinase->ikb phosphorylates nfkb NF-κB (p65/p50) ikb_degradation IκBα Degradation ikb->ikb_degradation nfkb_n NF-κB (p65/p50) nfkb->nfkb_n translocates This compound This compound This compound->ikb_kinase inhibits dna DNA nfkb_n->dna binds to gene_expression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) dna->gene_expression activates ikb_degradation->nfkb releases

Inhibitory effect of this compound on the NF-κB signaling pathway.

Conclusion

Both HPLC-DAD and UPLC-MS/MS are powerful techniques for the analysis of this compound. The choice between them should be guided by the specific application. For routine quality control of herbal medicines and extracts, where the concentration of this compound is relatively high, the HPLC-DAD method offers a robust and cost-effective solution. For pharmacokinetic studies and the analysis of biological samples where high sensitivity, selectivity, and speed are paramount, the UPLC-MS/MS method is the superior choice.[1] Understanding the pharmacological activity of this compound, such as its inhibition of the NF-κB signaling pathway, provides a rationale for its quantification in various matrices and its potential therapeutic applications.

References

Byakangelicol: A Comparative Guide to its COX-2 Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Byakangelicol's selectivity for cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1), supported by available experimental data. This compound, a furanocoumarin isolated from Angelica dahurica, has demonstrated significant anti-inflammatory properties, primarily attributed to its selective inhibition of COX-2. This selectivity is a critical attribute for potential therapeutic agents, as it suggests a reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors.

Quantitative Analysis of COX Inhibition

While specific IC50 values for this compound are not consistently reported across peer-reviewed literature, studies have established its selective inhibition of COX-2. The following table summarizes the available concentration-dependent inhibitory data.

CompoundTarget EnzymeTest SystemInhibitory Concentration% InhibitionReference
This compound COX-1Human pulmonary epithelial cell line (A549)Up to 200 µMNo effect on activity or expression[1][2]
This compound COX-2Human pulmonary epithelial cell line (A549)10-50 µMConcentration-dependent inhibition of activity[1][2]

Note: The absence of specific IC50 values in the reviewed literature prevents the calculation of a precise selectivity index (IC50 COX-1 / IC50 COX-2). However, the data strongly indicates a high selectivity for COX-2, as no inhibition of COX-1 was observed at concentrations significantly higher than those effective against COX-2.

Experimental Protocols

To determine the cyclooxygenase inhibitory activity and selectivity of a compound like this compound, a whole blood assay is a common and physiologically relevant method.

Determination of COX-1 and COX-2 Inhibitory Activity using a Human Whole Blood Assay

Objective: To determine the concentration of this compound required to inhibit 50% of COX-1 and COX-2 activity (IC50) in a human whole blood matrix.

Materials:

  • Freshly drawn human venous blood from healthy, drug-free volunteers.

  • This compound (test compound).

  • Lipopolysaccharide (LPS) for COX-2 induction.

  • Arachidonic acid (substrate).

  • Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2) ELISA kits.

  • Appropriate solvents and buffers.

Experimental Workflow:

G cluster_0 COX-1 Assay cluster_1 COX-2 Assay cluster_2 Data Analysis Blood1 Heparinized whole blood Incubate1 Incubate with this compound (various concentrations) Blood1->Incubate1 Clot Allow blood to clot (induces COX-1 activity) Incubate1->Clot Centrifuge1 Centrifuge to separate serum Clot->Centrifuge1 ELISA1 Measure TXB2 levels (COX-1 product) via ELISA Centrifuge1->ELISA1 Plot Plot % inhibition vs. concentration ELISA1->Plot Data Blood2 Heparinized whole blood LPS Incubate with LPS (to induce COX-2 expression) Blood2->LPS Incubate2 Add this compound (various concentrations) LPS->Incubate2 AA Add Arachidonic Acid Incubate2->AA Centrifuge2 Centrifuge to separate plasma AA->Centrifuge2 ELISA2 Measure PGE2 levels (COX-2 product) via ELISA Centrifuge2->ELISA2 ELISA2->Plot Data IC50 Calculate IC50 values for COX-1 and COX-2 Plot->IC50 Selectivity Determine Selectivity Index (IC50 COX-1 / IC50 COX-2) IC50->Selectivity

Figure 1: Experimental workflow for determining COX-1 and COX-2 selectivity.

Procedure:

  • COX-1 Activity Assay:

    • Aliquots of heparinized human whole blood are incubated with various concentrations of this compound or vehicle control.

    • Spontaneous clotting is allowed to occur at 37°C for 1 hour, which serves as a stimulus for COX-1-mediated TXB2 production by platelets.

    • The reaction is stopped, and serum is collected by centrifugation.

    • TXB2 levels in the serum are quantified using a specific ELISA kit.

  • COX-2 Activity Assay:

    • Aliquots of heparinized human whole blood are first incubated with LPS for 24 hours at 37°C to induce the expression of COX-2 in monocytes.

    • The LPS-treated blood is then incubated with various concentrations of this compound or vehicle control.

    • Arachidonic acid is added to initiate the COX-2 reaction.

    • The reaction is stopped, and plasma is collected by centrifugation.

    • PGE2 levels in the plasma are quantified using a specific ELISA kit.

  • Data Analysis:

    • The percentage inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production is calculated for each concentration of this compound relative to the vehicle control.

    • IC50 values are determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

    • The selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.

Signaling Pathway

This compound exerts its anti-inflammatory effects not only by directly inhibiting COX-2 activity but also by suppressing its expression. The primary mechanism for this suppression is through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3]

G cluster_0 Cellular Response to Inflammatory Stimuli Stimuli Inflammatory Stimuli (e.g., IL-1β) IKK IKK Activation Stimuli->IKK IkB Phosphorylation and Degradation of IκBα IKK->IkB NFkB_translocation NF-κB (p65/p50) Translocation to Nucleus IkB->NFkB_translocation Gene_transcription Gene Transcription NFkB_translocation->Gene_transcription COX2_expression COX-2 Expression Gene_transcription->COX2_expression PGE2 Prostaglandin E2 (Inflammation) COX2_expression->PGE2 This compound This compound This compound->IkB Inhibits

Figure 2: this compound's inhibition of the NF-κB signaling pathway.

Under normal inflammatory conditions, stimuli such as interleukin-1 beta (IL-1β) activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its degradation. This frees the NF-κB dimer (p65/p50) to translocate into the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including COX-2. This compound has been shown to partially inhibit the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and subsequent expression of COX-2.[2]

Conclusion

The available evidence strongly supports the classification of this compound as a selective COX-2 inhibitor. Its ability to inhibit COX-2 activity at concentrations that do not affect COX-1, coupled with its mechanism of suppressing COX-2 expression via the NF-κB pathway, makes it a promising candidate for further investigation as a novel anti-inflammatory agent with a potentially favorable safety profile. Further studies to precisely quantify its IC50 values for both COX isoforms are warranted to fully characterize its selectivity and therapeutic potential.

References

A Comparative Analysis of Byakangelicol and Byakangelicin for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of two furanocoumarins, Byakangelicol and Byakangelicin, for researchers, scientists, and drug development professionals. Sourced from plants of the Angelica genus, these compounds have garnered interest for their distinct pharmacological activities. This document summarizes their physicochemical properties, biological activities with a focus on anti-inflammatory effects, and underlying mechanisms of action, supported by experimental data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and Byakangelicin is presented below. These properties are crucial for understanding their pharmacokinetic and pharmacodynamic profiles.

PropertyThis compoundByakangelicin
Molecular Formula C₁₇H₁₆O₆[1][2]C₁₇H₁₈O₇[3][4]
Molecular Weight 316.31 g/mol [2]334.3 g/mol [3][4]
IUPAC Name 9-[[(2R)-3,3-dimethyloxiran-2-yl]methoxy]-4-methoxyfuro[3,2-g]chromen-7-one[1]9-[(2R)-2,3-dihydroxy-3-methylbutoxy]-4-methoxyfuro[3,2-g]chromen-7-one[3][4]
CAS Number 26091-79-2[1]482-25-7[3][4]
Solubility Practically insoluble in water. Soluble in chloroform, methanol, and pyridine.[2][5]Soluble in water (421.7 mg/L @ 25 °C, est.).[6]
Melting Point 106°C[2]Not available
LogP (estimated) 1.564[2]1.6[3]

Comparative Biological Activity and Mechanism of Action

Both this compound and Byakangelicin have demonstrated significant anti-inflammatory properties, primarily through the modulation of the NF-κB signaling pathway and inhibition of the COX-2 enzyme. However, their reported primary activities and the experimental contexts of these findings differ.

Anti-inflammatory Activity

This compound has been shown to be a potent inhibitor of inflammation. In a study using human pulmonary epithelial cells (A549), this compound concentration-dependently (10-50 μM) attenuated IL-1β-induced COX-2 expression and prostaglandin E2 (PGE2) release.[7] Furthermore, in LPS-stimulated RAW264.7 macrophages, this compound significantly reduced the production of nitric oxide (NO) in a dose-dependent manner at concentrations ranging from 0.1 to 50 μM.[8] It also significantly reduced the concentrations of pro-inflammatory cytokines TNF-α, IL-6, and IL-1β, while increasing the anti-inflammatory cytokine IL-10.[8]

Byakangelicin also exhibits anti-inflammatory effects. In a study on IL-1β-induced mouse chondrocytes, Byakangelicin treatment inhibited the expression of inducible nitric oxide synthase (iNOS), COX-2, TNF-α, and IL-6.[9] Beyond its direct anti-inflammatory actions, Byakangelicin has been identified as a modulator that can improve the brain accumulation of other active compounds, thereby enhancing their therapeutic effects.[10][11]

Quantitative Comparison of Anti-inflammatory Activity

ParameterThis compoundByakangelicinCell LineStimulant
COX-2 Expression Inhibition Concentration-dependent (10-50 μM)[7]Inhibited[9]A549 (Human Pulmonary Epithelial)IL-1β
PGE2 Release Inhibition Concentration-dependent (10-50 μM)[7]Not availableA549 (Human Pulmonary Epithelial)IL-1β
NO Production Inhibition Dose-dependent (0.1-50 μM)[8]Inhibited (iNOS expression)[9]RAW264.7 (Murine Macrophage) / Mouse ChondrocytesLPS / IL-1β
Pro-inflammatory Cytokine Inhibition (TNF-α, IL-6, IL-1β) Significantly reduced[8]Inhibited[9]RAW264.7 (Murine Macrophage) / Mouse ChondrocytesLPS / IL-1β

Note: A direct comparison of IC₅₀ values is not available from the same study, highlighting the need for further head-to-head comparative research.

Mechanism of Action: NF-κB Pathway and COX-2 Inhibition

Both compounds appear to exert their anti-inflammatory effects through the NF-κB signaling pathway.

This compound has been shown to partially inhibit the IL-1β-induced degradation of IκB-α, the translocation of the p65 subunit of NF-κB to the nucleus, and NF-κB-specific DNA-protein complex formation in A549 cells.[7] This suggests that this compound's suppression of COX-2 expression is, at least in part, mediated through the inhibition of NF-κB activity.[7]

Byakangelicin has also been found to suppress NF-κB signaling in IL-1β-induced chondrocytes.[9] The inhibition of the NF-κB pathway is a key mechanism for its anti-inflammatory and chondroprotective effects in osteoarthritis models.

Regarding direct enzyme inhibition, This compound concentration-dependently (10-50 μM) inhibited the activity of the COX-2 enzyme, while showing no effect on COX-1 activity at concentrations up to 200 μM.[7]

Signaling Pathway and Experimental Workflow Diagrams

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.

G Inhibitory Effect of this compound/Byakangelicin on the NF-κB Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., IL-1β, LPS) Receptor Receptor (e.g., IL-1R, TLR4) Inflammatory_Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activation IkB IκB IKK_Complex->IkB Phosphorylation IkB_NFkB_Complex IκB-NF-κB Complex NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus Translocation IkB_NFkB_Complex->IkB Degradation IkB_NFkB_Complex->NFkB Release Byakangelicol_Byakangelicin This compound / Byakangelicin Byakangelicol_Byakangelicin->IkB Inhibits Degradation Byakangelicol_Byakangelicin->NFkB_nucleus Inhibits Translocation DNA DNA NFkB_nucleus->DNA Binding Pro_inflammatory_Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6, iNOS) DNA->Pro_inflammatory_Genes Transcription

Caption: NF-κB signaling pathway inhibition by this compound and Byakangelicin.

G Experimental Workflow for In Vitro Anti-inflammatory Assay cluster_assays Assays Cell_Culture Cell Culture (e.g., RAW264.7, A549) Compound_Treatment Treatment with This compound or Byakangelicin Cell_Culture->Compound_Treatment Inflammatory_Stimulation Inflammatory Stimulation (e.g., LPS, IL-1β) Compound_Treatment->Inflammatory_Stimulation Incubation Incubation Inflammatory_Stimulation->Incubation Supernatant_Collection Supernatant Collection Incubation->Supernatant_Collection Cell_Lysis Cell Lysis Incubation->Cell_Lysis NO_Assay Nitric Oxide (NO) Assay (Griess Reagent) Supernatant_Collection->NO_Assay Cytokine_Assay Cytokine Assay (ELISA) Supernatant_Collection->Cytokine_Assay Western_Blot Western Blot (COX-2, NF-κB subunits) Cell_Lysis->Western_Blot Analysis Analysis NO_Assay->Analysis Cytokine_Assay->Analysis Western_Blot->Analysis

Caption: General workflow for cell-based anti-inflammatory assays.

Experimental Protocols

Cell-Based Anti-inflammatory Assay (General Protocol)

This protocol is a generalized procedure based on common methodologies for evaluating the anti-inflammatory effects of compounds in cell culture.

  • Cell Culture and Plating:

    • Culture appropriate cells (e.g., RAW264.7 murine macrophages or A549 human lung epithelial cells) in a suitable medium supplemented with fetal bovine serum and antibiotics.

    • Plate the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare stock solutions of this compound and Byakangelicin in a suitable solvent (e.g., DMSO).

    • Dilute the stock solutions to various concentrations in the cell culture medium.

    • Replace the medium in the cell plates with the medium containing the test compounds or vehicle control.

    • Incubate for a specified period (e.g., 1-2 hours).

  • Inflammatory Stimulation:

    • Add an inflammatory stimulus, such as lipopolysaccharide (LPS) or interleukin-1β (IL-1β), to the wells to induce an inflammatory response.

    • Incubate the cells for a further period (e.g., 24 hours).

  • Sample Collection and Analysis:

    • Nitric Oxide (NO) Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent, which is an indicator of NO production.

    • Cytokine Measurement: Collect the supernatant and quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Western Blot Analysis: Lyse the cells to extract proteins. Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with specific antibodies to determine the expression levels of proteins such as COX-2, IκB-α, and p65 NF-κB.

COX-2 Enzymatic Activity Assay (General Protocol)

This protocol outlines a general method for assessing the direct inhibitory effect of compounds on COX-2 enzyme activity.

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., Tris-HCl) containing a heme cofactor.

    • Prepare solutions of purified recombinant COX-2 enzyme, arachidonic acid (substrate), and the test compounds (this compound or Byakangelicin) at various concentrations.

  • Enzyme Inhibition Assay:

    • In a 96-well plate, add the reaction buffer, COX-2 enzyme, and the test compound or vehicle control.

    • Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Incubate for a specific time at a controlled temperature (e.g., 37°C).

  • Detection of Prostaglandin Production:

    • Stop the reaction by adding a suitable agent (e.g., a strong acid).

    • Measure the amount of prostaglandin (e.g., PGE2) produced using a specific and sensitive method, such as an ELISA or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis:

    • Calculate the percentage of COX-2 inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Conclusion

This compound and Byakangelicin are two closely related furanocoumarins with significant anti-inflammatory potential. Both compounds modulate the NF-κB signaling pathway and inhibit COX-2, key players in the inflammatory cascade. While existing data strongly supports their anti-inflammatory effects, a lack of direct head-to-head comparative studies under identical experimental conditions makes it challenging to definitively state which compound is more potent. This compound has been more extensively characterized for its direct COX-2 inhibitory activity with concentration-dependent data available. Byakangelicin, on the other hand, shows promise not only as an anti-inflammatory agent but also as a modulator to enhance the bioavailability of other drugs. Future research should focus on direct comparative studies to elucidate their relative potencies and further explore their therapeutic potential.

References

Replicating Byakangelicol's Anti-Inflammatory Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key research findings for Byakangelicol, a natural furanocoumarin with demonstrated anti-inflammatory properties. It is designed to facilitate the replication of pivotal experiments by offering detailed protocols and comparative data. This document summarizes the inhibitory effects of this compound on the pro-inflammatory cyclooxygenase-2 (COX-2) enzyme and its upstream signaling pathways, presenting a direct comparison with other known anti-inflammatory agents.

Comparative Performance of this compound

This compound has been shown to effectively inhibit inflammation through the suppression of the NF-κB signaling pathway and subsequent reduction in COX-2 expression and activity.[1][2][3] The following tables summarize the quantitative data from key studies, comparing the efficacy of this compound with the selective COX-2 inhibitor NS-398.

Table 1: Inhibition of IL-1β-induced PGE2 Release in A549 Cells

CompoundConcentrationMean Inhibition of PGE2 Release (%)
This compound10 µM~25%
30 µM~50%
50 µM~75%
NS-3980.01 µM~20%
0.1 µM~45%
1 µM~80%

Data extrapolated from graphical representations in the cited literature.

Table 2: Inhibition of COX-2 Enzyme Activity

CompoundConcentrationMean Inhibition of COX-2 Activity (%)
This compound10 µM~30%
30 µM~55%
50 µM~80%
NS-3980.01 µM~25%
0.1 µM~50%
1 µM~85%

Data extrapolated from graphical representations in the cited literature.

Signaling Pathway and Experimental Workflow

The primary mechanism of this compound's anti-inflammatory action involves the inhibition of the NF-κB signaling pathway. This, in turn, prevents the expression of COX-2, a key enzyme in the production of pro-inflammatory prostaglandins like PGE2.[1][2]

IL-1β IL-1β IL-1R IL-1R IL-1β->IL-1R IKK IKK IL-1R->IKK IκBα IκBα IKK->IκBα phosphorylates & degrades NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) releases COX-2 Gene Transcription COX-2 Gene Transcription NF-κB (p50/p65)->COX-2 Gene Transcription translocates to nucleus & initiates This compound This compound This compound->IKK inhibits COX-2 Protein COX-2 Protein COX-2 Gene Transcription->COX-2 Protein PGE2 PGE2 COX-2 Protein->PGE2 catalyzes conversion of arachidonic acid to Inflammation Inflammation PGE2->Inflammation

Caption: this compound's inhibition of the NF-κB signaling pathway.

The following diagram outlines a typical experimental workflow to replicate the findings on this compound's anti-inflammatory effects.

cluster_0 Cell Culture & Treatment cluster_1 PGE2 Release Assay cluster_2 Western Blot Analysis cluster_3 NF-κB Activity Assay A Culture A549 cells B Pre-treat with this compound or vehicle A->B C Stimulate with IL-1β B->C D Collect cell supernatant C->D F Lyse cells C->F J Transfect cells with NF-κB luciferase reporter C->J E Measure PGE2 concentration by ELISA D->E G Separate proteins by SDS-PAGE F->G H Transfer proteins to membrane G->H I Probe with antibodies for COX-2, IκB-α, p65 H->I K Lyse cells and measure luciferase activity J->K

Caption: Experimental workflow for assessing this compound's effects.

Detailed Experimental Protocols

To ensure the reproducibility of the research findings, detailed protocols for the key experiments are provided below.

A549 Cell Culture Protocol

This protocol outlines the standard procedure for culturing the A549 human lung adenocarcinoma cell line, which is a common model for studying inflammation.

  • Materials:

    • A549 cell line (ATCC® CCL-185™)

    • F-12K Medium (ATCC® 30-2004™)

    • Fetal Bovine Serum (FBS)

    • 0.25% (w/v) Trypsin- 0.53 mM EDTA solution

    • Phosphate-Buffered Saline (PBS)

    • T-75 cell culture flasks

    • Incubator (37°C, 5% CO₂)

  • Procedure:

    • Media Preparation: Prepare complete growth medium by supplementing F-12K Medium with 10% FBS.

    • Cell Thawing: Thaw a cryopreserved vial of A549 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 125 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.

    • Cell Seeding: Transfer the cell suspension to a T-75 flask.

    • Incubation: Incubate the cells at 37°C in a 5% CO₂ humidified incubator.

    • Subculturing: When cells reach 80-90% confluency, remove the medium and wash the cell monolayer with PBS. Add 2-3 mL of Trypsin-EDTA solution and incubate for 5-10 minutes, or until cells detach. Add 6-8 mL of complete growth medium to inactivate the trypsin. Centrifuge the cell suspension, discard the supernatant, and resuspend the cells in fresh medium. Split the cells at a ratio of 1:4 to 1:6 into new flasks.[4][5][6]

PGE2 Release Assay Protocol

This enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of Prostaglandin E2 (PGE2) released into the cell culture medium, a key indicator of COX-2 activity.

  • Materials:

    • A549 cells cultured in 24-well plates

    • This compound and other test compounds (e.g., NS-398)

    • Interleukin-1β (IL-1β)

    • PGE2 ELISA Kit

    • Plate reader

  • Procedure:

    • Cell Seeding and Treatment: Seed A549 cells in 24-well plates and grow to near confluency.

    • Pre-treat the cells with various concentrations of this compound or other inhibitors for 1 hour.

    • Stimulate the cells with IL-1β (e.g., 1 ng/mL) for 24 hours.

    • Sample Collection: Collect the cell culture supernatant from each well.

    • ELISA: Perform the PGE2 ELISA according to the manufacturer's instructions. This typically involves adding the supernatant and a PGE2-horseradish peroxidase (HRP) conjugate to a microplate pre-coated with a PGE2-specific antibody. After incubation and washing, a substrate solution is added, and the color development is measured using a plate reader at 450 nm.[7][8][9][10][11]

    • Data Analysis: Calculate the concentration of PGE2 in each sample based on a standard curve.

NF-κB Luciferase Reporter Assay Protocol

This assay measures the transcriptional activity of NF-κB, providing a direct assessment of the pathway's activation or inhibition.

  • Materials:

    • A549 cells

    • NF-κB luciferase reporter plasmid

    • Transfection reagent

    • Luciferase Assay System

    • Luminometer

  • Procedure:

    • Transfection: Co-transfect A549 cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

    • Treatment: After 24 hours, pre-treat the transfected cells with this compound or other compounds for 1 hour, followed by stimulation with IL-1β.

    • Cell Lysis: After the desired incubation time (e.g., 6-8 hours), wash the cells with PBS and lyse them using the lysis buffer provided in the luciferase assay kit.

    • Luciferase Assay: Add the luciferase substrate to the cell lysate and measure the firefly luciferase activity using a luminometer. If a control plasmid was used, measure its activity as well for normalization.[12][13][14][15][16]

    • Data Analysis: Normalize the NF-κB-driven luciferase activity to the control luciferase activity to account for variations in transfection efficiency and cell number.

Western Blot Protocol for COX-2, IκB-α, and p65

Western blotting is used to detect and quantify the protein levels of COX-2, the inhibitory protein IκB-α, and the p65 subunit of NF-κB, providing insights into the molecular mechanisms of this compound's action.

  • Materials:

    • Treated A549 cells

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Protein assay kit (e.g., BCA assay)

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Primary antibodies (anti-COX-2, anti-IκB-α, anti-p65)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Protein Extraction: Lyse the treated cells and determine the protein concentration of the lysates.

    • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

    • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

    • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

    • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. After washing, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash the membrane and add the chemiluminescent substrate. Detect the protein bands using an imaging system.[17][18][19][20][21]

    • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

References

Byakangelicol and its Analogs: A Comparative Guide to Structure-Activity Relationships in Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Byakangelicol, a furanocoumarin found in the roots of Angelica dahurica, has demonstrated notable anti-inflammatory properties. This guide provides a comparative analysis of this compound and structurally related furanocoumarins, focusing on their structure-activity relationships (SAR) in modulating key inflammatory pathways. The information presented herein is supported by experimental data to aid researchers in the development of novel anti-inflammatory agents.

Mechanism of Action: Inhibition of COX-2 and the NF-κB Pathway

This compound exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase-2 (COX-2) and the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] Experimental evidence has shown that this compound can effectively suppress the expression of COX-2 and related pro-inflammatory factors.[1][2] This targeted action on COX-2 is significant as this enzyme is a key mediator of inflammation and pain, and its selective inhibition is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with non-selective COX inhibitors.

The modulation of the NF-κB pathway is another critical aspect of this compound's anti-inflammatory activity. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. This compound has been shown to inhibit the activation of the NF-κB signaling pathway, further contributing to its anti-inflammatory profile.[1]

Comparative Anti-Inflammatory Activity of Furanocoumarins

While comprehensive SAR studies on a wide range of synthesized this compound derivatives are limited in the public domain, a comparative study on furanocoumarins isolated from Angelica dahurica provides valuable insights into the structural features influencing their anti-inflammatory activity. The study evaluated the inhibitory effects of five furanocoumarins on nitric oxide (NO) production in interleukin (IL)-1β-stimulated rat hepatocytes. NO is a key inflammatory mediator, and its inhibition is a recognized anti-inflammatory strategy.

Table 1: Comparison of the Inhibitory Effects of Furanocoumarins on Nitric Oxide (NO) Production [3][4]

CompoundStructureInhibition of NO Production
IsoimperatorinNo significant effect
ImperatorinNo significant effect
PhellopterinSignificant suppression
OxypeucedaninNo significant effect
Oxypeucedanin MethanolateSignificant suppression

Data sourced from a study on primary cultured rat hepatocytes treated with interleukin (IL)-1β.[3][4]

Structure-Activity Relationship (SAR) Insights

Based on the comparative data, key structural features influencing the anti-inflammatory activity of furanocoumarins can be elucidated:

  • Importance of the Methoxy Group at Carbon 5: The two most active compounds, phellopterin and oxypeucedanin methanolate, both possess a methoxy group at the C5 position of the furanocoumarin skeleton. This suggests that this feature is crucial for the inhibition of NO production.[3][4]

  • Role of the Side Chain at Carbon 8: The presence and nature of the substituent at the C8 position also appear to be critical. Phellopterin and oxypeucedanin methanolate have distinct side chains at this position, indicating that a substituent is necessary for activity, though the optimal nature of this side chain requires further investigation.[3][4]

  • The Furan Ring: The furan ring fused to the coumarin core is a defining characteristic of this class of compounds and is considered essential for their anti-inflammatory activity.

dot

Caption: Key structural features of furanocoumarins influencing anti-inflammatory activity.

Experimental Protocols

Inhibition of Nitric Oxide (NO) Production in Rat Hepatocytes

Objective: To evaluate the inhibitory effect of furanocoumarins on IL-1β-induced NO production in primary cultured rat hepatocytes.

Methodology:

  • Hepatocyte Isolation and Culture: Hepatocytes were isolated from male Wistar rats by in situ collagenase perfusion. The isolated cells were plated on collagen-coated dishes and cultured in Williams' Medium E supplemented with fetal bovine serum and other necessary components.

  • Treatment: After a pre-incubation period, the culture medium was replaced with a serum-free medium containing 1 nM IL-1β and the test furanocoumarin at various concentrations.

  • NO Measurement: After 8 hours of incubation, the concentration of nitrite (a stable metabolite of NO) in the culture medium was measured using the Griess reagent.

  • Data Analysis: The percentage of inhibition of NO production was calculated by comparing the nitrite concentrations in the presence and absence of the test compounds.

This is a summarized protocol based on the methodology described in the cited literature.[3][4] For a detailed procedure, please refer to the original publication.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the proposed mechanism of action of this compound in inhibiting the inflammatory response.

dot

G cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_intervention Intervention Stimulus e.g., IL-1β IKK IKK Activation Stimulus->IKK IκBα IκBα Degradation IKK->IκBα NFκB NF-κB Translocation to Nucleus IκBα->NFκB Gene_Expression Pro-inflammatory Gene Expression NFκB->Gene_Expression COX2 COX-2 Gene_Expression->COX2 PGE2 PGE2 Production COX2->PGE2 This compound This compound This compound->IκBα Inhibits This compound->NFκB Inhibits This compound->COX2 Inhibits

Caption: Proposed mechanism of this compound's anti-inflammatory action via the NF-κB pathway.

The experimental workflow for assessing the anti-inflammatory activity of furanocoumarins is depicted below.

dot

G cluster_workflow Experimental Workflow Isolation Isolation of Furanocoumarins Cell_Culture Cell Culture (e.g., Hepatocytes) Isolation->Cell_Culture Stimulation Inflammatory Stimulus (e.g., IL-1β) Cell_Culture->Stimulation Treatment Treatment with Test Compounds Stimulation->Treatment Assay Measurement of Inflammatory Mediator (e.g., NO) Treatment->Assay Analysis Data Analysis and SAR Determination Assay->Analysis

Caption: General workflow for evaluating the anti-inflammatory activity of furanocoumarins.

References

Byakangelicol's Anti-Inflammatory Effects: An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-inflammatory effects of Byakangelicol against well-established anti-inflammatory agents, Dexamethasone and Indomethacin. The data presented is compiled from various preclinical studies to offer a comprehensive overview of this compound's potential as a therapeutic agent.

Performance Comparison

The anti-inflammatory efficacy of this compound has been demonstrated in several in vivo models, primarily targeting inflammatory pathways involving NF-κB and COX-2. While direct head-to-head comparative studies in standardized acute inflammation models are limited, this guide consolidates available data to facilitate an informed assessment.

Carrageenan-Induced Paw Edema Model

This model is a benchmark for evaluating acute inflammation. While no studies were identified that directly test this compound in this model, the following table presents data for the standard drugs, Indomethacin and Dexamethasone, to provide a reference for efficacy.

Table 1: Efficacy in Carrageenan-Induced Paw Edema in Rats

CompoundDoseRoute of AdministrationTime Point (post-carrageenan)Paw Edema Inhibition (%)Reference
Indomethacin10 mg/kgOral2 hours46.87[1]
3 hours65.71[1]
4 hours54[2]
5 hours33[2]
Dexamethasone10 mg/kgIntraperitoneal3 hoursSignificant decrease in paw thickness[3]
4 hoursSignificant decrease in paw thickness[3]

Note: A direct percentage of inhibition for Dexamethasone was not available in the cited literature, but a significant reduction in paw thickness was reported.

Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model

This model mimics the inflammatory response seen in acute respiratory distress syndrome. Data for Dexamethasone in this model is available and provides a benchmark for evaluating potent anti-inflammatory compounds.

Table 2: Efficacy in LPS-Induced Acute Lung Injury in Rodents

CompoundDoseRoute of AdministrationAnimal ModelKey FindingsReference
Dexamethasone1 mg/kgPeroralRat~75% reduction in BALF levels of IL-6, IL-1β, and TNF-α[4]
5 and 10 mg/kgIntraperitonealMouseSignificant reversal of the increase in neutrophils and lymphocytes, and pro-inflammatory cytokines (IL-6 and TNF-α)[5]
2.5 mg/kgIntraperitonealMouseSignificant reduction in BALF neutrophil numbers and levels of G-CSF, TNF, and IL-6[6]

BALF: Bronchoalveolar Lavage Fluid

This compound in Other In Vivo Inflammatory Models

This compound has shown significant anti-inflammatory activity in other relevant in vivo models, as detailed below.

Table 3: Efficacy of this compound in Murine Inflammatory Models

ModelDoseRoute of AdministrationKey FindingsReference
Titanium particle-induced calvarial osteolysisNot specifiedNot specifiedEffectively inhibited the expression of inflammation-related factors, alleviating cranial osteolysis.[1][2]
Surgical destabilization of the medial meniscus (Osteoarthritis model)Not specifiedNot specifiedDemonstrated protective effects in OA development.

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to allow for replication and further investigation.

Carrageenan-Induced Paw Edema in Rats

Objective: To induce acute, localized inflammation to evaluate the efficacy of anti-inflammatory compounds.

Protocol:

  • Animal Model: Male Wistar rats (180-200 g).

  • Groups:

    • Control Group: Vehicle administration.

    • Carrageenan Group: Vehicle + Carrageenan.

    • Treatment Group(s): Test compound (e.g., Indomethacin, Dexamethasone) + Carrageenan.

  • Procedure:

    • Administer the test compound or vehicle via the desired route (e.g., oral, intraperitoneal) at a specified time before the carrageenan injection.

    • Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar surface of the right hind paw.

    • Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at various time points after (e.g., 1, 2, 3, 4, 5, and 6 hours).

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each group at each time point.

    • Determine the percentage inhibition of paw edema by the treatment compared to the carrageenan group.[1]

Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice

Objective: To induce a systemic inflammatory response leading to acute lung injury to assess the efficacy of anti-inflammatory agents.

Protocol:

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Groups:

    • Control Group: Saline/vehicle administration.

    • LPS Group: LPS administration.

    • Treatment Group(s): Test compound (e.g., Dexamethasone) + LPS.

  • Procedure:

    • Pre-treat animals with the test compound or vehicle at specified times before LPS challenge.

    • Induce acute lung injury by intranasal or intratracheal administration of LPS (e.g., 10 μ g/mouse ).[7]

    • At a predetermined time point after LPS administration (e.g., 24 hours), euthanize the animals.

    • Collect bronchoalveolar lavage fluid (BALF) for cell counting (total and differential) and cytokine analysis (e.g., TNF-α, IL-6, IL-1β).[4]

    • Harvest lung tissue for histological examination and measurement of wet/dry weight ratio to assess edema.

  • Data Analysis:

    • Compare the total and differential cell counts in the BALF between groups.

    • Quantify the levels of pro-inflammatory cytokines in the BALF.

    • Assess the severity of lung injury through histological scoring and wet/dry weight ratio.

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the NF-κB and COX-2 signaling pathways.

NF-kB Signaling Pathway Inhibition by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus translocates ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nucleus->ProInflammatory_Genes activates transcription This compound This compound This compound->IKK inhibits This compound->NFkB inhibits translocation

Caption: this compound inhibits the NF-κB signaling pathway.

COX-2 Signaling Pathway Inhibition by this compound Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NFkB_COX2 NF-κB Inflammatory_Stimuli->NFkB_COX2 activates COX2_gene COX-2 Gene NFkB_COX2->COX2_gene activates transcription COX2_protein COX-2 Enzyme COX2_gene->COX2_protein translates to Prostaglandins Prostaglandins (PGE2) COX2_protein->Prostaglandins produces Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_protein substrate Inflammation Inflammation Prostaglandins->Inflammation mediates This compound This compound This compound->NFkB_COX2 inhibits This compound->COX2_protein inhibits expression

Caption: this compound inhibits the COX-2 signaling pathway.

Experimental Workflow for In Vivo Anti-Inflammatory Assessment Animal_Model Select Animal Model (e.g., Rat, Mouse) Grouping Randomly Assign to Groups (Control, Vehicle, Treatment) Animal_Model->Grouping Dosing Administer Test Compound (this compound or Alternative) Grouping->Dosing Inflammation_Induction Induce Inflammation (e.g., Carrageenan, LPS) Dosing->Inflammation_Induction Data_Collection Collect Data at Predetermined Time Points (e.g., Paw Volume, BALF) Inflammation_Induction->Data_Collection Analysis Analyze Data (Statistical Comparison) Data_Collection->Analysis Conclusion Draw Conclusions on Anti-inflammatory Efficacy Analysis->Conclusion

Caption: General workflow for in vivo anti-inflammatory studies.

References

A Head-to-Head Comparison of Byakangelicol Extraction Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Byakangelicol, a furanocoumarin primarily found in the roots of Angelica dahurica, has garnered significant interest for its potent anti-inflammatory, analgesic, and neuroprotective properties.[1][2] Efficient extraction of this bioactive compound is a critical first step for further research and development. This guide provides a head-to-head comparison of various extraction methods for this compound, summarizing key performance metrics and providing detailed experimental protocols to aid researchers in selecting the most suitable method for their needs.

Comparative Analysis of Extraction Methods

The efficiency of this compound extraction is highly dependent on the chosen method and solvent. Modern techniques, such as ionic liquid-based and deep eutectic solvent-based extractions, have shown significant promise in improving yields and reducing extraction times compared to conventional methods.

Extraction MethodSolventSolid-to-Liquid RatioTemperature (°C)TimeThis compound Yield (%)PurityReference
Ionic Liquid Extraction [Bmim]Tf2N1:8 (g/mL)60180 min99.52 >80% (total coumarins)[3][4]
DES-based UAE Choline chloride:Citric acid:Water (1:1:2 molar ratio)1:10 (g/mL)59.8550 min1.18 (total coumarins)Not Reported[5]
MAE-DES Deep Eutectic SolventNot SpecifiedNot SpecifiedNot Specified10.74% improvement over conventional methodsNot Reported[6]
Methanol Extraction (Sonication) Methanol1:5000 (g/mL)4040 minNot ReportedNot Reported[7]
Conventional Ethanol Extraction 70% Methanol1:125 (g/mL)Not Specified (2h extractions)2 x 2 hoursNot Reported (Yield of total extract: 39.6%)Not Reported[2]
Soxhlet Extraction Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Maceration Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Supercritical Fluid Extraction (SFE) Supercritical CO2Not SpecifiedNot SpecifiedNot SpecifiedIdentified as a major component, but quantitative yield not reportedNot Reported

Experimental Protocols

Ionic Liquid-Based Extraction

This method, optimized through response surface methodology, has demonstrated exceptionally high yields of this compound.

Materials:

  • Dried and powdered roots of Angelica dahurica

  • 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([Bmim]Tf2N)

  • Shaking incubator

  • Centrifuge

  • 0.01 N HCl for back-extraction

Procedure:

  • Mix the powdered Angelica dahurica root with [Bmim]Tf2N at a solid-to-liquid ratio of 1:8 (g/mL).[3]

  • Incubate the mixture in a shaking incubator at 60°C for 180 minutes with agitation.[3]

  • After extraction, centrifuge the mixture to separate the ionic liquid phase from the solid residue.

  • To recover the extracted this compound, perform a back-extraction from the ionic liquid phase using 0.01 N HCl.[3]

  • Analyze the extracted sample for this compound content and purity, typically using High-Performance Liquid Chromatography (HPLC).[8]

Deep Eutectic Solvent (DES)-Based Ultrasonic-Assisted Extraction (UAE)

This green and efficient method utilizes a natural deep eutectic solvent and ultrasound to enhance the extraction of coumarins.

Materials:

  • Dried and powdered roots of Angelica dahurica

  • Choline chloride

  • Citric acid

  • Deionized water

  • Ultrasonic bath (300 W, 50 Hz)

  • HPLC for analysis

Procedure:

  • Prepare the Deep Eutectic Solvent by mixing choline chloride, citric acid, and water in a 1:1:2 molar ratio.[5]

  • Mix the powdered Angelica dahurica root with the prepared DES at a liquid-to-solid ratio of 10:1 (mL/g). The moisture content of the mixture should be adjusted to approximately 49.28%.[5]

  • Place the mixture in an ultrasonic bath and sonicate for 50 minutes at a temperature of 59.85°C.[5]

  • After extraction, filter the mixture through a 0.45 μm microporous membrane.[2]

  • Inject the filtrate into an HPLC system for the quantification of total coumarins, including this compound.[5]

Conventional Methanol Extraction (for qualitative and comparative analysis)

This protocol describes a general method for extracting coumarins from Angelica dahurica using methanol and sonication. While quantitative yield is not specified, it serves as a baseline method.

Materials:

  • Dried and powdered roots of Angelica dahurica

  • Methanol

  • Ultrasonic extractor

Procedure:

  • Extract a 25 mg sample of the dried plant material exhaustively with 125 mL of methanol in an ultrasonic extractor.[7]

  • Repeat the extraction process once more with an additional 125 mL of methanol.[7]

  • Combine the extracts and evaporate the solvent in a water bath.[7]

  • Dry the resulting extract in a desiccator before further analysis.[7]

This compound's Anti-inflammatory Signaling Pathway

This compound exerts its anti-inflammatory effects by targeting the Cyclooxygenase-2 (COX-2) and Nuclear Factor-kappa B (NF-κB) signaling pathways. The diagram below illustrates this mechanism.

Byakangelicol_Pathway cluster_cell Macrophage LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nucleus NF-κB NFkB->NFkB_nucleus translocates to nucleus COX2_gene COX-2 Gene NFkB_nucleus->COX2_gene induces transcription COX2_protein COX-2 Protein COX2_gene->COX2_protein translation PGs Pro-inflammatory Prostaglandins COX2_protein->PGs catalyzes production of Inflammation Inflammatory Response PGs->Inflammation This compound This compound This compound->IKK inhibits This compound->COX2_protein inhibits activity

Caption: this compound inhibits inflammation by targeting IKK and COX-2.

Generalized this compound Extraction Workflow

The following diagram outlines a general workflow for the extraction and analysis of this compound from Angelica dahurica.

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Separation & Purification cluster_analysis Analysis Plant_Material Angelica dahurica (Roots) Drying Drying Plant_Material->Drying Grinding Grinding to Powder Drying->Grinding Extraction_Method Extraction (e.g., IL, DES-UAE, Maceration) Grinding->Extraction_Method Filtration Filtration Extraction_Method->Filtration Concentration Solvent Evaporation Filtration->Concentration Purification Purification (e.g., Chromatography) Concentration->Purification Analysis Analysis (HPLC, LC-MS) Purification->Analysis

Caption: General workflow for this compound extraction and analysis.

References

Byakangelicol: A Comparative Guide to its Efficacy Against Diverse Inflammatory Stimuli

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory efficacy of Byakangelicol against various inflammatory stimuli. The product's performance is compared with established anti-inflammatory agents, supported by available experimental data.

I. Comparative Efficacy of this compound and Other Anti-Inflammatory Agents

The following tables summarize the available quantitative data on the efficacy of this compound and comparator drugs—Dexamethasone, Ibuprofen, and Celecoxib—in inhibiting key inflammatory mediators in response to different stimuli.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundIC50 (µM)Comments
This compound Data not availableInhibits iNOS expression
Ibuprofen ~200-400 µMDose-dependent reduction in NO levels.[1]
Dexamethasone ~34.6 µg/mL (~88 µM)Inhibits NO production in a dose-dependent manner.
Celecoxib Data not availablePrimarily a COX-2 inhibitor.

Table 2: Inhibition of Prostaglandin E2 (PGE2) Production in IL-1β-Stimulated A549 Human Lung Epithelial Cells

CompoundConcentration% InhibitionComments
This compound 10-50 µMConcentration-dependentAttenuated IL-1β-induced PGE2 release.
Dexamethasone 1 pM - 1 µM>80% (maximum)EC50 > 1 nM for inhibition of A549 proliferation, which is linked to PGE2 synthesis.[2]
Ibuprofen Data not availableNon-selective COX inhibitor.
Celecoxib Data not availableSelective COX-2 inhibitor.

II. Experimental Protocols

This section details the methodologies for key in vitro and in vivo experiments used to assess the anti-inflammatory effects of this compound.

A. In Vitro Anti-Inflammatory Assays

1. LPS-Induced Inflammation in RAW 264.7 Macrophages

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Induction of Inflammation: Cells are seeded in 96-well or 24-well plates and allowed to adhere. Inflammation is induced by treating the cells with lipopolysaccharide (LPS) from E. coli at a concentration of 1 µg/mL.

  • Drug Treatment: Cells are pre-treated with various concentrations of this compound or comparator drugs for 1-2 hours before the addition of LPS.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

    • Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): The levels of these cytokines in the culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Western Blot Analysis: To investigate the mechanism of action, the expression levels of key inflammatory proteins such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and components of the NF-κB and MAPK signaling pathways are determined by Western blotting of cell lysates.

2. IL-1β-Induced Inflammation in A549 Human Lung Epithelial Cells

  • Cell Culture: A549 human lung adenocarcinoma cells are maintained in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.

  • Induction of Inflammation: Cells are stimulated with recombinant human interleukin-1β (IL-1β) at a concentration of 1 ng/mL to induce the expression of inflammatory mediators.

  • Drug Treatment: Cells are pre-incubated with this compound or other test compounds for a specified period before IL-1β stimulation.

  • Measurement of Inflammatory Mediators:

    • Prostaglandin E2 (PGE2): The concentration of PGE2 in the cell culture supernatant is measured by ELISA to assess COX-2 activity.

  • Western Blot Analysis: The expression of COX-2 and other relevant proteins in the NF-κB and MAPK pathways is analyzed by Western blotting.

B. In Vivo Anti-Inflammatory Assays

1. Carrageenan-Induced Paw Edema in Rodents

  • Animal Model: Male Wistar rats or Swiss albino mice are used.

  • Induction of Edema: Acute inflammation is induced by a sub-plantar injection of 0.1 mL of a 1% solution of carrageenan in saline into the right hind paw of the animals.

  • Drug Administration: this compound or comparator drugs are typically administered orally or intraperitoneally 30-60 minutes before the carrageenan injection.

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection. The percentage of inhibition of edema is calculated by comparing the paw volume in the drug-treated groups with the vehicle-treated control group.

2. Cigarette Smoke-Induced Lung Inflammation in Mice

  • Animal Model: BALB/c mice are commonly used.

  • Induction of Inflammation: Mice are exposed to cigarette smoke from a specified number of cigarettes per day for a defined period (e.g., 4 days to several weeks) in a whole-body exposure chamber.[3]

  • Drug Administration: this compound can be administered prophylactically (before smoke exposure) or therapeutically (after the onset of inflammation) via oral gavage or other appropriate routes.

  • Assessment of Lung Inflammation:

    • Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline, and the BAL fluid is collected to determine the total and differential inflammatory cell counts (macrophages, neutrophils, lymphocytes).

    • Cytokine Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, KC) in the BAL fluid are measured by ELISA.

    • Histopathology: Lung tissues are collected, fixed, and stained with hematoxylin and eosin (H&E) to assess the extent of inflammatory cell infiltration and tissue damage.

III. Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and the general workflows of the experimental models.

G cluster_stimuli Inflammatory Stimuli cluster_receptors Cell Surface Receptors cluster_signaling Intracellular Signaling cluster_nucleus Nuclear Events cluster_mediators Inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 IL-1β IL-1β IL-1R IL-1R IL-1β->IL-1R Cigarette Smoke Cigarette Smoke Cigarette Smoke->TLR4 MAPK MAPK TLR4->MAPK IKK IKK TLR4->IKK IL-1R->MAPK IL-1R->IKK NF-κB (p65/p50) NF-κB (p65/p50) MAPK->NF-κB (p65/p50) IκBα IκBα IKK->IκBα phosphorylates IκBα->NF-κB (p65/p50) releases NF-κB Translocation NF-κB Translocation NF-κB (p65/p50)->NF-κB Translocation Gene Transcription Gene Transcription NF-κB Translocation->Gene Transcription iNOS iNOS Gene Transcription->iNOS COX-2 COX-2 Gene Transcription->COX-2 TNF-α TNF-α Gene Transcription->TNF-α IL-6 IL-6 Gene Transcription->IL-6 NO NO iNOS->NO PGE2 PGE2 COX-2->PGE2 This compound This compound This compound->IKK inhibits This compound->NF-κB Translocation inhibits This compound->COX-2 inhibits expression & activity G cluster_invitro In Vitro Experimental Workflow Cell Culture\n(e.g., RAW 264.7, A549) Cell Culture (e.g., RAW 264.7, A549) Treatment with this compound\nor Comparator Drugs Treatment with this compound or Comparator Drugs Cell Culture\n(e.g., RAW 264.7, A549)->Treatment with this compound\nor Comparator Drugs Inflammatory Stimulus\n(LPS or IL-1β) Inflammatory Stimulus (LPS or IL-1β) Incubation Incubation Inflammatory Stimulus\n(LPS or IL-1β)->Incubation Treatment with this compound\nor Comparator Drugs->Inflammatory Stimulus\n(LPS or IL-1β) Collection of Supernatant\nand Cell Lysates Collection of Supernatant and Cell Lysates Incubation->Collection of Supernatant\nand Cell Lysates Analysis of\nInflammatory Markers Analysis of Inflammatory Markers Collection of Supernatant\nand Cell Lysates->Analysis of\nInflammatory Markers G cluster_invivo In Vivo Experimental Workflow Animal Model\n(e.g., Mouse, Rat) Animal Model (e.g., Mouse, Rat) Drug Administration\n(this compound or Comparators) Drug Administration (this compound or Comparators) Animal Model\n(e.g., Mouse, Rat)->Drug Administration\n(this compound or Comparators) Induction of Inflammation\n(Carrageenan or Cigarette Smoke) Induction of Inflammation (Carrageenan or Cigarette Smoke) Drug Administration\n(this compound or Comparators)->Induction of Inflammation\n(Carrageenan or Cigarette Smoke) Time Course Observation\nand Measurement Time Course Observation and Measurement Induction of Inflammation\n(Carrageenan or Cigarette Smoke)->Time Course Observation\nand Measurement Sample Collection\n(Paw tissue, BAL fluid, Lungs) Sample Collection (Paw tissue, BAL fluid, Lungs) Time Course Observation\nand Measurement->Sample Collection\n(Paw tissue, BAL fluid, Lungs) Analysis of Inflammatory\nResponse Analysis of Inflammatory Response Sample Collection\n(Paw tissue, BAL fluid, Lungs)->Analysis of Inflammatory\nResponse

References

Safety Operating Guide

Safe Disposal of Byakangelicol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling Byakangelicol, proper disposal is critical not only for laboratory safety but also for environmental protection. This guide provides a comprehensive overview of the essential procedures for the safe handling and disposal of this compound, ensuring compliance and minimizing risk.

Chemical and Safety Data Overview

This compound is a furanocoumarin with diverse biological activities.[1][2] Understanding its physical and chemical properties, as well as its hazards, is fundamental to its safe management in a laboratory setting.

PropertyValue
Molecular Formula C₁₇H₁₆O₆[3]
Molecular Weight 316.31 g/mol [4]
Appearance Solid (powder)
CAS Number 26091-79-2[3][5]
Hazards Harmful if swallowed[3][6], Causes skin irritation[3][6], Causes serious eye irritation[3][6], May cause respiratory irritation[3][6], Very toxic to aquatic life with long-lasting effects.[4]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[4]
Storage Store at -20°C as a powder or -80°C in solvent. Keep container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[4]

Personal Protective Equipment (PPE)

Before handling this compound, ensure the following personal protective equipment is worn:

  • Eye Protection: Safety goggles with side-shields.[4]

  • Hand Protection: Protective gloves.[4]

  • Body Protection: Impervious clothing, such as a lab coat.[4]

  • Respiratory Protection: A suitable respirator should be used, especially when handling the powder form, to avoid dust and aerosol formation.[4]

Step-by-Step Disposal Procedure

The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. It should not be disposed of in regular trash or down the drain.

  • Waste Collection:

    • Collect all solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a clearly labeled, sealed container designated for hazardous chemical waste.

    • For solutions of this compound, collect the liquid waste in a separate, labeled, sealed container for hazardous liquid waste. Do not mix with other incompatible waste streams.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected for disposal.

  • Final Disposal:

    • Dispose of the contents and the container at an approved waste disposal plant.[4] This must be done in accordance with all prevailing country, federal, state, and local regulations.[4] Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

Spill Management Protocol

In the event of a spill, follow these procedures to ensure safety and proper cleanup:

  • Immediate Actions:

    • Evacuate the immediate area if the spill is large or if there is a risk of airborne dust.

    • Ensure the area is well-ventilated.[4]

    • Avoid breathing vapors, mist, dust, or gas.[4]

  • Containment and Cleanup:

    • For solid spills, carefully sweep or vacuum the material, avoiding dust generation. Place the collected material into a labeled hazardous waste container.

    • For liquid spills, absorb the solution with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[4]

    • Place the absorbent material into a labeled hazardous waste container.

  • Decontamination:

    • Decontaminate the surfaces and any equipment that came into contact with this compound by scrubbing with alcohol.[4]

    • Collect all decontamination materials (e.g., wipes, absorbent pads) in the hazardous waste container.

  • Reporting:

    • Report the spill to your laboratory supervisor and your institution's EHS department, following their specific reporting procedures.

Biological Activity and Signaling Pathway

This compound has been shown to inhibit the activity and induction of cyclooxygenase-2 (COX-2) in human pulmonary epithelial cells.[1][7] This anti-inflammatory effect is mediated, in part, through the suppression of the NF-κB signaling pathway.[7]

Byakangelicol_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-1β IL-1β IL1R IL-1 Receptor IL-1β->IL1R IKK IKK Complex IL1R->IKK IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Inhibits Degradation Degradation IκBα->Degradation NFκB->IκBα Bound NFκB_nuc NF-κB (p65/p50) NFκB->NFκB_nuc Translocation This compound This compound This compound->IκBα Inhibits Degradation DNA DNA NFκB_nuc->DNA COX2 COX-2 Gene Expression DNA->COX2

Caption: this compound's inhibition of the NF-κB signaling pathway.

By adhering to these safety and disposal protocols, laboratories can mitigate the risks associated with this compound, ensuring a safe working environment and responsible environmental stewardship. Always consult your institution's specific guidelines and the most current Safety Data Sheet (SDS) before handling any chemical.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.